Product packaging for Naphthalene-2-sulfonic acid(Cat. No.:CAS No. 120-18-3)

Naphthalene-2-sulfonic acid

Cat. No.: B089694
CAS No.: 120-18-3
M. Wt: 208.24 g/mol
InChI Key: KVBGVZZKJNLNJU-UHFFFAOYSA-N
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Description

Naphthalene-2-sulfonic acid (CAS 120-18-3) is an organic compound with the formula C₁₀H₈O₃S, typically appearing as a white to off-white crystalline powder with a molar mass of 208.23 g/mol . It is one of the two primary monosulfonic acids of naphthalene and is prepared by the sulfonation of naphthalene with sulfuric acid under conditions that favor the formation of the more stable 2-sulfonic acid isomer over the 1-sulfonic acid form . This compound serves as a versatile precursor and intermediate in numerous chemical syntheses. A significant application is in the production of dyes and pigments, where it is used in the manufacture of direct and reactive dyes . It is also a crucial building block in the synthesis of agrochemicals and pharmaceuticals . Upon fusion with sodium hydroxide, it yields 2-naphthol, an important industrial compound . Furthermore, it can be further sulfonated to produce various di- and trisulfonic acids, such as naphthalene-2,6-disulfonic acid and naphthalene-1,3,6-trisulfonic acid . Its condensation reaction with formaldehyde yields polymeric sulfonic acids, which are used as dispersants, exemplified by the compound NNO . In research contexts, this compound is valuable in environmental science studies. It is a model compound for investigating the treatment of recalcitrant organic pollutants in industrial wastewater, particularly from industries like tanning and textile processing . Research has explored its removal through adsorption on granular activated carbon (GAC) and subsequent biodegradation using specific bacterial isolates such as Arthrobacter globiformis and Comamonas testosteroni . The compound's resistance to microbial breakdown due to its sulfonated nature makes it a relevant subject for advanced wastewater treatment research . In analytical chemistry, its sodium salt has been used in studies of negative ion field desorption mass spectrometry (FDMS) to understand the desorption and ionization behaviors of organic and inorganic compounds . The product is classified as For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care, as it is hygroscopic and incompatible with strong oxidizing agents . According to safety data, it causes severe skin burns and eye damage . Store in a cool, dry place away from direct sunlight .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3S B089694 Naphthalene-2-sulfonic acid CAS No. 120-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-2-sulfonic acid
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InChI

InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)
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InChI Key

KVBGVZZKJNLNJU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
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Molecular Formula

C10H8O3S
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DSSTOX Substance ID

DTXSID5044788
Record name Naphthalene-2-sulfonic acid
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Molecular Weight

208.24 g/mol
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Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name 2-Naphthalenesulfonic acid
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Vapor Pressure

0.00000002 [mmHg]
Record name 2-Naphthalenesulfonic acid
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CAS No.

120-18-3
Record name 2-Naphthalenesulfonic acid
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Record name Naphthalene-2-sulphonic acid
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Foundational & Exploratory

naphthalene-2-sulfonic acid chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of Naphthalene-2-sulfonic Acid

Introduction

This compound (C₁₀H₈O₃S) is a sulfonated aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals.[1][2] It is one of two monosulfonic acid isomers of naphthalene (B1677914), the other being naphthalene-1-sulfonic acid.[3] This compound typically appears as a white to pale yellow crystalline solid.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and key reactions, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless, water-soluble solid.[3] It is often available as mono- and trihydrates.[3] The compound is stable under normal temperatures and pressures.[1] It is, however, hygroscopic and should be stored in a dry, cool, and well-ventilated place, away from moist air or water.[4][5] It is incompatible with strong bases and oxidizing agents.[1][4]

Table 1: Physical Properties of this compound
PropertyValueReferences
Molecular FormulaC₁₀H₈O₃S[6][7]
Molecular Weight208.23 g/mol [6]
AppearanceWhite to pale yellow solid, often in crystalline powder or flakes.[1][8][1][8]
Melting Point124 °C (monohydrate)[3][6][9][10], 91 °C (anhydrous)[9][11], 83 °C (trihydrate)[9][3][6][9][10][11]
Boiling Point317.43 °C (rough estimate)[6][9][10]
Density1.44 g/cm³[6][9][10]
pKa-1.8 to 0.27 (Predicted)[6][12]
Water SolubilityFreely soluble[1][2][6][9][10][1][2][6][9][10][13]
Other SolubilitiesSoluble in alcohol and ether.[1][2][9][1][2][9]
Vapor Pressure2.33 Pa at 20°C[6][9][10]
Table 2: Chemical Identifiers
IdentifierValueReferences
IUPAC NameThis compound[7]
CAS Number120-18-3[1][6]
PubChem CID8420[7]
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O[7]
InChIInChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)[1][7]

Experimental Protocols

Synthesis of this compound

The primary industrial method for producing this compound is through the sulfonation of naphthalene with concentrated sulfuric acid.[2][6][14] The regioselectivity of this reaction is a classic example of kinetic versus thermodynamic control.[15][16]

  • Kinetic Control (Low Temperature): At lower temperatures (below 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid due to a lower activation energy barrier.[15][16]

  • Thermodynamic Control (High Temperature): At higher temperatures (160-166°C), the reaction is under thermodynamic control.[15] Under these conditions, the initially formed naphthalene-1-sulfonic acid can revert to naphthalene and then react to form the more thermodynamically stable this compound, which becomes the major product.[3][15][17]

Detailed Protocol:

  • Reaction Setup: Molten naphthalene is added to a reaction vessel containing 98% sulfuric acid.[6][14]

  • Sulfonation: The mixture is heated to 160-166°C.[6][14][15] This temperature favors the formation of the 2-isomer.[3]

  • Hydrolysis of By-product: During the sulfonation, a small amount of the unstable α-naphthalenesulfonic acid (1-isomer) is also generated.[2][6][14] This by-product can be removed by heating at 140-150°C, which causes it to hydrolyze back to naphthalene and sulfuric acid.[2][6][14] The resulting naphthalene can be removed by steam blowing.[2][6]

  • Neutralization and Isolation: A small amount of lye is added to neutralize some of the sulfuric acid.[2][6][14] The this compound can then be isolated as its sodium salt by crystallization, which is then filtered to obtain the final product.[2][6][14][18]

Purification

A common laboratory purification method involves crystallization from concentrated hydrochloric acid.[2][6]

Analysis

This compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC).[19] A typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid (or formic acid for Mass Spectrometry compatibility).[19]

Visualizations

Synthesis_of_Naphthalene_2_Sulfonic_Acid Naphthalene Naphthalene Product This compound Naphthalene->Product 160-166°C (Thermodynamic Control) H2SO4 Concentrated H₂SO₄ H2SO4->Product

Caption: Synthesis of this compound.

Kinetic_vs_Thermodynamic_Control cluster_0 Sulfonation of Naphthalene cluster_1 Reaction Pathways Naphthalene Naphthalene + H₂SO₄ Kinetic_Product Naphthalene-1-sulfonic acid (Less Stable) Naphthalene->Kinetic_Product < 80°C (Kinetic Control) Thermodynamic_Product This compound (More Stable) Naphthalene->Thermodynamic_Product > 160°C (Thermodynamic Control) Kinetic_Product->Thermodynamic_Product Heat (Equilibration)

Caption: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation.

Experimental_Workflow start Start: Reactants (Naphthalene, H₂SO₄) reaction Sulfonation Reaction (160-166°C) start->reaction hydrolysis By-product Hydrolysis (140-150°C) reaction->hydrolysis neutralization Neutralization (with Lye) hydrolysis->neutralization crystallization Crystallization of Sodium Salt neutralization->crystallization filtration Filtration crystallization->filtration product Final Product: This compound filtration->product

Caption: General Experimental Workflow for Synthesis.

Chemical Reactivity and Applications

This compound is a versatile intermediate.[3]

  • Dye Synthesis: It is a starting material for producing β-naphthol, and various aminonaphthalenesulfonic acids, which are precursors to direct and reactive dyes.[2][3]

  • Superplasticizers: Condensation with formaldehyde (B43269) produces polymeric sulfonic acids.[3] These sulfonated naphthalene formaldehyde condensates (SNFs) are used as high-range water reducers (superplasticizers) in concrete formulations.[3][20]

  • Fluorescence Quenching: The fluorescence of this compound can be effectively quenched by colloidal silver, a property that can be utilized in analytical studies.[2][6]

Safety and Toxicity

This compound is considered a hazardous chemical.[4][5]

  • Corrosivity: It causes severe skin and eye burns.[5][7][21] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[7]

  • Toxicity: The oral LD50 in rats is reported as 400 mg/kg[7] and 4440 mg/kg[4] in different sources, indicating moderate toxicity. It may contain residual sulfuric acid from its manufacturing process, which is a known carcinogen when in strong-inorganic-acid mists.[7]

  • Environmental Impact: The sulfonic acid group makes the compound resistant to biodegradation, leading to potential accumulation in aquatic environments.[22] Studies have shown its potential for bioaccumulation and toxicity to aquatic organisms.[22]

Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.[4][5]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[4][5]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Ensure eyewash stations and safety showers are readily available.[4]

References

An In-depth Technical Guide to the Thermodynamic Stability of Naphthalenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of naphthalenesulfonic acid isomers. It delves into the factors governing their relative stabilities, methods for their synthesis and analysis, and their applications in medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Naphthalenesulfonic Acid Isomers

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, can be sulfonated to yield two primary monosulfonic acid isomers: naphthalene-1-sulfonic acid (α-isomer) and naphthalene-2-sulfonic acid (β-isomer). The position of the sulfonic acid group on the naphthalene ring significantly influences the molecule's chemical and physical properties, most notably its thermodynamic stability. This difference in stability is a classic example of kinetic versus thermodynamic control in an electrophilic aromatic substitution reaction.[1]

The β-isomer is the thermodynamically more stable of the two, a factor that has significant implications for its industrial production and application.[2][3] For instance, this compound is a crucial intermediate in the synthesis of various dyes and is the preferred isomer for the production of sulfonated naphthalene formaldehyde (B43269) condensates, which are used as superplasticizers in concrete.[4] Furthermore, the naphthalene-sulfonic acid scaffold is a recurring motif in the design of various therapeutic agents.[5][6]

Thermodynamic versus Kinetic Control of Sulfonation

The sulfonation of naphthalene is a reversible reaction, and the isomer distribution in the product is highly dependent on the reaction temperature.[7]

  • Kinetic Control: At lower temperatures, typically below 80°C, the reaction is under kinetic control, favoring the formation of the product with the lower activation energy.[8] In this case, naphthalene-1-sulfonic acid is the major product because the transition state leading to its formation is more stable.[7]

  • Thermodynamic Control: At higher temperatures, around 160°C, the reaction is under thermodynamic control.[8] The increased thermal energy allows the reaction to overcome the higher activation energy barrier leading to the more stable product, and the reversibility of the reaction allows for equilibrium to be established. Consequently, the thermodynamically more stable this compound becomes the predominant isomer.[7]

The greater stability of the 2-isomer is attributed to reduced steric hindrance. In naphthalene-1-sulfonic acid, the bulky sulfonic acid group at the 1-position experiences steric repulsion from the hydrogen atom at the 8-position (a peri-interaction). This steric strain is absent in the 2-isomer, making it the more stable configuration.[7]

Quantitative Thermodynamic Data

PropertyNaphthalene-1-sulfonic acid (α-isomer)This compound (β-isomer)
Standard Gibbs Free Energy of Formation (ΔfG°) -362.61 kJ/molNot Available
Standard Enthalpy of Formation (gas) (ΔfH°gas) -439.18 kJ/molNot Available

Qualitative sources consistently state that this compound is more stable than the 1-isomer by a few kcal/mol due to the absence of the 1,8-peri steric interaction.[7]

Experimental Protocols

Synthesis of Naphthalenesulfonic Acid Isomers

The following protocols describe the laboratory-scale synthesis of the kinetic and thermodynamic products of naphthalene sulfonation.

Protocol 1: Synthesis of Naphthalene-1-sulfonic Acid (Kinetic Product)

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, place powdered naphthalene.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (92%) while vigorously stirring and maintaining the internal temperature at or below 40°C.

  • Reaction: Continue stirring at this temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The naphthalene-1-sulfonic acid will precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound (Thermodynamic Product)

  • Reaction Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place molten naphthalene.

  • Reagent Addition: Slowly add concentrated sulfuric acid (98%) to the molten naphthalene with stirring.

  • Reaction: Heat the mixture to 160-165°C and maintain this temperature for 2-3 hours to allow for isomerization to the more stable β-isomer.

  • Work-up: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it onto a saturated sodium chloride solution. The sodium salt of this compound will precipitate.

  • Isolation: Collect the solid product by filtration, wash with a cold saturated sodium chloride solution, and dry. The free acid can be obtained by acidification.

Analytical Methods for Isomer Quantification

The ratio of naphthalenesulfonic acid isomers in a sample can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates the isomers based on their differential partitioning between a stationary phase and a mobile phase.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength where both isomers absorb, typically around 220 nm or 280 nm.

  • Quantification: The concentration of each isomer is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method requires derivatization of the non-volatile sulfonic acids to make them suitable for GC analysis. The derivatized isomers are then separated by GC and detected by MS.

  • Derivatization: A common method involves on-line derivatization in the GC injection port using a reagent like tetrabutylammonium (B224687) hydroxide.[11]

  • Analysis: The separated derivatives are identified based on their mass spectra and retention times. Quantification is achieved by comparing the peak areas to those of derivatized standards.[11]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

G Sulfonation of Naphthalene: Kinetic vs. Thermodynamic Control cluster_reactants Reactants cluster_products Products Naphthalene Naphthalene NSA1 Naphthalene-1-sulfonic acid (Kinetic Product) Naphthalene->NSA1 Low Temp (<80°C) Fast, Reversible NSA2 This compound (Thermodynamic Product) Naphthalene->NSA2 High Temp (>160°C) Slow, Reversible H2SO4 H₂SO₄ NSA1->NSA2 Isomerization (Heat)

Caption: Reaction pathways for the sulfonation of naphthalene.

G Workflow for Determining Isomer Ratio start Reaction Mixture sample_prep Sample Preparation (Dilution, Filtration) start->sample_prep analysis Instrumental Analysis (HPLC or GC-MS) sample_prep->analysis data_proc Data Processing (Peak Integration) analysis->data_proc quant Quantification (Comparison to Standards) data_proc->quant result Isomer Ratio quant->result

Caption: General workflow for the analysis of naphthalenesulfonic acid isomers.

Applications in Drug Development

The naphthalene sulfonic acid scaffold is a versatile building block in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.

  • Suramin (B1662206) Analogues: Suramin, a polysulfonated naphthylurea, is known for its anti-trypanosomal activity. Analogs of suramin incorporating naphthalenesulfonic acid moieties have been synthesized and investigated for their anti-proliferative and anti-angiogenic properties, showing potential as anti-cancer agents.[1][8]

  • Enzyme Inhibitors: Naphthalenesulfonamide derivatives have been shown to act as calmodulin antagonists and protein kinase inhibitors.[12] These activities are crucial in cellular signaling pathways, and their modulation can have therapeutic effects. Additionally, some naphthalene derivatives have been synthesized and evaluated as cyclooxygenase (COX) inhibitors, which are important targets for anti-inflammatory drugs.[13]

  • Antimicrobial Agents: Derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[5]

The rigid, lipophilic nature of the naphthalene core, combined with the hydrophilic and anionic properties of the sulfonic acid group, provides a unique pharmacophore that can be tailored to interact with various biological targets.

Conclusion

The thermodynamic stability of naphthalenesulfonic acid isomers is a fundamental concept with significant practical implications. The greater stability of the 2-isomer, driven by the avoidance of steric hindrance, dictates the conditions for its preferential synthesis and its widespread use in industrial applications. For researchers and professionals in drug development, understanding the structure-activity relationships of naphthalenesulfonic acid derivatives provides a valuable platform for the design of novel therapeutic agents targeting a diverse range of diseases. This guide has provided a comprehensive overview of the key principles, experimental methodologies, and applications related to the thermodynamic stability of these important chemical entities.

References

Spectroscopic Data Interpretation for Naphthalene-2-Sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of naphthalene-2-sulfonic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the analysis and structural elucidation of this compound and its derivatives. This document details the key spectroscopic properties, provides in-depth experimental protocols for analysis, and presents a logical workflow for data interpretation. Recent studies have underscored the biological significance of naphthalene (B1677914) sulfonic acid derivatives, including their potential as modulators of cellular signaling pathways, making a thorough understanding of their structural characteristics imperative.[1]

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for this compound, facilitating a clear comparison of its spectral features across different analytical techniques.

Table 1: ¹H NMR Spectroscopy Data
ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1~8.5d
H-3~7.9d
H-4~7.8dd
H-5~7.9m
H-6~7.6m
H-7~7.6m
H-8~8.0d

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The assignments are based on typical spectra of 2-substituted naphthalenes.

Table 2: ¹³C NMR Spectroscopy Data
CarbonChemical Shift (δ) ppm
C-1~128
C-2~145 (ipso-carbon)
C-3~127
C-4~129
C-4a~134
C-5~128
C-6~127
C-7~127
C-8~129
C-8a~132

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. Tentative assignments are provided.[2]

Table 3: Infrared (IR) Spectroscopy Data
Key Absorption Peaks (cm⁻¹)Assignment
~3050Aromatic C-H stretch
3431 (broad)O-H stretch (from sulfonic acid and residual water)[1]
~1600Aromatic C=C stretch[1]
~1180, ~1040Asymmetric and Symmetric S=O stretch of the sulfonic group[1]
~750, ~820, ~860C-H out-of-plane bending, indicative of 2-substitution on the naphthalene ring[1]
Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
208High[M]+ (Molecular Ion)
128High[M - SO₃]+
127High[C₁₀H₇]+
115MediumFurther fragmentation

Note: Fragmentation patterns can vary based on the ionization technique (e.g., EI, ESI). The data presented is typical for electron impact mass spectrometry.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[4] Due to the acidic proton of the sulfonic acid group, D₂O is a common choice, which will result in the exchange and disappearance of the -SO₃H proton signal.

  • Internal Standard: Add a small amount of an appropriate internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O solutions, to reference the chemical shifts.

  • Data Acquisition: Transfer the solution to a clean NMR tube.[4] Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • DEPT Experiments: To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid, dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] KBr is used as it is transparent in the mid-IR region.[6]

  • Pellet Formation: Transfer the mixture to a pellet press die and apply high pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[5]

  • Background Spectrum: Obtain a background spectrum of a blank KBr pellet to account for any atmospheric H₂O and CO₂, as well as any impurities in the KBr.[6]

  • Sample Analysis: Place the sample pellet in the sample holder of the FTIR spectrometer and acquire the transmission spectrum. The typical scanning range is 4000-400 cm⁻¹.[7][8]

Alternative Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[5]

  • Acquire the spectrum directly. This method requires minimal sample preparation.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure vaporization into the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Methodology (Electrospray Ionization - ESI for LC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as acetonitrile (B52724) and water.[9]

  • Chromatographic Separation (Optional): If analyzing a mixture, the sample can be first separated using liquid chromatography (LC).

  • Ionization: The solution is passed through a charged capillary at a high voltage, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules, which are then introduced into the mass spectrometer. For sulfonic acids, negative ion mode is often used to detect the deprotonated molecule [M-H]⁻.[10]

  • Mass Analysis and Detection: Similar to the EI method, the ions are separated by the mass analyzer and detected to generate the mass spectrum.

Workflow for Spectroscopic Data Interpretation

The structural elucidation of this compound from its spectroscopic data follows a logical progression. Each technique provides complementary information that, when combined, allows for an unambiguous confirmation of the molecular structure. The following diagram illustrates this workflow.

Spectroscopic_Interpretation_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation cluster_confirmation Final Confirmation Prep This compound (Purified Sample) NMR_Acq NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR_Acq FTIR_Acq FTIR Spectroscopy (KBr or ATR) Prep->FTIR_Acq MS_Acq Mass Spectrometry (EI or ESI) Prep->MS_Acq NMR_Data Proton Environments Carbon Skeleton Connectivity (J-coupling) NMR_Acq->NMR_Data FTIR_Data Functional Groups: -SO₃H, C=C (Aromatic) C-H (Aromatic) FTIR_Acq->FTIR_Data MS_Data Molecular Weight (M⁺) Elemental Formula Fragmentation Pattern MS_Acq->MS_Data Integration Data Integration & Correlation NMR_Data->Integration FTIR_Data->Integration MS_Data->Integration Structure Confirmed Structure: This compound Integration->Structure

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

A systematic and combined approach utilizing ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry is indispensable for the accurate structural characterization of this compound. By following established experimental protocols and carefully analyzing the data from each spectroscopic technique, researchers can confidently confirm the molecular structure, identify key functional groups, and determine the molecular weight and fragmentation patterns. This foundational spectroscopic information is crucial for quality control, reaction monitoring, and further investigation into the biological and chemical applications of this important compound.

References

Solubility Profile of Naphthalene-2-Sulfonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphthalene-2-sulfonic acid (C₁₀H₈O₃S) is a key intermediate in the synthesis of a wide range of chemicals, including dyes, pigments, and pharmaceuticals. Its efficacy and reactivity in various synthetic pathways are significantly influenced by its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The document details available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Data

The solubility of this compound is dictated by the presence of both a hydrophobic naphthalene (B1677914) ring and a hydrophilic sulfonic acid group. This amphiphilic nature results in varied solubility across different solvent polarities.

Quantitative and Qualitative Solubility Data Summary
SolventChemical FormulaSolubilityTemperature (°C)
WaterH₂O50 mg/mL[1]Not Specified
Freely Soluble[2][3][4]Room Temperature
EthanolC₂H₅OHSoluble[2][3][5]Room Temperature
Diethyl Ether(C₂H₅)₂OSoluble[2][3][5]Room Temperature
MethanolCH₃OHSoluble (Implied)Not Specified
Acetone(CH₃)₂CONo Data AvailableNot Specified
ChloroformCHCl₃No Data AvailableNot Specified
TolueneC₇H₈No Data AvailableNot Specified
n-HexaneC₆H₁₄Insoluble (Expected)Not Specified

Note: "Soluble" and "Freely Soluble" are qualitative terms. The lack of specific quantitative data for many organic solvents highlights a gap in the available literature and presents an opportunity for further research. The solubility in non-polar solvents like n-hexane is expected to be very low due to the polar sulfonic acid group.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for three common experimental techniques used to determine the solubility of a solid compound like this compound in a given solvent.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Principle: The mass of the dissolved solute in a known volume or mass of a saturated solution is determined by removing the solvent and weighing the residue.

Apparatus:

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The excess solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

  • Phase Separation:

    • Allow the suspension to settle at the same constant temperature for several hours.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

    • Immediately filter the aliquot using a syringe filter into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish). This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Place the container with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 124°C is recommended, e.g., 60-80°C). A vacuum oven can be used to expedite the process at a lower temperature.

  • Weighing and Calculation:

    • Once the solvent is completely evaporated, cool the container in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

    • The solubility (S) can be calculated using the following formula:

      S ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of filtrate in mL) * 100

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve that relates absorbance to concentration (Beer-Lambert Law).

Apparatus:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Thermostatically controlled shaker or magnetic stirrer

  • Volumetric flasks and pipettes

  • Filtration apparatus (0.45 µm syringe filters)

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, known concentration solution of this compound in the chosen solvent.

    • Scan the solution in the UV-Vis spectrophotometer (typically from 200-400 nm for aromatic compounds) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

    • Separate the saturated supernatant by filtration as described in the gravimetric method (Step 2).

    • Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds that are difficult to analyze by other means.

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by HPLC with a suitable detector (e.g., UV detector), by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV detector)

  • Appropriate HPLC column (e.g., C18 reverse-phase column)

  • Thermostatically controlled shaker or magnetic stirrer

  • Volumetric flasks and pipettes

  • Filtration apparatus (0.45 µm syringe filters)

Procedure:

  • HPLC Method Development:

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength. For this compound, a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like phosphoric acid for good peak shape) and UV detection is a common choice.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the HPLC method.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (Step 1).

    • Separate the saturated supernatant by filtration as described in the gravimetric method (Step 2).

    • Dilute a known volume of the clear filtrate with the mobile phase or a compatible solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Spectroscopy cluster_hplc HPLC Method start Start add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (24-48h) add_excess->equilibrate settle Allow Suspension to Settle equilibrate->settle filter Filter Supernatant (0.45 µm) settle->filter evaporate Evaporate Solvent filter->evaporate dilute_uv Dilute Filtrate filter->dilute_uv dilute_hplc Dilute Filtrate filter->dilute_hplc weigh Weigh Residue evaporate->weigh calculate_g Calculate Solubility weigh->calculate_g end_g Solubility (g/100mL) calculate_g->end_g Result measure_abs Measure Absorbance at λmax dilute_uv->measure_abs calculate_uv Calculate Solubility via Calibration Curve measure_abs->calculate_uv end_uv Solubility (mol/L or g/L) calculate_uv->end_uv Result inject_hplc Inject into HPLC dilute_hplc->inject_hplc measure_area Measure Peak Area inject_hplc->measure_area calculate_hplc Calculate Solubility via Calibration Curve measure_area->calculate_hplc end_hplc Solubility (mol/L or g/L) calculate_hplc->end_hplc Result

Caption: General workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While it is established that this compound is soluble in water, ethanol, and diethyl ether, there is a notable absence of precise quantitative solubility data in a broader range of organic solvents. The detailed experimental protocols for gravimetric, UV-Vis spectroscopic, and HPLC methods provided herein offer robust frameworks for researchers to accurately determine the solubility of this compound in their specific solvent systems of interest. Such empirical data is invaluable for the optimization of reaction conditions, purification processes, and formulation development in various scientific and industrial applications. Further research to quantify the solubility in a wider array of organic solvents would be a valuable contribution to the chemical literature.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in Naphthalene Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sulfonation of naphthalene (B1677914), a classic example of electrophilic aromatic substitution that is pivotal in the synthesis of various chemical intermediates. The regioselectivity of this reaction is exquisitely controlled by reaction temperature, offering a prime example of kinetic versus thermodynamic control. This document details the underlying mechanisms, experimental protocols, and quantitative data to support advanced research and development.

Introduction

The sulfonation of naphthalene with sulfuric acid yields two primary isomeric products: naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid) and naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid).[1] The position of the sulfonic acid group on the naphthalene ring is crucial as it dictates the chemical and physical properties of the resulting molecule, thereby influencing its utility in subsequent applications, such as in the manufacturing of dyes, surfactants, and as intermediates in organic synthesis.[2][3] The reaction is a reversible electrophilic aromatic substitution, and the distribution of the α and β isomers is highly dependent on the reaction temperature.[4][5]

Reaction Mechanism and Control

The sulfonation of naphthalene proceeds via an electrophilic aromatic substitution mechanism. The electrophile is typically sulfur trioxide (SO₃), which is present in concentrated or fuming sulfuric acid.[6] The reaction is subject to kinetic and thermodynamic control, with temperature being the determining factor for the major product formed.[7][8]

Kinetic vs. Thermodynamic Product Distribution

At lower temperatures, typically below 120°C, the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid.[1][9] This isomer is formed faster due to a lower activation energy for the formation of the corresponding carbocation intermediate, which is more resonance-stabilized.[10]

Conversely, at higher temperatures, generally above 150-160°C, the reaction is under thermodynamic control.[1][11] Under these conditions, the more stable this compound is the predominant product.[7] The increased stability of the β-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the hydrogen at the 8-position, an interaction that destabilizes the α-isomer.[8][10] The reversibility of the sulfonation reaction allows for the initially formed α-isomer to revert to naphthalene and then re-sulfonate to form the more stable β-isomer at elevated temperatures.[5][9]

Quantitative Data

The product distribution of naphthalene sulfonation is quantitatively dependent on the reaction temperature and the concentration of the sulfonating agent.

Temperature (°C)Major ProductControl Type
~80Naphthalene-1-sulfonic acidKinetic[8][9]
~160This compoundThermodynamic[1][9]
~170This compoundThermodynamic

Table 1: Influence of Temperature on Naphthalene Sulfonation Product Distribution. This table summarizes the predominant isomer formed at different reaction temperatures, highlighting the principle of kinetic versus thermodynamic control.

H₂SO₄ Concentration (wt%)Ratio of 1- to 2-Naphthalenesulfonic Acid
75.55.9
95.24.1

Table 2: Influence of Sulfuric Acid Concentration on Isomer Ratio at 25°C. This table illustrates how the concentration of sulfuric acid affects the ratio of the kinetically favored product to the thermodynamically favored product at a constant low temperature.[12]

Experimental Protocols

Detailed methodologies for the selective synthesis of naphthalene-1-sulfonic acid and this compound are presented below.

Synthesis of Naphthalene-1-sulfonic acid (Kinetic Control)

This protocol is designed to favor the formation of the kinetically controlled product.

Materials:

  • Naphthalene

  • 96% Sulfuric acid[2]

  • Water

  • Calcium carbonate (or lime) for neutralization[2]

  • Aniline (B41778) (for purification, optional)[2]

Procedure:

  • To 96% sulfuric acid, add naphthalene at 20°C.[2]

  • Slowly raise the temperature of the reaction mixture to 70°C.[2]

  • Maintain the temperature at 70-75°C for 3 hours with continuous stirring.[2]

  • After the reaction is complete, pour the reaction mass into water.[2]

  • Neutralize the solution by adding calcium carbonate (liming out) to precipitate calcium sulfate.[2]

  • Filter the mixture to remove the precipitate.

  • The filtrate containing the calcium salt of naphthalene-1-sulfonic acid can be further processed. For a purer product, the aniline salt can be precipitated and then the free acid can be regenerated.[2]

Synthesis of this compound (Thermodynamic Control)

This protocol is optimized for the synthesis of the thermodynamically stable isomer.

Materials:

Procedure:

  • Use naphthalene and 98% sulfuric acid as the sulfonating agent.[13]

  • Heat the reaction mixture to a temperature of 160-166°C.[11][13]

  • Maintain this temperature to allow the reaction to reach equilibrium, favoring the formation of the β-isomer. During this time, the initially formed α-naphthalenesulfonic acid will hydrolyze back to naphthalene and re-sulfonate to the more stable β-isomer.[13]

  • To facilitate the removal of any remaining α-isomer, a small amount of water can be added to promote its hydrolysis back to naphthalene, which can then be removed by steam distillation.[13]

  • The reaction mixture is then worked up, often by neutralization with sodium hydroxide to precipitate the sodium salt of this compound.[13]

Analytical Methods for Isomer Characterization

The quantitative analysis of the isomeric mixture of naphthalenesulfonic acids is crucial for process control and quality assurance. Several analytical techniques are employed for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the determination of naphthalenesulfonic acid isomers after a derivatization step to increase their volatility. An on-line derivatization in the GC injection port using tetrabutylammonium (B224687) salts has been reported.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of naphthalenesulfonic acid isomers.[16] Various methods have been developed for the analysis of both monosulfonic and disulfonic acid isomers.[17]

  • Other Techniques: Capillary electrophoresis and spectrophotometric techniques are also utilized for the analysis of naphthalene sulfonates.[18]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_electrophile Electrophile Generation cluster_reaction Electrophilic Attack cluster_products Product Formation 2H2SO4 2 H₂SO₄ SO3 SO₃ 2H2SO4->SO3 H3O+ H₃O⁺ SO3->H3O+ HSO4- HSO₄⁻ H3O+->HSO4- Naphthalene Naphthalene SO3_electrophile SO₃ sigma_alpha σ-complex (α-attack) sigma_beta σ-complex (β-attack) SO3_electrophile->sigma_alpha k_alpha SO3_electrophile->sigma_beta k_beta alpha_product Naphthalene-1-sulfonic acid sigma_alpha->alpha_product -H⁺ beta_product This compound sigma_beta->beta_product -H⁺ G Naphthalene Naphthalene alpha_product Naphthalene-1-sulfonic acid (Kinetic Product) Naphthalene->alpha_product H₂SO₄, <120°C (Fast, Less Stable) beta_product This compound (Thermodynamic Product) Naphthalene->beta_product H₂SO₄, >150°C (Slow, More Stable) alpha_product->Naphthalene H₂O, Heat (Desulfonation) alpha_product->beta_product Heat (>150°C) (Isomerization) G start Start mix Mix Naphthalene and H₂SO₄ start->mix heat Heat to Reaction Temperature mix->heat react Maintain Temperature and Stir heat->react workup Quench and Neutralize react->workup isolate Isolate Product workup->isolate end End isolate->end

References

The Multifaceted Biological Activities of Naphthalene Sulfonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene (B1677914) sulfonic acid derivatives, a versatile class of organic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of their therapeutic potential, focusing on their anti-HIV, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Antiviral Activity: A Focus on Anti-HIV Agents

Naphthalene sulfonic acid derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against the Human Immunodeficiency Virus (HIV). Their mechanism of action primarily involves the inhibition of key viral enzymes and processes essential for viral replication.

Inhibition of HIV Reverse Transcriptase

Several studies have demonstrated the ability of naphthalenesulfonic acid derivatives to inhibit the enzymatic activity of HIV-1 and HIV-2 reverse transcriptase (RT).[1] This inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle. The dipalmitoylated derivative of 2,7-naphthalenedisulfonic acid, in particular, has shown significant inhibitory potency against both HIV-1 and HIV-2 RT.[1]

Inhibition of HIV-Induced Cytopathogenicity and Syncytia Formation

Beyond targeting reverse transcriptase, these derivatives also exhibit protective effects on host cells. They have been shown to inhibit the cytopathic effects induced by HIV-1 and HIV-2, essentially shielding host cells from virus-induced death.[2] Furthermore, certain derivatives, especially bis(naphthalenedisulfonic acid) compounds, are effective inhibitors of HIV-1-induced giant cell (syncytia) formation, a process that facilitates the spread of the virus between cells.[2][3]

Quantitative Data on Anti-HIV Activity

The following table summarizes the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of selected naphthalene sulfonic acid derivatives against HIV.

CompoundAssayTargetEC₅₀ / IC₅₀ (µM)Reference
Bis(naphthalenedisulfonic acid) derivative with biphenyl (B1667301) spacerHIV-1-induced cytopathogenicity in MT-4 cellsHIV-17.6[2]
Bis(naphthalenedisulfonic acid) derivative with biphenyl spacerHIV-2-induced cytopathogenicity in MT-4 cellsHIV-236[2]
Dipalmitoylated derivative of 2,7-naphthalenedisulfonic acid (Analog 6)HIV-1 Reverse Transcriptase InhibitionHIV-1 RT2.42[1]
Dipalmitoylated derivative of 2,7-naphthalenedisulfonic acid (Analog 6)HIV-2 Reverse Transcriptase InhibitionHIV-2 RT0.86[1]
Monopalmitoylated derivative of 2,7-naphthalenedisulfonic acid (Compound 9)HIV-1 Reverse Transcriptase InhibitionHIV-1 RT4.8[1]
Monopalmitoylated derivative of 2,7-naphthalenedisulfonic acid (Compound 9)HIV-2 Reverse Transcriptase InhibitionHIV-2 RT3.7[1]
Hexamethylene derivative of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acidHIV-1-induced cytopathogenesis in PBLsHIV-11.3[4]
2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamide (B32628) derivative (Compound 7)In vitro replication of HIV-1 in MT-4 cellsHIV-10.20 µg/mL[5]
Experimental Protocols

This assay evaluates the ability of a compound to inhibit the activity of purified recombinant HIV reverse transcriptase. A typical protocol involves the following steps:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the test compound in a suitable solvent (e.g., DMSO), and a solution of purified HIV-1 or HIV-2 reverse transcriptase. Prepare a reaction mixture containing a poly(rA) template, oligo(dT) primer, and radiolabeled or fluorescently labeled dNTPs.

  • Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the reverse transcriptase enzyme.

  • Initiation and Incubation: Initiate the reaction by adding the reaction mixture to each well. Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs. This can be done using scintillation counting for radiolabeled dNTPs or fluorescence detection for fluorescently labeled dNTPs.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.[1]

This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

  • Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) in a 96-well microplate.

  • Infection and Treatment: Infect the cells with a known amount of HIV-1 or HIV-2. Simultaneously, treat the infected cells with various concentrations of the naphthalene sulfonic acid derivative. Include uninfected and untreated infected cell controls.

  • Incubation: Incubate the plates for a period that allows for viral replication and the development of cytopathic effects (e.g., 5 days).

  • Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT assay. The MTT reagent is converted to a colored formazan (B1609692) product by viable cells. The absorbance of the formazan is proportional to the number of living cells.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration compared to the untreated infected control. The EC₅₀ value, the concentration at which 50% of the cells are protected, is then determined.[2]

Anti-HIV Experimental Workflow

HIV_Workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action cluster_lead Lead Optimization RT_Assay HIV Reverse Transcriptase Inhibition Assay Target_ID Target Identification (Reverse Transcriptase) RT_Assay->Target_ID Identifies potent RT inhibitors CPE_Assay HIV-Induced Cytopathogenicity Assay SAR Structure-Activity Relationship (SAR) CPE_Assay->SAR Evaluates cellular protection Syncytia_Assay Syncytia Formation Inhibition Assay Syncytia_Assay->SAR Binding_Studies Binding Affinity Studies Target_ID->Binding_Studies Confirms direct target interaction Binding_Studies->SAR ADMET ADMET Profiling SAR->ADMET Improves potency and selectivity New_Derivatives New_Derivatives ADMET->New_Derivatives Optimized Anti-HIV Derivatives

Caption: Workflow for the discovery and development of anti-HIV naphthalene sulfonic acid derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Naphthalene sulfonic acid derivatives have also demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer.

Inhibition of the IL-6/JAK2/STAT3 Signaling Pathway

A key mechanism underlying the anticancer activity of certain naphthalene-sulfonamide hybrids is the inhibition of the Interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7] This pathway is constitutively active in many cancers and plays a crucial role in promoting tumor cell proliferation, survival, and metastasis.[8] By inhibiting the phosphorylation of STAT3, these derivatives can downregulate the expression of downstream target genes involved in tumorigenesis, such as Cyclin D1 and MMP9.[9]

Cytotoxic Activity Against Cancer Cell Lines

Naphthalene sulfonic acid derivatives have shown potent cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and triple-negative breast cancer (TNBC) cells.[6][9][10]

Quantitative Data on Anticancer Activity

The following table presents the IC₅₀ values of various naphthalene sulfonic acid derivatives against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
6-acetyl-N-(4-fluorophenyl)naphthalene-2-sulfonamide (5b)MCF-7 (Breast)40.08[6]
6-acetyl-N-(4-chlorophenyl)naphthalene-2-sulfonamide (5e)MCF-7 (Breast)43.13[6]
Sulfonyl-N-(naphthalene-1-yl)acrylamide derivativeA549 (Lung)1.35[6]
Sulfonyl-N-(naphthalene-1-yl)acrylamide derivativeHCT-116 (Colon)3.04[6]
Sulfonyl-N-(naphthalene-1-yl)acrylamide derivativeMDA-MB-231 (Breast)2.85[6]
Naphthalene-1-sulfonamide derivative (5c)MCF-7 (Breast)0.51[10]
Naphthalene-1-sulfonamide derivative (5c)A549 (Lung)0.33[10]
Naphthalene-based azine (3b)HEPG2-1 (Liver)Potent[11]
Naphthalene-based azine (11)HEPG2-1 (Liver)Potent[11]
Naphthalene-based azine (13)HEPG2-1 (Liver)Potent[11]
Experimental Protocols

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the naphthalene sulfonic acid derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[12]

This assay quantifies the inhibitory effect of the compounds on STAT3 phosphorylation.

  • Cell Treatment: Treat cancer cells with the test compounds for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • ELISA Procedure: Use a commercially available ELISA kit for phosphorylated STAT3 (p-STAT3). Coat the wells of a microplate with a capture antibody specific for total STAT3. Add the cell lysates to the wells.

  • Detection: Add a detection antibody specific for p-STAT3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition and Measurement: Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal. Measure the signal using a microplate reader.

  • Data Analysis: The amount of p-STAT3 is proportional to the signal intensity. Calculate the percentage of inhibition of STAT3 phosphorylation for each compound concentration and determine the IC₅₀ value.[6]

IL-6/JAK2/STAT3 Signaling Pathway Inhibition

STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK2 JAK2 gp130->JAK2 Recruitment pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, MMP9) Nucleus->Gene_Expression Proliferation Cell Proliferation, Survival, Metastasis Gene_Expression->Proliferation Inhibitor Naphthalene Sulfonic Acid Derivative Inhibitor->pJAK2 Inhibition Inhibitor->pSTAT3 Inhibition

Caption: Inhibition of the IL-6/JAK2/STAT3 signaling pathway by naphthalene sulfonic acid derivatives.

Antimicrobial Activity

Naphthalene and its derivatives have a long history of use as antimicrobial agents.[13] Naphthalene sulfonic acid derivatives, in particular, have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.

Spectrum of Activity

These compounds have been shown to be effective against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[14][15]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below summarizes the MIC values for selected naphthalene derivatives.

CompoundMicroorganismMIC (µg/mL)Reference
Naphthalene-derivative bis-QAC (5d)S. aureus ATCC 433004[14]
Naphthalene-derivative bis-QAC (6d)S. aureus ATCC 433008[14]
Naphthalene-derivative bis-QAC (5d)E. coli ATCC 259222[14]
Naphthalenylmethylen hydrazine (B178648) (1e)MRSA strains6.125[16]
Naphthalenylmethylen hydrazine (1h)MRSA strains6.125[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for its determination is the broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution of Compound: Prepare two-fold serial dilutions of the naphthalene sulfonic acid derivative in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

Naphthalene sulfonic acid derivatives represent a rich scaffold for the development of novel therapeutic agents with a wide range of biological activities. Their demonstrated efficacy as anti-HIV, anticancer, and antimicrobial agents warrants further investigation. Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their successful translation into clinical applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their quest to harness the full therapeutic potential of this versatile class of molecules.

References

Technical Guide: Naphthalene-2-sulfonic acid (CAS 120-18-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties and safety data for Naphthalene-2-sulfonic acid (CAS 120-18-3). All data is presented to support research, development, and safety assessment activities.

Chemical Identity and Physical Properties

This compound is an organic compound primarily used as an intermediate in the synthesis of dyes, pigments, and some pharmaceuticals.[1][2] It is a derivative of naphthalene (B1677914) with a sulfonic acid group attached to the second position of the naphthalene ring.[1] It typically appears as a white to off-white crystalline powder or solid.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃S[1]
Molecular Weight 208.23 g/mol [1][3]
Melting Point 124 °C[1][4]
Boiling Point 317.43 °C (rough estimate)[1]
Density 1.44 g/cm³[1]
Vapor Pressure 7.05E-12 mmHg at 25°C[1]
Water Solubility Freely soluble[1][3]
Appearance Off-white powder/solid[1]

Safety and Toxicological Data

The safety profile of this compound is characterized by its corrosive nature and potential for harm if not handled properly.

Table 2: Toxicological Data for this compound

ParameterValueSpeciesSource(s)
LD50 Oral 4440 mg/kgRat[5][6][7]

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.

This classification is based on available safety data sheets.

Experimental Protocols

The following are summaries of standardized OECD guidelines for determining key physical and toxicological properties.

Melting Point Determination (OECD Guideline 102)

This method describes the determination of the melting temperature of a substance.[8][9][10]

  • Principle: The substance is heated, and the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is observed.[9][10][11]

  • Apparatus: Common methods include the capillary/liquid bath, capillary/metal block, and Kofler hot bar.[9][10]

  • Procedure (Capillary Method):

    • A small amount of the finely powdered substance is introduced into a capillary tube.

    • The capillary tube is placed in a heated bath or block with a calibrated thermometer.

    • The temperature is raised at a controlled rate (e.g., 1 K/min) near the expected melting point.

    • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded.

Water Solubility (OECD Guideline 105)

This guideline outlines methods for determining the water solubility of a substance.[12][13][14]

  • Principle: A saturated solution of the substance in water is prepared at a specific temperature, and the concentration of the substance in the aqueous phase is determined.[12][15]

  • Methods: The two primary methods are the Column Elution Method (for solubilities below 10⁻² g/L) and the Flask Method (for solubilities above 10⁻² g/L).[15]

  • Procedure (Flask Method):

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.

    • The solution is centrifuged or filtered to remove undissolved particles.

    • The concentration of the substance in the clear aqueous solution is determined by a suitable analytical method.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.[16][17]

  • Principle: The method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[16]

  • Procedure:

    • Sighting Study: A single animal is dosed at a starting dose level to determine the appropriate starting dose for the main study.

    • Main Study: Groups of animals (typically 5 females) are dosed at fixed levels (5, 50, 300, 2000 mg/kg).[16][17]

    • The animals are observed for signs of toxicity and mortality for at least 14 days.[16]

    • Based on the observed effects, the substance is classified into a GHS category for acute oral toxicity.

Visualizations

Experimental Workflow for Acute Oral Toxicity (OECD 420)

G A Sighting Study: Administer starting dose to a single animal B Observe for signs of toxicity A->B C Select appropriate starting dose for Main Study B->C D Main Study: Dose group of 5 animals at selected fixed dose C->D E Observe for toxicity and mortality for 14 days D->E F Decision Point: Evident toxicity or mortality? E->F G Dose next group at a lower fixed dose F->G Yes H Dose next group at a higher fixed dose F->H No G->D I No further testing needed. Assign GHS Category. G->I H->D H->I

Caption: Workflow for OECD 420 Acute Oral Toxicity Test.

GHS Classification Logic for this compound

GHS_Classification cluster_data Input Data cluster_classification GHS Hazard Classification LD50 Oral LD50 (Rat) = 4440 mg/kg AcuteTox Acute Toxicity (Oral): Not Classified (Category 5 is >2000 and <=5000 mg/kg) LD50->AcuteTox Corrosivity Causes severe skin and eye burns SkinCorr Skin Corrosion: Category 1B Corrosivity->SkinCorr EyeDam Serious Eye Damage: Category 1 Corrosivity->EyeDam

Caption: GHS Hazard Classification based on available data.

References

Naphthalenesulfonic Acid: A Technical Guide to pKa and Acidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalenesulfonic acids are a class of organic compounds that serve as crucial intermediates in the synthesis of dyes, surfactants, and pharmaceuticals.[1] Their utility is profoundly influenced by their strong acidic nature. This guide provides an in-depth analysis of the acidity and pKa of naphthalenesulfonic acid isomers, offering detailed experimental context and a clear presentation of quantitative data for professionals in research and development.

Core Concepts: Acidity of Aryl Sulfonic Acids

Sulfonic acids are among the strongest organic acids, with pKa values that can rival those of mineral acids like sulfuric acid.[2] Their potent acidity is significantly greater than that of carboxylic acids. This is primarily due to the extensive resonance stabilization of the sulfonate anion (R-SO₃⁻) that forms upon deprotonation. The negative charge is delocalized over three oxygen atoms, compared to only two in a carboxylate anion (R-COO⁻), leading to a much more stable conjugate base.[3][4]

In aryl sulfonic acids, such as naphthalenesulfonic acid, the aromatic ring further influences acidity through inductive effects. The electron-withdrawing nature of the naphthalene (B1677914) ring system helps to stabilize the sulfonate anion, thereby increasing the acidity of the parent molecule.[5]

Isomeric Effects on pKa

The sulfonation of naphthalene can yield two primary isomers: 1-naphthalenesulfonic acid (α-naphthalenesulfonic acid) and 2-naphthalenesulfonic acid (β-naphthalenesulfonic acid).[1] The position of the sulfonic acid group on the naphthalene ring has a subtle but measurable impact on the compound's stability and acidity.

  • 1-Naphthalenesulfonic acid is the kinetically favored product, forming more rapidly at lower temperatures (below 120°C).[1]

  • 2-Naphthalenesulfonic acid is the thermodynamically favored product, preferred at higher temperatures (above 150°C). It is more stable, partly due to reduced steric hindrance between the sulfonic acid group and the adjacent hydrogen atom at the 8-position.[1][6]

This difference in stability is reflected in their pKa values. While both are very strong acids, the slight electronic and steric differences between the positions on the naphthalene ring lead to distinct acid dissociation constants.

Quantitative Acidity Data

The pKa values for naphthalenesulfonic acid isomers are typically determined through experimental methods or estimated via computational predictions. The data below is compiled from predictive models.

CompoundIsomer PositionPredicted pKaReference
1-Naphthalenesulfonic Acidα (alpha)0.17 ± 0.10[7][8]
2-Naphthalenesulfonic Acidβ (beta)0.27 ± 0.10[9][10]
5-Amino-1-naphthalenesulfonic acid-3.69[11]

Note: The pKa for 5-Amino-1-naphthalenesulfonic acid is provided for context, illustrating how substituents (in this case, an amino group) can significantly alter the acidity of the sulfonic acid.

Experimental Protocol: Spectrophotometric pKa Determination

Determining the precise pKa of a strong acid like naphthalenesulfonic acid is challenging due to its very low value. The most common methods involve titration or spectroscopy in mixed-solvent systems or the use of advanced techniques. A generalized protocol using UV-Vis spectrophotometry is outlined below. This method relies on the principle that the absorbance spectrum of the protonated and deprotonated forms of the acid will differ.

Objective: To determine the pKa of a naphthalenesulfonic acid isomer by measuring pH-dependent changes in its UV absorbance.

Materials:

  • Naphthalenesulfonic acid isomer

  • Spectrophotometer (UV-Vis)

  • Calibrated pH meter

  • A series of buffer solutions covering a wide pH range (e.g., Glycine-HCl for very low pH)

  • Concentrated acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the naphthalenesulfonic acid isomer of known concentration in deionized water.

  • Sample Preparation: For a range of pH values, prepare a series of solutions by adding a small, constant volume of the stock solution to a larger volume of buffer. This ensures the analyte concentration is consistent across all samples.[12]

  • pH Measurement: Accurately measure the pH of each prepared sample using a calibrated pH meter.

  • Spectrophotometric Analysis:

    • Record the UV absorbance spectrum for each sample across a relevant wavelength range to identify the wavelength of maximum absorbance difference between the fully protonated and fully deprotonated species.

    • Measure the absorbance of each sample at this chosen wavelength.

  • Data Analysis:

    • Plot the measured absorbance versus the pH. The resulting data should form a sigmoidal curve.[13]

    • The pKa can be determined from the inflection point of this curve.[13]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] Where:

      • A is the absorbance at a given pH.

      • A_A is the absorbance of the fully protonated (acidic) form.

      • A_B is the absorbance of the fully deprotonated (basic) form.[12]

Logical and Workflow Diagrams

The following diagrams illustrate the key relationships and processes described in this guide.

Acidity_Relationship Figure 1: Dissociation of Naphthalenesulfonic Acid cluster_Acid Naphthalenesulfonic Acid (ArSO3H) ArSO3H Naphthalene Ring-SO3H ArSO3_minus Sulfonate Anion (ArSO3⁻) (Resonance Stabilized) ArSO3H->ArSO3_minus Deprotonation ArSO3_minus->ArSO3H Protonation H_plus H⁺

Caption: Dissociation equilibrium of naphthalenesulfonic acid.

Experimental_Workflow Figure 2: Spectrophotometric pKa Determination Workflow start Start prep_stock Prepare Acid Stock Solution start->prep_stock prep_samples Create Buffered Samples at Various pH prep_stock->prep_samples measure_ph Measure pH of Each Sample prep_samples->measure_ph measure_abs Measure UV Absorbance measure_ph->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calc_pka Calculate pKa from Sigmoidal Curve plot_data->calc_pka end_process End calc_pka->end_process

Caption: Workflow for experimental pKa determination.

References

A Historical Overview: From Coal Tar to High-Purity Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development of Naphthalene (B1677914) Sulfonation Processes

The journey of naphthalene sulfonation is a compelling narrative of industrial chemistry, beginning in the late 19th century with the rise of the coal tar industry[1]. Naphthalene, an abundant component of coal tar, became a foundational raw material for the burgeoning synthetic dye industry. Naphthalene sulfonic acids were quickly identified as crucial intermediates for producing a wide array of vibrant azo dyes[1][2]. The early development was driven by empirical observations, leading to one of the classic textbook examples of kinetic versus thermodynamic reaction control, a principle that remains central to the production of specific naphthalene sulfonic acid isomers today[3][4].

This guide provides a technical exploration of the core historical developments in naphthalene sulfonation processes, detailing the evolution of methodologies, the underlying chemical principles, and the quantitative process parameters that have defined its industrial application.

The Core Principle: Kinetic vs. Thermodynamic Control

The sulfonation of naphthalene is a reversible electrophilic aromatic substitution reaction[5][6]. The position of the sulfonic acid group (-SO₃H) on the naphthalene ring is highly dependent on the reaction temperature. This phenomenon is governed by the principles of kinetic and thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures, typically around 80°C, the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid (alpha-naphthalenesulfonic acid)[3][7]. This is because the activation energy to form the carbocation intermediate leading to the 1-isomer is lower[8]. The intermediate for the alpha-attack is more stabilized by resonance, allowing it to form faster[5].

  • Thermodynamic Control (High Temperature): At higher temperatures, around 160°C, the reaction becomes reversible[5][7]. This allows for an equilibrium to be established, favoring the formation of the most thermodynamically stable product, which is naphthalene-2-sulfonic acid (beta-naphthalenesulfonic acid)[3][7]. The 2-isomer is more stable because it avoids the significant steric hindrance that exists between the bulky sulfonic acid group at the 1-position and the hydrogen atom at the 8-position in the 1-isomer[3][5]. Under these conditions, any initially formed 1-isomer can undergo desulfonation and resulfonation, eventually converting to the more stable 2-isomer[7].

G cluster_0 Naphthalene Sulfonation Pathways cluster_1 Low Temperature (Kinetic Control) cluster_2 High Temperature (Thermodynamic Control) Naphthalene Naphthalene + H₂SO₄ Low_T ~80°C (Fast Reaction) Naphthalene->Low_T High_T ~160°C (Reversible Reaction) Naphthalene->High_T TS1 Lower Activation Energy Transition State Low_T->TS1 KCP Naphthalene-1-sulfonic acid (Kinetic Product, Less Stable) TS1->KCP TCP This compound (Thermodynamic Product, More Stable) KCP->TCP Isomerization at High T TS2 Higher Activation Energy Transition State High_T->TS2 TS2->TCP

Diagram 1: Kinetic vs. Thermodynamic control in naphthalene sulfonation.

Data Presentation: Process Parameters and Isomer Distribution

The following tables summarize key quantitative data from various stages of the historical development of naphthalene sulfonation.

Table 1: Temperature-Dependent Isomer Distribution in Monosulfonation

Reaction Temperature Major Product Control Type Reference
80°C Naphthalene-1-sulfonic acid Kinetic [3][7]

| 160°C - 165°C | this compound | Thermodynamic |[3][7][9] |

Table 2: Typical Industrial Process Parameters for this compound (Traditional Sulfuric Acid Method)

Parameter Value Purpose Reference
Naphthalene:Sulfuric Acid (molar ratio) 1:1.3 to 1:1.4 Ensure complete reaction [9]
Sulfonating Agent 96-98% Sulfuric Acid Standard sulfonating agent [2][10]
Sulfonation Temperature 160°C - 165°C Favor β-isomer formation [9][10]
Sulfonation Time ~2 hours Allow for isomerization to β-product [9]

| Hydrolysis Step Temperature | < 120°C (after cooling) | Decompose residual α-isomer |[9] |

Table 3: Process Parameters from a Modern Continuous Process Patent (SO₃ Method)

Parameter Value Purpose Reference
Sulfonating Agent Gaseous SO₃ Eliminates water byproduct and waste acid [11]
Initial Reaction Temperature 90°C - 110°C Forms initial product (mainly α-isomer) [11]
Isomerization Temperature 150°C - 180°C Converts α- to β-isomer [11]
Isomerization Time ~2 hours Drives equilibrium to the β-product [11]

| Final Product Purity (β-isomer) | > 90% | High-purity product for downstream use |[11] |

Evolution of Industrial Processes

The industrial production of naphthalene sulfonic acids has evolved significantly from simple batch reactions to sophisticated continuous processes.

1. Early Batch Processes with Sulfuric Acid: The earliest commercial methods involved heating naphthalene with an excess of concentrated sulfuric acid in cast iron stirred tanks[12]. The process was straightforward but suffered from long reaction times and the production of significant amounts of waste sulfuric acid. Control over the isomer ratio was achieved primarily by regulating the temperature. To obtain the desired this compound, a "baking" process was employed where the reaction mixture was held at high temperatures (160-165°C) for several hours to allow for the isomerization of the kinetically favored alpha-product to the thermodynamically stable beta-product[9][10].

G start Start charge_reactor Charge Reactor: - Molten Naphthalene - Conc. Sulfuric Acid start->charge_reactor end End Product: Sodium Naphthalene-2-sulfonate heat_sulfonate Heat to 160-165°C (Sulfonation & Isomerization) charge_reactor->heat_sulfonate hold Hold for ~2 hours heat_sulfonate->hold cool Cool to <120°C hold->cool hydrolyze Add Water (Hydrolysis of α-isomer) cool->hydrolyze neutralize Neutralize with NaOH / Na₂SO₃ hydrolyze->neutralize steam_strip Steam Strip (Remove residual Naphthalene) neutralize->steam_strip crystallize Cool & Crystallize steam_strip->crystallize filter Filter & Dry crystallize->filter filter->end

Diagram 2: Workflow of a traditional industrial batch process.

2. Introduction of Advanced Sulfonating Agents: To overcome the drawbacks of using large excesses of sulfuric acid, stronger sulfonating agents were introduced.

  • Oleum (B3057394) (Fuming Sulfuric Acid): The use of oleum (H₂SO₄·xSO₃) allowed for more efficient sulfonation with less waste acid. It became particularly important for the production of di- and tri-sulfonic acids, such as naphthalene-1,5-disulfonic acid (Armstrong's acid) and naphthalene-1,3,6-trisulfonic acid[2][13].

  • Sulfur Trioxide (SO₃): The direct use of sulfur trioxide, often diluted in an inert gas stream or dissolved in a solvent like tetrachloroethane, represented a major advancement[2][13]. This method eliminates the formation of water as a byproduct, leading to a more concentrated product stream and no spent acid. This innovation paved the way for modern continuous processes.

3. Development of Continuous Processes: Patents from the late 20th and early 21st centuries describe continuous processes that offer superior control, efficiency, and product quality[11]. In one such process, molten naphthalene is fed into a film or tube array reactor where it reacts instantaneously with a counter-current flow of gaseous SO₃. The initial product, rich in the alpha-isomer, is then continuously transferred to a second vessel (an "aging device") where it is held at a higher temperature to facilitate isomerization to the beta-isomer[11]. This approach minimizes side reactions, reduces processing time, and improves overall yield and purity[11].

G cluster_inputs Inputs cluster_process Continuous Process cluster_outputs Outputs Naphthalene Molten Naphthalene Reactor Film / Tube Reactor (90-110°C) Initial Sulfonation (α-rich) Naphthalene->Reactor SO3 Gaseous SO₃ Stream SO3->Reactor Isomerizer Aging Device (150-180°C) Isomerization to β-product Reactor->Isomerizer Continuous Transfer TailGas Tail Gas Treatment Reactor->TailGas Product High Purity β-Naphthalenesulfonic Acid Product Isomerizer->Product

Diagram 3: Logical flow of a modern continuous sulfonation process.

Experimental Protocols

Protocol 1: Laboratory Demonstration of Temperature Control

  • Objective: To synthesize naphthalene-1-sulfonic acid (kinetic product) and this compound (thermodynamic product).

  • Kinetic Product (1-isomer):

    • Add naphthalene to 96% sulfuric acid at 20°C in a flask equipped with a stirrer[2].

    • Slowly heat the mixture to 70-80°C and maintain this temperature for 2-3 hours with continuous stirring[2][7].

    • Pour the reaction mass into cold water to quench the reaction.

    • The product can be isolated by salting out or precipitation as an aniline (B41778) salt for purification[2].

  • Thermodynamic Product (2-isomer):

    • Place 98% sulfuric acid in a cast iron or glass reactor and heat to approximately 160°C[10][12].

    • Slowly add molten naphthalene to the hot acid over a period of time while maintaining the temperature at 160-165°C[10][12].

    • Hold the reaction mixture at this temperature for 2 hours to ensure complete isomerization[9].

    • Cool the mixture to below 120°C and cautiously add a small amount of water to hydrolyze any remaining 1-isomer[9][12].

    • The product is typically neutralized with sodium hydroxide (B78521) or sodium sulfite (B76179) to crystallize the sodium salt[12].

Protocol 2: Industrial Production of Naphthalene-1,5-disulfonic Acid (Armstrong's Acid) via SO₃

  • Objective: To synthesize naphthalene-1,5-disulfonic acid anhydride (B1165640) (AS-AN), a precursor to Armstrong's acid, using SO₃ in a solvent.

  • Methodology (based on patent literature):

    • Prepare a reaction vessel with an inert solvent such as tetrachloroethane and cool to between -20°C and 0°C[13][14].

    • Simultaneously and dropwise, add a solution of naphthalene in tetrachloroethane and a solution of sulfur trioxide (SO₃) in tetrachloroethane to the vessel. Maintain a molar ratio of naphthalene to SO₃ of approximately 1:3 to 1:3.6[13][14].

    • Maintain the low temperature throughout the addition with vigorous stirring. A precipitate of the Armstrong acid anhydride (AS-AN) will form[13].

    • Filter the precipitated product on a pressure filter and dry under vacuum at low temperature (20-25°C)[13].

    • The resulting anhydride can be hydrolyzed by heating with water to 60-100°C to yield naphthalene-1,5-disulfonic acid, which precipitates as a tetrahydrate upon cooling[13][14]. The yield based on naphthalene can be up to 80%[14].

References

Methodological & Application

Application Note and Protocol for the Selective Sulfonation of Naphthalene to 2-Naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the selective synthesis of 2-naphthalenesulfonic acid via the sulfonation of naphthalene (B1677914). The formation of the 2-isomer is favored under thermodynamic control at elevated temperatures. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the target compound. Additionally, it includes a comparative data summary for the synthesis of both 1- and 2-naphthalenesulfonic acid, highlighting the principle of kinetic versus thermodynamic control in this classic electrophilic aromatic substitution reaction.

Introduction

The sulfonation of naphthalene is a well-established reaction in organic chemistry that can yield two primary isomeric products: 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid. The regioselectivity of this reaction is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. At lower temperatures (around 80°C), the reaction is under kinetic control, favoring the formation of the 1-isomer, which is formed more rapidly.[1][2][3] Conversely, at higher temperatures (approximately 160°C), the reaction is under thermodynamic control, leading to the formation of the more stable 2-isomer.[1][2][3] The increased stability of the 2-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the hydrogen at the 8-position, which is present in the 1-isomer.[1][4][5] This protocol focuses on the synthesis of the thermodynamically favored 2-naphthalenesulfonic acid, a valuable intermediate in the synthesis of dyes, surfactants, and pharmaceutical compounds.

Data Presentation

The following table summarizes the key differences in reaction conditions and outcomes for the kinetic and thermodynamic sulfonation of naphthalene.

ParameterKinetic ControlThermodynamic Control
Major Product 1-Naphthalenesulfonic acid2-Naphthalenesulfonic acid
Reaction Temperature ~80°C~160°C
Reaction Time ShorterLonger (to reach equilibrium)
Product Stability Less stableMore stable
Key Characteristic Faster rate of formationFormation of the more stable isomer

Experimental Protocols

This section details the methodology for the synthesis of 2-naphthalenesulfonic acid.

Materials and Reagents
  • Naphthalene

  • Concentrated sulfuric acid (98%)

  • Sodium chloride

  • Deionized water

  • Ice

Equipment
  • Three-necked round-bottom flask

  • Heating mantle with a stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Beakers

  • Büchner funnel and flask

  • Filter paper

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of 2-Naphthalenesulfonic Acid cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Melt Naphthalene in Flask B Add Concentrated H2SO4 A->B C Heat to 160°C with Stirring B->C D Cool Reaction Mixture C->D E Pour into Ice-Cold Brine D->E F Precipitate Sodium 2-Naphthalenesulfonate E->F G Filter the Precipitate F->G H Wash with Cold Saturated NaCl Solution G->H I Dry the Product H->I

Caption: A flowchart illustrating the key stages in the synthesis and purification of 2-naphthalenesulfonic acid.

Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 128 g (1.0 mol) of naphthalene. Heat the flask using a heating mantle to melt the naphthalene (melting point: ~80°C).

  • Addition of Sulfuric Acid: Once the naphthalene is molten and under stirring, carefully add 100 mL of concentrated sulfuric acid (98%) from a dropping funnel over 15-20 minutes.

  • Sulfonation Reaction: Heat the reaction mixture to 160-165°C and maintain this temperature for at least 2 hours with continuous stirring. This ensures the reaction reaches equilibrium and favors the formation of the 2-isomer.[6]

  • Workup - Drowning and Neutralization: After the reaction is complete, allow the mixture to cool to about 100°C. In a separate large beaker, prepare an ice-cold saturated solution of sodium chloride (brine). Slowly and carefully pour the warm reaction mixture into the cold brine solution with vigorous stirring. This process, known as "drowning," quenches the reaction and facilitates the precipitation of the sodium salt of the product.

  • Purification - Salting Out: The sodium salt of 2-naphthalenesulfonic acid is less soluble in a saturated sodium chloride solution than the corresponding 1-isomer.[7] Allow the mixture to cool completely in an ice bath to maximize the precipitation of the desired product.

  • Isolation and Washing: Collect the precipitated sodium 2-naphthalenesulfonate by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any remaining impurities and the more soluble sodium 1-naphthalenesulfonate.[7]

  • Drying: Dry the purified sodium 2-naphthalenesulfonate in a desiccator or a vacuum oven at a low temperature. The expected yield of the sodium salt is typically high.

Signaling Pathway/Logical Relationship Diagram

The regioselectivity of naphthalene sulfonation is a classic example of thermodynamic versus kinetic control. The following diagram illustrates this relationship.

kinetic_vs_thermodynamic_control Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway Naphthalene Naphthalene + H2SO4 Transition_State_1 Lower Activation Energy Naphthalene->Transition_State_1 ~80°C (Low Temp) Transition_State_2 Higher Activation Energy Naphthalene->Transition_State_2 ~160°C (High Temp) Kinetic_Product 1-Naphthalenesulfonic Acid (Less Stable) Thermodynamic_Product 2-Naphthalenesulfonic Acid (More Stable) Kinetic_Product->Thermodynamic_Product Equilibration at High Temp Transition_State_1->Kinetic_Product Fast Transition_State_2->Thermodynamic_Product Slow (Reversible)

Caption: A diagram illustrating the kinetic and thermodynamic pathways for the sulfonation of naphthalene.

Conclusion

This protocol provides a reliable method for the selective synthesis of 2-naphthalenesulfonic acid. By carefully controlling the reaction temperature to favor thermodynamic control, researchers can achieve a high yield of the desired 2-isomer. The purification via "salting out" is an effective method for isolating the product from the isomeric impurity. This procedure is applicable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.

References

Application Notes and Protocols: Naphthalene-2-sulfonic Acid as a Key Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of naphthalene-2-sulfonic acid and its derivatives as pivotal intermediates in the synthesis of various classes of dyes, including azo, acid, and reactive dyes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in the synthesis and characterization of these commercially significant compounds.

Introduction

This compound (CAS 120-18-3) is a fundamental building block in the dye manufacturing industry.[1] Its chemical versatility allows for its incorporation into a wide array of colorants, most notably azo dyes, which are valued for their vibrant hues and excellent colorfastness.[1] The sulfonic acid group imparts water solubility, a crucial property for many dyeing applications. This document outlines the synthesis of various dyes derived from this compound, providing detailed protocols and characterization data.

Synthesis of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are synthesized through a two-step process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[2] this compound and its derivatives are commonly used as coupling components.

General Workflow for Azo Dye Synthesis

The synthesis of azo dyes from this compound derivatives generally follows the workflow depicted below. This involves the diazotization of an aromatic amine and its subsequent coupling with a naphthol derivative.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification cluster_characterization Characterization AromaticAmine Aromatic Amine (e.g., Sulfanilic Acid) NaNO2_HCl NaNO2, HCl (aq) 0-5 °C AromaticAmine->NaNO2_HCl DiazoniumSalt Diazonium Salt Suspension NaNO2_HCl->DiazoniumSalt CouplingReaction Coupling Reaction Stirring, 0-5 °C DiazoniumSalt->CouplingReaction Naphthol Naphthalene Derivative (e.g., 2-Naphthol) in NaOH (aq) Naphthol->CouplingReaction CrudeDye Crude Azo Dye (Precipitate) CouplingReaction->CrudeDye SaltingOut Salting Out (add NaCl) CrudeDye->SaltingOut Filtration Vacuum Filtration SaltingOut->Filtration Washing Wash with Saturated NaCl Solution Filtration->Washing Drying Air or Oven Drying Washing->Drying PureDye Pure Azo Dye Drying->PureDye UVVis UV-Vis Spectroscopy PureDye->UVVis FTIR FT-IR Spectroscopy PureDye->FTIR NMR NMR Spectroscopy PureDye->NMR

Caption: General workflow for the synthesis, purification, and characterization of azo dyes.

Experimental Protocol: Synthesis of Acid Orange 7 (Orange II)

This protocol details the synthesis of Acid Orange 7, a common monoazo dye, using sulfanilic acid and 2-naphthol (B1666908) (a derivative of naphthalene).

1. Diazotization of Sulfanilic Acid:

  • Dissolve 2.4 g of sulfanilic acid in 25 mL of a 2.5% aqueous sodium carbonate solution by gentle heating.[3]

  • Cool the solution under running tap water.[3]

  • Add 1.0 g of sodium nitrite (B80452) (NaNO₂) and swirl until dissolved.[3]

  • In a separate beaker, prepare an acidic ice solution by adding 2.5 mL of concentrated hydrochloric acid to approximately 10-12 chunks of ice.[3]

  • Slowly add the sulfanilic acid/sodium nitrite solution to the acidic ice solution with stirring. A white precipitate of the diazonium salt should form.[3]

2. Azo Coupling:

  • In a 400 mL beaker, dissolve 1.8 g of 2-naphthol in 10 mL of 10% aqueous sodium hydroxide, and cool the solution in an ice bath.[3]

  • Slowly pour the cold diazonium salt suspension into the cold 2-naphthol solution with constant stirring.[3]

  • Continue stirring for 5-10 minutes. A deep orange precipitate of Orange II will form.[3]

3. Purification:

  • Heat the mixture on a hot plate until the solid dissolves.[3]

  • Add 5 g of sodium chloride (NaCl) to "salt out" the dye and continue heating and stirring until the NaCl dissolves.[3]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete precipitation.[3]

  • Collect the orange solid by suction filtration and wash it with a saturated NaCl solution.[3]

  • Dry the product in a desiccator or an oven at a low temperature.

ParameterValueReference
Starting Materials
Sulfanilic Acid2.4 g[3]
Sodium Nitrite1.0 g[3]
2-Naphthol1.8 g[3]
Yield
Theoretical Yield~4.1 gCalculated
Typical Reported Yield~80-90%General Lab Practice
Characterization
AppearanceOrange-red solid[3]
λmax (in water)~485 nmStandard Value

Synthesis of Acid Dyes

Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylic fibers from an acidic dyebath. Naphthalene sulfonic acid derivatives are crucial intermediates for a wide range of acid dyes.

Experimental Protocol: Synthesis of a Naphthalene-Based Acid Dye

This protocol describes the synthesis of an acid dye by diazotizing 1-amino-2-naphthol-4-sulfonic acid and coupling it with 2-naphthol.[3]

1. Diazotization of 1-amino-2-naphthol-4-sulfonic acid:

  • Dissolve 2.39 g (0.01 mol) of 1-amino-2-naphthol-4-sulfonic acid in 50 cm³ of distilled water containing 0.40 g of sodium hydroxide.[3]

  • Cool the solution in an ice bath.

  • Add a solution of 0.69 g (0.01 mol) of sodium nitrite in 50 cm³ of distilled water dropwise over 30 minutes, maintaining the temperature at 0-5 °C.[3]

  • Add an equivalent amount of concentrated hydrochloric acid.[3]

  • Continue stirring for 30 minutes. Confirm the completion of diazotization using starch-iodide paper (should turn blue-black).[3]

2. Azo Coupling:

  • In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 cm³ of distilled water containing 0.40 g of sodium hydroxide, and cool in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the 2-naphthol solution dropwise over 30 minutes with continuous stirring.[3]

  • Stir for an additional hour to ensure the completion of the coupling reaction.[3]

3. Purification and Dyeing:

  • The resulting dye can be purified by salting out with NaCl, followed by filtration, washing, and drying.

  • For dyeing, a dyebath is prepared with the synthesized dye (e.g., 1.0% on weight of fabric), Glauber's salt (20%), and formic acid (2%), with the pH adjusted to 3-4.5 using acetic acid.[3] The fabric (e.g., nylon) is then dyed at the boil for 90 minutes.[3]

Dye ComponentMolecular WeightMoles
1-amino-2-naphthol-4-sulfonic acid239.25 g/mol 0.01
Sodium Nitrite69.00 g/mol 0.01
2-Naphthol144.17 g/mol 0.01
PropertyObservationReference
Yield Good[3]
λmax (in water) Varies with coupling component[3]
Fastness Properties Good light and wash fastness[3]

Synthesis of Reactive Dyes

Reactive dyes form a covalent bond with the fiber, resulting in excellent wash fastness. This compound derivatives are often used as part of the chromophore in reactive dyes.

Experimental Protocol: Synthesis of a Naphthalene-Based Reactive Orange Dye

This protocol outlines the synthesis of a reactive orange dye using 7-amino-4-hydroxy-naphthalene-2-sulfonic acid as a key intermediate.[4]

G A 2-amino-5-(2-sulfoxy) ethyl sulfonyl)benzene sulfonic acid B Diazotization (NaNO2, HCl, 18-20°C) A->B C Diazonium Salt (1a) B->C E Azo Coupling (Acidic, 5-10°C) C->E D 7-amino-4-hydroxy This compound D->E F Intermediate (1'b) E->F H Condensation (Alkaline) F->H G 2-(4-amino-3-methoxy phenylsulfonyl)ethyl hydrogen sulfate (B86663) G->H I Final Orange Dye (1'c) H->I

Caption: Reaction pathway for the synthesis of a reactive orange dye.[4]

1. Diazotization:

  • Prepare a solution of 2-amino-5-(2-sulfoxy) ethyl sulfonyl) benzene (B151609) sulfonic acid in ice-chilled water.[4]

  • Add hydrochloric acid and then a 40% sodium nitrite solution over 60 minutes, maintaining the temperature between 18-20 °C.[4]

  • Stir for 90 minutes.

2. Azo Coupling:

  • Weigh 33.72 g (0.127 mol) of 7-amino-4-hydroxy-naphthalene-2-sulfonic acid and add it to the diazonium salt solution over 30 minutes.[4]

  • Stir the reaction mixture for 2 hours at 5-10 °C to obtain the intermediate product.[4]

3. Condensation:

  • The intermediate is then condensed with 2-(4-amino-3-methoxyphenylsulfonyl) ethyl hydrogen sulfate in an alkaline medium to produce the final orange dye.[4]

ParameterValueReference
Starting Materials
7-amino-4-hydroxy-naphthalene-2-sulfonic acid33.72 g (0.127 mol)[4]
Purity of Final Dye 98.13% (by HPLC)[4]

Characterization of Synthesized Dyes

The synthesized dyes are typically characterized by a variety of spectroscopic and analytical techniques to confirm their structure and purity.

  • UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax) of the dye, which is related to its color.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the dye molecule, such as -N=N- (azo group), -OH, -SO₃H, and aromatic C-H bonds.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the dye.[5]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized dye.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the dye molecule.[6]

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a wide range of dyes. The protocols and data presented here demonstrate the general methodologies for preparing azo, acid, and reactive dyes. By modifying the aromatic amine and the naphthalene-based coupling component, a vast library of colors with diverse properties can be synthesized for various applications in the textile, leather, and paper industries.[1] The provided workflows and characterization data serve as a valuable resource for researchers in the field of dye chemistry.

References

Application Notes and Protocols: The Role of Naphthalene-2-Sulfonic Acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-2-sulfonic acid (N2SA) and its derivatives are versatile compounds that play crucial roles in various stages of pharmaceutical manufacturing. Their utility stems from their unique chemical properties, including strong acidity and the presence of a reactive naphthalene (B1677914) core. These characteristics allow them to serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), as resolving agents for chiral separations, and as protecting groups in complex synthetic pathways. This document provides detailed application notes and protocols for the use of this compound and its derivatives in these key areas.

Intermediate in the Synthesis of Bioactive Compounds: Naphthalene-Sulfonamide Derivatives as Anticancer Agents

Naphthalene-sulfonamide hybrids have emerged as a promising class of compounds with significant therapeutic potential, particularly in oncology. These derivatives can be synthesized from naphthalene-2-sulfonyl chloride, a derivative of N2SA.

Application Note:

A notable application is the synthesis of 6-acetylnaphthalene-2-sulfonamide derivatives, which have demonstrated potent cytotoxic activity against human breast cancer cells (MCF-7).[1][2] The mechanism of action for these compounds involves the inhibition of the IL6/JAK2/STAT3 signaling pathway, a critical pathway in cancer cell proliferation and survival.[2][3] Specifically, these sulfonamide derivatives are believed to interact with the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and proliferation.[1][4][5]

Quantitative Data: Anticancer Activity of 6-Acetylnaphthalene-2-sulfonamide Derivatives
Compound IDDerivativeYield (%)IC50 (µM) on MCF-7 Cells
5a 6-acetyl-N-phenylnaphthalene-2-sulfonamide-12.5
5b 6-acetyl-N-(4-fluorophenyl)naphthalene-2-sulfonamide-10.2
5e 6-acetyl-N-(4-bromophenyl)naphthalene-2-sulfonamide-11.8
5g 6-acetyl-N-(4-methoxyphenyl)naphthalene-2-sulfonamide80-
5i 6-acetyl-N-(pyridin-2-yl)naphthalene-2-sulfonamide-13.1

Note: Yield for 5g is reported in the literature; yields for other compounds were not specified but are generally high for this type of reaction.[1] IC50 values represent the concentration of the compound that inhibits 50% of cell growth.[2][3]

Experimental Protocol: Synthesis of 6-acetyl-N-phenylnaphthalene-2-sulfonamide (5a)

This protocol describes a general procedure for the synthesis of 6-acetyl-N-phenylnaphthalene-2-sulfonamide derivatives.

Materials:

Procedure:

  • To a solution of 6-acetylnaphthalene-2-sulfonyl chloride (1.0 mmol) in dichloromethane (20 mL), add the desired amine (e.g., aniline, 1.5 mmol).

  • Stir the reaction mixture continuously at room temperature for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the precipitate that forms.

  • Recrystallize the crude product from ethanol to yield the purified 6-acetyl-N-phenylnaphthalene-2-sulfonamide derivative.[1]

Signaling Pathway and Workflow Diagrams

IL6_JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R gp130 gp130 IL6R->gp130 Associates JAK2_inactive JAK2 gp130->JAK2_inactive Activates STAT3_inactive STAT3 JAK2_inactive->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Naphthalene_Sulfonamide Naphthalene Sulfonamide Derivative Naphthalene_Sulfonamide->STAT3_active Inhibits (Binds to SH2 domain) Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates IL6 IL-6 IL6->IL6R Binds

Caption: IL-6/JAK2/STAT3 Signaling Pathway Inhibition.

Synthesis_Workflow start Start reagents 6-acetylnaphthalene-2-sulfonyl chloride + Amine (e.g., Aniline) in DCM start->reagents reaction Stir at Room Temperature (1-3 hours) reagents->reaction filtration Filter Precipitate reaction->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product Purified Naphthalene- Sulfonamide Derivative recrystallization->product analysis Characterization (NMR, IR, Mass Spec) product->analysis end End analysis->end

Caption: Synthesis Workflow for Naphthalene-Sulfonamides.

Chiral Resolving Agent for Enantiomeric Separation

The strong acidic nature of this compound allows it to form diastereomeric salts with racemic basic compounds, such as amines. This property is exploited in classical chiral resolution, a fundamental technique in the production of enantiomerically pure drugs.

Application Note:

A prominent example of a racemic drug is propranolol (B1214883), a beta-blocker where the (S)-(-)-enantiomer is significantly more active than the (R)-(+)-enantiomer.[3] this compound can be used as a chiral resolving agent to separate these enantiomers. The principle involves the formation of two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6]

Quantitative Data: Chiral Resolution of Racemic Propranolol
ParameterValue
Resolving Agent(S)-(-)-Naphthalene-2-sulfonic acid
Diastereomeric Salt Yield~45-50% (for the less soluble salt)
Enantiomeric Excess (ee) of (S)-Propranolol>98%

Note: Data is representative of typical classical resolution outcomes.

Experimental Protocol: Chiral Resolution of (R,S)-Propranolol

This protocol outlines a general procedure for the resolution of racemic propranolol using (S)-(-)-naphthalene-2-sulfonic acid.

Materials:

  • Racemic (R,S)-propranolol

  • (S)-(-)-Naphthalene-2-sulfonic acid

  • Methanol

  • Diethyl ether

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic propranolol (1.0 equiv) in methanol.

    • In a separate flask, dissolve (S)-(-)-naphthalene-2-sulfonic acid (0.5 equiv) in methanol.

    • Slowly add the resolving agent solution to the propranolol solution with stirring.

    • Allow the mixture to stand, promoting the crystallization of the less soluble diastereomeric salt ((S)-propranolol-(S)-N2SA).

    • Cool the mixture to enhance crystallization and collect the crystals by filtration.

  • Liberation of the Enantiomer:

    • Suspend the collected diastereomeric salt crystals in a mixture of water and dichloromethane.

    • Add aqueous NaOH solution to basify the mixture, which will deprotonate the amine.

    • Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.

    • Evaporate the solvent to obtain enantiomerically enriched (S)-(-)-propranolol.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).[3]

Logical Relationship Diagram

Chiral_Resolution_Workflow start Racemic (R,S)-Propranolol add_resolving_agent Add (S)-Naphthalene-2-sulfonic acid in Methanol start->add_resolving_agent crystallization Fractional Crystallization add_resolving_agent->crystallization separation Filter Crystals crystallization->separation less_soluble Less Soluble Diastereomer ((S)-Propranolol-(S)-N2SA) separation->less_soluble more_soluble More Soluble Diastereomer ((R)-Propranolol-(S)-N2SA) in Filtrate separation->more_soluble liberation Basify with NaOH & Extract with DCM less_soluble->liberation s_propranolol Enriched (S)-Propranolol liberation->s_propranolol analysis Chiral HPLC Analysis s_propranolol->analysis

Caption: Chiral Resolution Workflow.

Protecting Group for Amines in Multi-Step Synthesis

In the synthesis of complex pharmaceutical molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. The naphthalene-2-sulfonyl group can be used as a robust protecting group for primary and secondary amines.

Application Note:

Naphthalene-2-sulfonyl chloride reacts with amines to form stable sulfonamides.[4] This protecting group is resistant to a wide range of reaction conditions, including acidic and some reductive environments. The sulfonamide can be cleaved under specific reductive conditions to regenerate the free amine.

Quantitative Data: Protection and Deprotection of Amines
StepReagentsYield (%)
Protection Amine + Naphthalene-2-sulfonyl chloride, Base>90
Deprotection Naphthalene-sulfonamide + Reducing Agent80-95

Note: Yields are typical for these types of reactions.

Experimental Protocols

Protocol 1: Protection of a Primary Amine

  • Dissolve the primary amine (1.0 equiv) and a base (e.g., triethylamine (B128534) or pyridine, 1.2 equiv) in an aprotic solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of naphthalene-2-sulfonyl chloride (1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water, dilute acid, and brine.

  • Dry the organic layer and evaporate the solvent to obtain the protected amine, which can be further purified by crystallization or chromatography.

Protocol 2: Deprotection of a Naphthalene-Sulfonamide

  • Dissolve the naphthalene-sulfonamide in a suitable solvent (e.g., THF).

  • Add a reducing agent such as sodium naphthalene or a low-valent titanium reagent.[7][8]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully (e.g., with water or methanol).

  • Extract the product into an organic solvent.

  • Purify the free amine by standard methods.

Workflow Diagram

Protection_Deprotection_Workflow start Primary/Secondary Amine protection Protection: + Naphthalene-2-sulfonyl chloride + Base (e.g., Pyridine) start->protection protected_amine Naphthalene-sulfonamide protection->protected_amine intermediate_steps Other Synthetic Steps protected_amine->intermediate_steps deprotection Deprotection: + Reducing Agent (e.g., Sodium Naphthalene) intermediate_steps->deprotection end Final Product with Free Amine deprotection->end

Caption: Amine Protection-Deprotection Workflow.

Quality Control: Analysis of this compound Derivatives

Accurate and reliable analytical methods are essential to ensure the quality and purity of intermediates and final APIs. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Application Note:

A reverse-phase HPLC method can be employed for the quantitative analysis and purity determination of this compound and its derivatives. This method allows for the separation of the target compound from starting materials, by-products, and other impurities.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

Procedure:

  • Prepare a standard solution of the this compound derivative of known concentration in a suitable solvent (e.g., methanol/water).

  • Prepare the sample solution by dissolving the test substance in the same solvent.

  • Set the HPLC parameters:

    • Flow rate: e.g., 1.0 mL/min

    • Injection volume: e.g., 10 µL

    • Column temperature: e.g., 25 °C

    • UV detection wavelength: e.g., 270 nm

  • Inject the standard and sample solutions.

  • Identify the peak corresponding to the target compound by comparing the retention time with the standard.

  • Calculate the purity of the sample based on the peak area percentage.

This protocol provides a general guideline and should be optimized and validated for each specific compound.

References

Application Notes and Protocols for the HPLC Analysis of Naphthalenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and analysis of naphthalenesulfonic acid isomers using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for quality control, impurity profiling, and research applications.

Introduction

Naphthalenesulfonic acids are important chemical intermediates used in the manufacturing of dyes, pigments, surfactants, and as counterions in pharmaceutical formulations. The isomeric purity of these compounds is critical as different isomers can impart varying properties to the final product. HPLC is a powerful analytical technique for the separation and quantification of these closely related isomers. This note explores various HPLC methods, including reversed-phase, ion-pair, and Hydrophilic Interaction Liquid Chromatography (HILIC), to provide a comprehensive guide for researchers.

Data Presentation: Comparative Analysis of HPLC Methods

The following tables summarize key parameters and performance characteristics of different HPLC methods for the analysis of naphthalenesulfonic acid isomers, allowing for easy comparison.

Table 1: Ion-Pair Reversed-Phase HPLC Method with Fluorescence Detection for Naphthalene (B1677914) Sulfonic Acid Isomers

This method is suitable for the sensitive and simultaneous determination of multiple naphthalene mono- and di-sulfonic acid isomers.[1][2]

ParameterValue
Column C18 (e.g., Luna C18(2), 150 mm x 2 mm, 3 µm)
Mobile Phase A 100% Water with 5 mM Tetrabutylammonium bromide (TBAB), 4 g/L Disodium sulfate, and 40 µL/L 37% Hydrochloric acid
Mobile Phase B Water:Methanol (B129727) (50:50, v/v) with 5 mM TBAB, 4 g/L Disodium sulfate, and 40 µL/L 37% Hydrochloric acid
Gradient 0-3 min: 45% B; 3-14 min: linear gradient to 55% B; 14-18 min: linear gradient to 75% B; 18-27 min: hold at 75% B
Flow Rate 0.25 mL/min
Column Temperature 35°C
Injection Volume 25 µL
Detection Fluorescence (Excitation/Emission wavelengths can be optimized for specific isomers, e.g., Ex: 225 nm, Em: 338 nm)

Table 2: Quantitative Data - Retention Times of Naphthalenesulfonic Acid Isomers

AnalyteRetention Time (min) (approximate)
1,5-Naphthalenedisulfonic acid~12
1,6-Naphthalenedisulfonic acid~13
2,6-Naphthalenedisulfonic acid~15
2,7-Naphthalenedisulfonic acid~16
1-Naphthalenesulfonic acid~22
2-Naphthalenesulfonic acid~24

Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and exact mobile phase preparation.

Table 3: Overview of Various HPLC Methods for Naphthalenesulfonic Acid Isomer Analysis

ParameterMethod 1: Reversed-PhaseMethod 2: Ion-Pair (UV Detection)Method 3: HILIC
Stationary Phase C18C18Obelisc N (Mixed-Mode)
Mobile Phase Isopropanol / 0.15M (NH₄)₂SO₄40% Methanol in water with 4.5 mmol/L TBABAcetonitrile / Water with Ammonium Formate buffer (pH 3.0)
Detection UVUV (280 nm)UV (270 nm)
Separated Isomers 1- and 2-Naphthalenesulfonic acid1,5-, 1,6-, 2,6-, and 2,7-Naphthalenedisulfonic acid1,5-Naphthalenedisulfonic Acid

Experimental Protocols

Below are detailed protocols for the sample preparation and HPLC analysis of naphthalenesulfonic acid isomers.

Protocol 1: Ion-Pair Reversed-Phase HPLC with Fluorescence Detection

This protocol is based on the method presented in Table 1 and is suitable for the trace analysis of multiple isomers in complex matrices.

1. Materials and Reagents:

  • Naphthalenesulfonic acid isomer standards (e.g., 1-naphthalenesulfonic acid, 2-naphthalenesulfonic acid, 1,5-naphthalenedisulfonic acid, etc.)

  • Tetrabutylammonium bromide (TBAB), HPLC grade

  • Disodium sulfate, analytical grade

  • Hydrochloric acid (37%), analytical grade

  • Methanol, HPLC grade

  • Water, HPLC grade or ultrapure

  • Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)

2. Instrument and Conditions:

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • C18 column (150 mm x 2 mm, 3 µm particle size).

  • Chromatographic conditions as detailed in Table 1.

3. Standard Solution Preparation:

  • Prepare individual stock solutions of each naphthalenesulfonic acid isomer standard at a concentration of 1000 mg/L in methanol or water.

  • Prepare a mixed working standard solution by diluting the stock solutions with Mobile Phase A to the desired concentration range (e.g., 1-100 µg/L).

4. Sample Preparation:

  • For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.

  • For complex matrices such as industrial effluents, a solid-phase extraction (SPE) cleanup may be necessary.

  • Dissolve solid samples in an appropriate solvent, preferably the initial mobile phase composition, and filter.

5. HPLC Analysis:

  • Equilibrate the column with the initial mobile phase conditions (45% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the isomers in the samples by comparing their retention times and peak areas to those of the standards.

Protocol 2: Isocratic Ion-Pair HPLC with UV Detection

This protocol is a robust method for the analysis of naphthalenedisulfonic acid isomers.

1. Materials and Reagents:

  • Naphthalenedisulfonic acid isomer standards.

  • Tetrabutylammonium bromide (TBAB), HPLC grade.

  • Methanol, HPLC grade.

  • Water, HPLC grade.

2. Instrument and Conditions:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 40% Methanol in water containing 4.5 mmol/L TBAB.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection: UV at 280 nm.

3. Standard and Sample Preparation:

  • Follow the procedures outlined in Protocol 1, adjusting the diluent to the mobile phase of this method.

4. HPLC Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform the analysis as described in Protocol 1.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of naphthalenesulfonic acid isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution Sample Sample Collection & Pre-treatment Filtration Filtration (0.45 µm) Sample->Filtration Injection Autosampler Injection Dilution->Injection Inject Filtration->Injection Inject Separation HPLC Column Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification Method_Development Analyte Define Analytes (Naphthalenesulfonic Acid Isomers) Mode Select Separation Mode Analyte->Mode RP Reversed-Phase Mode->RP IP Ion-Pair Mode->IP HILIC HILIC Mode->HILIC Column Choose Column (e.g., C18, Polar) RP->Column IP->Column HILIC->Column MobilePhase Optimize Mobile Phase (Organic Solvent, pH, Additives) Column->MobilePhase Detection Select Detector (UV, Fluorescence) MobilePhase->Detection Validation Method Validation (Linearity, Precision, Accuracy) Detection->Validation

References

Application Notes: Synthesis of 2-Naphthol from Naphthalene-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2-naphthol, a crucial intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and antioxidants.[1][2][3][4] The protocol details a well-established two-step industrial method: the sulfonation of naphthalene (B1677914) to naphthalene-2-sulfonic acid, followed by alkali fusion of the resulting sulfonic acid salt.[2][5] This process is reliable and scalable, though it requires careful control of reaction temperatures. This guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction pathway and experimental workflow to aid researchers, scientists, and drug development professionals.

Introduction

2-Naphthol (or β-naphthol) is a colorless crystalline solid, an isomer of 1-naphthol, and a homolog of phenol.[2] Its synthesis from naphthalene is a cornerstone of industrial organic chemistry. The primary route involves the high-temperature sulfonation of naphthalene to selectively produce this compound, which is thermodynamically more stable than the 1-isomer formed at lower temperatures.[6] The sulfonic acid is typically converted to its sodium salt, which is then fused with sodium hydroxide (B78521) at high temperatures (alkali fusion) to yield sodium 2-naphthoxide.[7] Subsequent acidification precipitates the final product, 2-naphthol.[3][7]

Chemical Reaction Pathway

The synthesis proceeds through the following key chemical transformations:

  • Sulfonation: Naphthalene reacts with concentrated sulfuric acid at elevated temperatures (typically ~160 °C) to form this compound.

    • C₁₀H₈ + H₂SO₄ → C₁₀H₇SO₃H + H₂O[2]

  • Neutralization: The sulfonic acid is neutralized with a base, such as sodium hydroxide or sodium carbonate, to form sodium naphthalene-2-sulfonate (B94788).

  • Alkali Fusion: The sodium naphthalene-2-sulfonate is fused with molten sodium hydroxide to cleave the sulfonic acid group and form sodium 2-naphthoxide.

    • C₁₀H₇SO₃Na + 2 NaOH → C₁₀H₇ONa + Na₂SO₃ + H₂O (simplified from C₁₀H₇(SO₃H) + 3 NaOH)[2]

  • Acidification: The resulting sodium 2-naphthoxide is neutralized with a strong acid (e.g., HCl or H₂SO₄) to yield the final product, 2-naphthol.[7]

G Naphthalene Naphthalene N2SA This compound Naphthalene->N2SA + H₂SO₄ (160°C) SN2S Sodium Naphthalene-2-sulfonate N2SA->SN2S + NaOH (Neutralization) SN2N Sodium 2-Naphthoxide SN2S->SN2N + NaOH (300-320°C Fusion) TwoNaphthol 2-Naphthol SN2N->TwoNaphthol + H⁺ (Acidification) G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Alkali Fusion cluster_2 Step 3: Isolation & Purification Sulfonation Mix Naphthalene & H₂SO₄ Heat to 160°C Quench Pour into Ice Water Sulfonation->Quench Neutralize Neutralize & Salt Out with NaCl Quench->Neutralize Filter1 Filter & Dry Sodium Naphthalene-2-sulfonate Neutralize->Filter1 Fusion Fuse with Molten NaOH (300-320°C) Filter1->Fusion Dried Salt Dissolve Cool Melt & Dissolve in Water Fusion->Dissolve Solid Melt Acidify Acidify with HCl to Precipitate Product Dissolve->Acidify Filter2 Filter & Wash Crude 2-Naphthol Acidify->Filter2 Purify Recrystallize or Distill Pure 2-Naphthol Filter2->Purify

References

Application Notes and Protocols: Synthesis of Naphthalene-2-Sulfonic Acid Formaldehyde Condensate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-2-sulfonic acid formaldehyde (B43269) condensate, commonly known as a sulfonated naphthalene (B1677914) formaldehyde (SNF) superplasticizer, is a high-performance anionic surfactant.[1] Its primary applications are in industries requiring efficient dispersion and water reduction.[2] This document provides detailed protocols for the synthesis of this polymer, summarizes key quantitative data from various experimental procedures, and outlines the necessary safety precautions. The synthesis is a multi-stage process involving the sulfonation of naphthalene, followed by condensation with formaldehyde and subsequent neutralization.[3][4]

Applications

The unique properties of this compound formaldehyde condensate make it a versatile agent in several industrial applications:

  • Construction Industry: It is widely used as a high-range water reducer or superplasticizer in concrete mixtures.[2] Its addition enhances the workability and fluidity of concrete, allowing for a significant reduction in the water-to-cement ratio. This results in concrete with higher compressive strength, reduced porosity, and improved durability.[2]

  • Textile and Dye Industry: In textile manufacturing and dyeing processes, it acts as a dispersing and leveling agent.[2] It ensures the uniform distribution of dyes and pigments, leading to consistent and vibrant coloration of fabrics.[2]

  • Agrochemicals: It is utilized as a dispersant in pesticide formulations, ensuring the even distribution of the active ingredients when mixed with water.

  • Other Industries: This condensate also finds applications in the leather tanning process, in the production of ceramics, and as a dispersant in rubber manufacturing.[1]

Data Presentation: Reaction Parameters

The synthesis of this compound formaldehyde condensate is typically carried out in three main stages. The following tables summarize the quantitative parameters from various cited experimental protocols.

Table 1: Sulfonation Stage Parameters

ParameterValue RangeReference(s)
Molar Ratio (Naphthalene:Sulfuric Acid)1 : 1.2 - 1.4[5][6]
Reaction Temperature150 - 165°C[5][6]
Reaction Time2 - 5 hours[5][6]

Table 2: Condensation Stage Parameters

ParameterValue RangeReference(s)
Molar Ratio (Sulfonated Product:Formaldehyde)1 : 0.95 - 0.99[5][6]
Formaldehyde Addition Temperature80 - 95°C[5][6]
Formaldehyde Addition Time3 - 6 hours[5][6]
Condensation Reaction Temperature95 - 105°C[5][6]
Condensation Reaction Time10 - 18 hours[5][6]

Table 3: Neutralization Stage Parameters

ParameterValue RangeReference(s)
Neutralizing AgentSodium Hydroxide (B78521) or Calcium Carbonate[5][6]
Final pH7 - 9[3]
Temperature80 - 95°C[5][6]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound formaldehyde condensate.

Materials and Equipment
  • Naphthalene (C₁₀H₈)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)[7]

  • Formaldehyde solution (37% in water)[7]

  • Sodium Hydroxide (NaOH) or Calcium Carbonate (CaCO₃)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Condenser

  • pH meter or pH indicator strips

  • Standard laboratory glassware

Safety Precautions
  • Naphthalene: Flammable solid, harmful if swallowed or inhaled. Causes skin, eye, and respiratory tract irritation.[8][9] Suspected of causing cancer.[9] Handle in a well-ventilated area, away from ignition sources.[9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage.[11][12] Reacts violently with water, generating significant heat.[11] Always add acid to water slowly, never the reverse.[11] Use in a fume hood and wear acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Formaldehyde Solution: Toxic if swallowed, in contact with skin, or if inhaled.[13] Causes severe skin burns and eye damage.[14] May cause an allergic skin reaction, and is a suspected carcinogen and mutagen.[14] Handle in a fume hood and wear appropriate PPE.[15]

Synthesis Procedure

Step 1: Sulfonation of Naphthalene

  • Set up a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Place a specific molar amount of naphthalene into the flask and heat it to a molten state at approximately 100°C.[3]

  • Gradually add a defined molar ratio of concentrated sulfuric acid (e.g., 1:1.28) to the molten naphthalene through the dropping funnel over a period of 30-60 minutes while maintaining vigorous stirring.[3][6]

  • After the addition is complete, raise the temperature of the reaction mixture to 150-160°C and maintain it for 3 hours to favor the formation of this compound.[6]

Step 2: Condensation with Formaldehyde

  • Cool the reaction mixture to below 100°C.

  • Slowly add 44g of water to the sulfonated product.[6]

  • Begin the dropwise addition of a specific molar amount of 37% formaldehyde solution (e.g., 0.95 moles per mole of naphthalene) to the naphthalene sulfonic acid. Maintain the temperature at 80-90°C during the addition, which should take approximately 3 hours.[6]

  • After the formaldehyde addition is complete, heat the mixture to 98-102°C and maintain this temperature for 10-18 hours to allow the condensation reaction to proceed.[6] The progress of the condensation can be monitored by measuring the viscosity of the reaction mixture.[3]

Step 3: Neutralization

  • Cool the resulting polymer solution to room temperature.[3]

  • Slowly add a neutralizing agent, such as a sodium hydroxide solution, with continuous stirring until the pH of the solution reaches a neutral or slightly alkaline range (pH 7-9).[3] This will produce the sodium salt of the sulfonated naphthalene-formaldehyde condensate.

  • If using calcium carbonate, add it to the condensate and stir at 80-95°C until a pH of approximately 6 is reached.[6]

Step 4: Purification (Optional)

  • If calcium carbonate was used for neutralization, the resulting calcium sulfate (B86663) can be filtered off.[6]

  • The final product is an aqueous solution of the this compound formaldehyde condensate. The solid content can be adjusted as needed.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of sodium naphthalene sulfonate formaldehyde condensate.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Condensation cluster_2 Step 3: Neutralization Naphthalene Naphthalene Sulfonation_Reaction Sulfonation (150-160°C, 3h) Naphthalene->Sulfonation_Reaction Sulfuric_Acid Concentrated Sulfuric Acid Sulfuric_Acid->Sulfonation_Reaction Naphthalene_Sulfonic_Acid This compound Sulfonation_Reaction->Naphthalene_Sulfonic_Acid Condensation_Reaction Condensation (98-102°C, 10-18h) Naphthalene_Sulfonic_Acid->Condensation_Reaction Formaldehyde Formaldehyde Solution (37%) Formaldehyde->Condensation_Reaction Polymer_Acid Acidic Polymer Solution Condensation_Reaction->Polymer_Acid Neutralization_Reaction Neutralization (pH 7-9) Polymer_Acid->Neutralization_Reaction Neutralizing_Agent Neutralizing Agent (e.g., NaOH) Neutralizing_Agent->Neutralization_Reaction Final_Product Sodium Naphthalene Sulfonate Formaldehyde Condensate Neutralization_Reaction->Final_Product

Caption: Overall experimental workflow for the synthesis of SNFCs.[5]

References

Application of Sulfonated Naphthalene Formaldehyde (SNF) as a Superplasticizer in Concrete

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonated Naphthalene Formaldehyde (SNF) is a high-range water-reducing admixture, commonly referred to as a superplasticizer, used extensively in the construction industry.[1] It is a synthetic polymer, typically the sodium salt of poly-naphthalene sulfonic acid condensed with formaldehyde.[2] As an anionic surfactant, SNF is highly effective at dispersing cement particles in an aqueous solution, which is the primary mechanism behind its function as a superplasticizer.[2] This application note provides a detailed overview of the use of SNF in concrete, including its mechanism of action, effects on concrete properties, and standardized protocols for its evaluation.

Mechanism of Action

The primary mechanism by which SNF plasticizes concrete is through electrostatic repulsion.[1] When added to a concrete mix, the long-chain SNF polymers adsorb onto the surface of cement particles. The sulfonate groups (-SO₃⁻) along the polymer backbone impart a strong negative charge to the cement particles.[3] This results in electrostatic repulsion between adjacent particles, overcoming the van der Waals forces of attraction that typically cause flocculation. This dispersion of cement particles releases the water that would otherwise be entrapped within the flocs, thereby increasing the fluidity and workability of the mix without the need for additional water.[3] A secondary, minor mechanism is steric hindrance, where the adsorbed polymer chains physically prevent the close approach of cement particles.

Mechanism of Action of SNF as a Superplasticizer.

Effects on Concrete Properties

The addition of SNF to a concrete mix has several significant effects on both its fresh and hardened properties. The typical dosage of SNF ranges from 0.5% to 2.0% by weight of cement.

Fresh Concrete Properties
  • Increased Workability: The primary effect of SNF is a significant increase in the fluidity of the concrete, as measured by the slump test. This allows for easier placement, pumping, and compaction of the concrete, especially in heavily reinforced structures.

  • Water Reduction: SNF can reduce the water requirement of a concrete mix by 15-25% while maintaining the same workability.[4] This reduction in the water-cement ratio is a key factor in improving the strength and durability of the hardened concrete.

  • Setting Time: The effect of SNF on setting time can vary. At typical dosages, it may have a slight retarding effect. However, at higher dosages, this retardation can become more pronounced. The actual effect is also dependent on the specific cement type, ambient temperature, and the presence of other admixtures.

Hardened Concrete Properties
  • Increased Compressive Strength: By enabling a lower water-cement ratio, SNF significantly increases the compressive strength of concrete at all ages (e.g., 3, 7, and 28 days).[4] Strength increases of 20-60% are commonly reported.[4]

  • Improved Durability: The denser microstructure resulting from the lower water content leads to reduced permeability, which in turn enhances the durability of the concrete. This includes increased resistance to water penetration, chemical attack, and freeze-thaw cycles.

  • Reduced Shrinkage and Creep: The lower water content also contributes to a reduction in drying shrinkage and creep over time.

Quantitative Data on SNF Performance

The following tables summarize the typical effects of varying dosages of SNF on the key properties of concrete. It is important to note that these values are indicative and can vary depending on the specific mix design, materials used, and ambient conditions.

Table 1: Effect of SNF Dosage on Workability and Setting Time

SNF Dosage (% by weight of cement)Slump (mm)Initial Setting Time (minutes)Final Setting Time (minutes)
0 (Control)35180270
0.5120195290
0.75180210315
1.0220230345
1.5240255380

Note: Data is synthesized from multiple sources and represents typical trends.

Table 2: Effect of SNF Dosage on Compressive Strength

SNF Dosage (% by weight of cement)Compressive Strength (MPa) - 3 DaysCompressive Strength (MPa) - 7 DaysCompressive Strength (MPa) - 28 Days
0 (Control)182535
0.5243243
0.75283850
1.0324355
1.5354760

Note: Data is synthesized from multiple sources and represents typical trends.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of SNF in concrete, based on ASTM standards.

G start Start: Concrete Mix Design mix Batching and Mixing of Concrete (with varying SNF dosages) start->mix fresh Fresh Concrete Testing mix->fresh casting Casting of Cylindrical Specimens mix->casting slump Slump Test (ASTM C143) - Measure Workability fresh->slump setting Setting Time Test (ASTM C403) - Determine Initial and Final Set fresh->setting analysis Data Analysis and Reporting slump->analysis setting->analysis curing Curing of Specimens (Standard Conditions) casting->curing hardened Hardened Concrete Testing curing->hardened compressive Compressive Strength Test (ASTM C39) - Test at 3, 7, and 28 days hardened->compressive compressive->analysis end End: Performance Evaluation analysis->end

Experimental Workflow for SNF Performance Evaluation.
Protocol for Slump Test (ASTM C143)

Objective: To determine the workability and consistency of fresh concrete.

Apparatus:

  • Slump cone (frustum of a cone, 300 mm in height)

  • Tamping rod (steel, 16 mm diameter, 600 mm long with a hemispherical tip)

  • Base plate (flat, non-absorbent)

  • Measuring tape

Procedure:

  • Dampen the slump cone and the base plate.

  • Place the cone on the base plate.

  • Fill the cone in three layers of equal volume.

  • Rod each layer 25 times with the tamping rod, distributing the strokes evenly over the cross-section.

  • After the top layer has been rodded, strike off the excess concrete to bring the surface level with the top of the cone.

  • Lift the cone vertically upwards in a steady motion, taking 5 ± 2 seconds.

  • Immediately measure the slump by determining the vertical distance between the top of the cone and the displaced original center of the top surface of the concrete.

Protocol for Compressive Strength Test (ASTM C39)

Objective: To determine the compressive strength of hardened concrete.

Apparatus:

  • Cylindrical molds (typically 150 mm diameter x 300 mm height)

  • Compression testing machine

  • Tamping rod

Procedure:

  • Place the fresh concrete in the cylindrical molds in three equal layers.

  • Rod each layer 25 times with the tamping rod.

  • Tap the sides of the mold to release any entrapped air.

  • Strike off the top surface and finish smoothly.

  • Cure the specimens in a moist environment (as per ASTM C31) for the required testing ages (e.g., 3, 7, and 28 days).

  • At the time of testing, remove the specimen from curing and cap the ends to ensure a smooth, flat surface.

  • Place the specimen in the compression testing machine and apply a compressive load at a constant rate until failure.

  • Record the maximum load sustained by the specimen.

  • Calculate the compressive strength by dividing the maximum load by the cross-sectional area of the specimen.

Protocol for Time of Setting by Penetration Resistance (ASTM C403)

Objective: To determine the initial and final setting times of concrete.

Apparatus:

  • Penetrometer with needles of varying bearing areas

  • Mortar sieve (4.75 mm)

  • Specimen containers

  • Tamping rod

Procedure:

  • Sieve a representative sample of the fresh concrete through the 4.75 mm sieve to obtain the mortar fraction.

  • Place the mortar in the specimen containers in two equal layers, rodding each layer.

  • Level the surface of the mortar.

  • At regular time intervals, measure the penetration resistance of the mortar using the penetrometer. This is done by applying a vertical force to the needle and measuring the force required to cause a penetration of 25 mm.

  • Continue the measurements until the penetration resistance reaches at least 27.6 MPa.

  • Plot the penetration resistance versus the elapsed time.

  • The initial time of setting is the elapsed time at which the penetration resistance equals 3.5 MPa.

  • The final time of setting is the elapsed time at which the penetration resistance equals 27.6 MPa.

Logical Relationship between SNF Dosage and Concrete Properties

The following diagram illustrates the general relationship between increasing the dosage of SNF and the resulting changes in key concrete properties.

G cluster_input Input Variable cluster_effects Effects on Concrete Properties SNF_Dosage Increase in SNF Dosage Workability Increased Workability (Slump) SNF_Dosage->Workability Water_Reduction Increased Water Reduction SNF_Dosage->Water_Reduction Setting_Time Increased Setting Time (Retardation) SNF_Dosage->Setting_Time Compressive_Strength Increased Compressive Strength Water_Reduction->Compressive_Strength Durability Improved Durability Water_Reduction->Durability

Relationship between SNF Dosage and Concrete Properties.

Conclusion

Sulfonated Naphthalene Formaldehyde is a highly effective superplasticizer that significantly enhances the properties of both fresh and hardened concrete. Its primary mechanism of electrostatic repulsion allows for a substantial reduction in water content while improving workability. This leads to the production of high-strength, durable concrete suitable for a wide range of demanding applications. Proper evaluation of SNF performance through standardized testing protocols is crucial for optimizing its dosage and achieving the desired concrete characteristics.

References

Application Note: ¹H and ¹³C NMR Characterization of Naphthalene-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data reference for the characterization of naphthalene-2-sulfonic acid using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, including chemical shifts (δ), and multiplicities, are summarized in comprehensive tables for straightforward interpretation. This guide is intended to assist researchers in confirming the identity and purity of this compound, a key intermediate in the synthesis of various dyes and pharmaceuticals.

Introduction

This compound is an important aromatic organic compound utilized in numerous industrial applications, including the manufacturing of dyes, surfactants, and as a counterion in drug formulation. Accurate and reliable analytical methods are crucial for its quality control. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. This application note outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Chemical Structure and Atom Numbering

The structural formula and atom numbering for this compound are presented below to facilitate the assignment of NMR signals.

Caption: Structure and IUPAC numbering of the naphthalene (B1677914) ring in this compound.

Experimental Protocols

Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for this compound due to its high polarity, which facilitates the dissolution of the sulfonic acid.

  • Sample Concentration : Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.

  • Homogenization : Ensure the sample is fully dissolved by vortexing the NMR tube for 30 seconds. Gentle heating may be applied if necessary to achieve complete dissolution.

  • Transfer : Transfer the clear solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation : Data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans : 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Acquisition Time : 3-4 seconds.

    • Spectral Width : 0-16 ppm.

  • ¹³C NMR Parameters :

    • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans : 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (d1) : 2 seconds.

    • Spectral Width : 0-200 ppm.

  • Referencing : The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Data Presentation

¹H NMR Spectral Data

The ¹H NMR spectrum of sodium 2-naphthalenesulfonate in DMSO-d₆ exhibits signals in the aromatic region corresponding to the seven non-equivalent protons of the naphthalene ring system.[1]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-18.23s-
H-37.99d8.8
H-47.93d8.4
H-87.90d8.0
H-67.79d8.8
H-57.55t7.6
H-77.53t7.6

Note: Data is for the sodium salt of this compound in DMSO-d6.[1] The acidic proton of the sulfonic acid group is typically broad and may not be observed or may exchange with residual water in the solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom attached to the sulfonate group (C-2) is significantly deshielded.

Carbon Assignment Chemical Shift (δ, ppm)
C-1127.5
C-2145.8
C-3123.9
C-4128.0
C-4a132.3
C-5127.8
C-6129.1
C-7127.1
C-8126.6
C-8a133.9

Note: These are typical chemical shift values and may vary slightly depending on the solvent and concentration.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process reference Reference to Solvent Peak process->reference integrate Integrate 1H Signals reference->integrate assign Assign Signals to Protons and Carbons integrate->assign report Generate Data Tables and Report assign->report

Caption: Workflow for the NMR characterization of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The detailed experimental protocol and tabulated spectral data serve as a valuable resource for researchers and professionals in confirming the structure and assessing the purity of this compound. Adherence to this protocol will ensure the generation of high-quality, reproducible NMR data.

References

Application Notes and Protocols for the UV-Visible Spectroscopic Analysis of Naphthalene Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene (B1677914) sulfonic acids are a class of organic compounds derived from naphthalene. They are important intermediates in the synthesis of dyes, pigments, and some pharmaceuticals. Their two primary monosulfonic acid isomers, 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid, are of significant industrial interest. UV-Visible spectroscopy is a valuable analytical technique for the qualitative and quantitative analysis of these compounds. This method is based on the principle that molecules containing π-electron systems, such as the naphthalene ring, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in a solution, as described by the Beer-Lambert law. This makes UV-Visible spectroscopy a straightforward, rapid, and cost-effective method for determining the concentration of naphthalene sulfonic acids in various samples.

Principle of the Method

The quantitative analysis of naphthalene sulfonic acid by UV-Visible spectroscopy relies on the Beer-Lambert Law, which is expressed as:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient of the analyte (in L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (in mol L⁻¹)

By measuring the absorbance of a sample at a specific wavelength (λmax), where the analyte has maximum absorption, and using a calibration curve prepared from standard solutions of known concentrations, the concentration of the analyte in an unknown sample can be accurately determined. The UV spectrum of naphthalene sulfonic acids is characterized by strong absorption in the ultraviolet region, arising from π-π* electronic transitions within the naphthalene ring system.[1]

Applications

UV-Visible spectroscopy for the analysis of naphthalene sulfonic acid has several key applications:

  • Quality Control: To determine the purity and concentration of naphthalene sulfonic acid in raw materials and finished products in the chemical and pharmaceutical industries.

  • Environmental Monitoring: To detect and quantify naphthalene sulfonic acid derivatives in environmental samples, such as industrial effluents and seawater.[2][3]

  • Reaction Monitoring: To follow the progress of chemical reactions involving naphthalene sulfonic acids by measuring the change in concentration of the reactant or product over time.

  • Research and Development: In the development of new synthetic routes and formulations involving naphthalene sulfonic acid and its derivatives.

Quantitative Data

The following table summarizes the available quantitative data for the UV-Visible spectroscopic analysis of naphthalene sulfonic acid isomers. It is important to note that while λmax values are readily available, precise molar absorptivity (ε) values for 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid are not consistently reported in readily accessible literature.[4] Therefore, for accurate quantitative analysis, it is essential to prepare a calibration curve using certified reference standards.

CompoundSolvent/Mobile Phaseλmax (nm)Linear Range (µg/L)Limit of Detection (LOD) (µg/L)
1-Naphthalenesulfonic acidAcidic mobile phase (pH ≤ 3)~220, ~2805 - 250[2]1.20 - 2.97[2]
2-Naphthalenesulfonic acidAcidic mobile phase (pH ≤ 3)~225, ~275, ~315[5]5 - 250[2]1.20 - 2.97[2]
1,5-Naphthalenedisulfonic acidAcidic mobile phase (pH ≤ 3)~225, ~300, ~315[6]Not specifiedNot specified

Note: The linear range and limit of detection are based on a specific method for the analysis of naphthalene sulfonates in seawater and may vary depending on the sample matrix and instrumental conditions.[2]

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Naphthalene sulfonic acids are corrosive and can cause skin and eye irritation. Handle with care in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Equipment and Reagents
  • Equipment:

    • UV-Visible Spectrophotometer (double beam recommended)

    • Matched quartz cuvettes (1 cm path length)

    • Calibrated analytical balance

    • Volumetric flasks (various sizes)

    • Calibrated pipettes

    • pH meter

  • Reagents:

    • 1-Naphthalenesulfonic acid (analytical standard)

    • 2-Naphthalenesulfonic acid (analytical standard)

    • Spectroscopic grade solvent (e.g., ethanol, methanol, or ultrapure water). The choice of solvent is critical as it must be transparent in the UV range of interest.

    • Reagents for pH adjustment if necessary (e.g., phosphoric acid, sodium hydroxide). The UV-Vis spectrum of some compounds can be affected by the pH of the mobile phase.[5]

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh 100 mg of the naphthalene sulfonic acid standard and quantitatively transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of the chosen solvent and then dilute to the mark with the same solvent. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the solvent. A typical concentration range for the calibration curve could be 1, 2, 5, 10, and 20 mg/L.

Sample Preparation

The sample preparation will depend on the nature of the sample matrix.

  • For pure or highly concentrated samples: Accurately weigh the sample and dissolve it in the chosen solvent to a known volume. Further dilution may be necessary to bring the absorbance within the linear range of the instrument (typically 0.1 - 1.0).

  • For environmental or complex matrices: An extraction step may be required to isolate the naphthalene sulfonic acid from interfering substances. Solid-phase extraction (SPE) is a common technique for this purpose.[3]

Analytical Procedure
  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Wavelength Selection: Set the spectrophotometer to scan a wavelength range appropriate for naphthalene sulfonic acid (e.g., 200-400 nm) to determine the λmax. For quantitative measurements, set the instrument to the predetermined λmax.

  • Baseline Correction: Fill a clean quartz cuvette with the solvent blank. Place it in the reference and sample holders and perform a baseline correction to zero the instrument.

  • Measurement of Standards: Starting with the lowest concentration, measure the absorbance of each working standard solution at the λmax. Rinse the cuvette with the next standard solution before filling it.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 (ideally > 0.999) for a good linear fit.

  • Measurement of Sample: Measure the absorbance of the prepared sample solution at the λmax.

  • Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of naphthalene sulfonic acid in the sample solution. Account for any dilution factors used during sample preparation to determine the concentration in the original sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions instrument_setup Instrument Setup & Baseline prep_standards->instrument_setup Solvent Blank prep_sample Prepare Sample Solution measure_sample Measure Sample prep_sample->measure_sample measure_standards Measure Standards instrument_setup->measure_standards calibration_curve Generate Calibration Curve measure_standards->calibration_curve calculate_conc Calculate Sample Concentration measure_sample->calculate_conc calibration_curve->calculate_conc Calibration Equation

Caption: Experimental workflow for the quantitative analysis of naphthalene sulfonic acid.

isomer_relationship cluster_sulfonation Sulfonation Naphthalene Naphthalene NSA1 1-Naphthalenesulfonic Acid (α-isomer, Kinetically Favored) Naphthalene->NSA1 H₂SO₄, <120°C NSA2 2-Naphthalenesulfonic Acid (β-isomer, Thermodynamically Favored) Naphthalene->NSA2 H₂SO₄, >150°C NSA1->NSA2 Heat

Caption: Relationship between the two main isomers of naphthalenesulfonic acid.

References

Application Note: Solid-Phase Extraction for Pre-concentration of Naphthalenesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphthalenesulfonates (NSs) are a group of synthetic aromatic compounds widely utilized in various industrial applications, including the manufacturing of dyes, pigments, concrete plasticizers, and tanning agents.[1] Due to their high water solubility, NSs can easily contaminate aquatic environments.[2] Their persistence and potential toxicity necessitate sensitive and reliable analytical methods for their detection and quantification in environmental samples. Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the pre-concentration and cleanup of naphthalenesulfonates from various matrices, particularly water samples.[3] This application note provides a detailed protocol for the solid-phase extraction of naphthalenesulfonates, followed by instrumental analysis.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a liquid sample. The process involves passing the sample through a sorbent bed packed in a cartridge. Analytes of interest are retained on the sorbent while the matrix components are washed away. Subsequently, the retained analytes are eluted with a small volume of a suitable solvent, resulting in a concentrated and purified extract. For naphthalenesulfonates, which are polar and often ionic, reversed-phase SPE is a common approach. Polymeric sorbents, such as polystyrene-divinylbenzene, have shown better retention and higher recovery for these polar analytes compared to traditional C18 silica-based sorbents.[4]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the pre-concentration of naphthalenesulfonates from aqueous samples using solid-phase extraction.

Materials and Reagents:

  • SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) based cartridges (e.g., Isolute ENV+, Strata X-RP) are recommended for their high efficiency in retaining polar aromatic sulfonates.[2][4]

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Sulfuric Acid (for pH adjustment)

  • Triethylamine (B128534) (TEA)

  • Acetic Acid

  • Nitrogen Gas (for evaporation)

  • Glass microfiber filters (0.7 µm)

  • SPE Vacuum Manifold

  • Sample Collection Bottles

Sample Pre-treatment:

  • Collect water samples in clean glass bottles.

  • Filter the samples through a 0.7-µm glass microfiber filter to remove any suspended particulate matter.[1]

  • Acidify the filtered sample to a pH of 2.5-3.0 using sulfuric acid. This step is crucial to neutralize the sulfonate groups, making them less polar and enhancing their retention on the reversed-phase sorbent.[1]

Solid-Phase Extraction Protocol:

A generalized protocol based on the use of polymeric sorbents is provided below. Specific volumes and flow rates may need to be optimized based on the specific application and analytes of interest.

  • Cartridge Conditioning:

    • Pass 7 mL of methanol through the SPE cartridge at a flow rate of 1 mL/min.[4]

    • Follow with 3 mL of acidified ultrapure water (pH 2.5-3.0) at the same flow rate.[4]

    • Ensure the sorbent bed does not go dry during the conditioning step.

  • Sample Loading:

    • Load the pre-treated water sample (typically 150 mL) onto the conditioned cartridge at a flow rate of 5 mL/min.[1][4]

  • Washing:

    • After loading the entire sample, wash the cartridge to remove any co-adsorbed interfering substances. This step is often performed with a small volume of a weak organic solvent or acidified water. In some protocols for highly saline samples, a conditioning solution is used for washing.[2]

  • Drying:

    • Dry the cartridge by passing a stream of nitrogen gas through it for a few minutes to remove residual water.[2]

  • Elution:

    • Elute the retained naphthalenesulfonates from the cartridge. A common elution solvent is methanol. For enhanced elution, an ion-pair reagent can be incorporated into the elution solvent.

    • Method A (with Ion-Pair Reagent):

      • Add 1 mL of an aqueous solution containing 5 mM triethylamine (TEA) and 5 mM acetic acid (pH 6.5).[1][4]

      • Follow with two aliquots of 4-5 mL of methanol at a flow rate of 1 mL/min.[1][4]

    • Method B (Methanol only):

      • Elute with 4 mL of methanol.[2]

  • Post-Elution Treatment:

    • The collected eluate is typically concentrated to a final volume of 1 mL under a gentle stream of nitrogen gas.[1][4]

    • The concentrated extract is then ready for instrumental analysis (e.g., HPLC, LC-MS).

Data Presentation

The following tables summarize the quantitative data from various studies on the solid-phase extraction of naphthalenesulfonates.

Table 1: Recovery of Naphthalenesulfonates using Isolute ENV+ SPE Cartridges

CompoundRecovery (%)Relative Standard Deviation (%)
Naphthalenesulfonate Compounds>70%1.3 - 10.7
Two specific naphthalenesulfonate compounds26 - 41%-

Data sourced from a study using 150 mL of spiked groundwater.[1]

Table 2: Method Quantification Limits for Naphthalenesulfonates in Highly Saline Brines

AnalyteMethod Quantification Limit (µg/L)
1-naphthalene sulfonate0.05 - 0.4
2-naphthalene sulfonate0.05 - 0.4
1,5-naphthalene disulfonate0.05 - 0.4
1,6-naphthalene disulfonate0.05 - 0.4
2,6-naphthalene disulfonate0.05 - 0.4
2,7-naphthalene disulfonate0.05 - 0.4

Recoveries in brines with salinities up to 175 g/L NaCl were approximately 100% (± 10) using Strata X-RP solid-phase material.[2]

Table 3: Limits of Detection for Naphthalenesulfonates using SPE-IPC-ESI-MS

CompoundLimit of Detection (LOD)
Benzene- and Naphthalenesulfonates0.03 - 6.48 µg/L

Based on processing 150 mL of groundwater.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow for the pre-concentration of naphthalenesulfonates.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_treatment Post-Elution SampleCollection 1. Sample Collection Filtration 2. Filtration (0.7 µm filter) SampleCollection->Filtration Acidification 3. Acidification (pH 2.5-3.0) Filtration->Acidification Conditioning 4. Cartridge Conditioning (Methanol, Acidified Water) Acidification->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Cartridge Washing Loading->Washing Drying 7. Cartridge Drying Washing->Drying Elution 8. Elution (Methanol ± Ion-Pair Reagent) Drying->Elution Concentration 9. Concentration (Nitrogen Evaporation) Elution->Concentration Analysis 10. Instrumental Analysis (HPLC, LC-MS) Concentration->Analysis

References

Application Notes and Protocols: Naphthalene-2-Sulfonic Acid in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of naphthalene-2-sulfonic acid (N2SA) and its derivatives in the agrochemical industry. This document details its application as a key intermediate in the synthesis of active ingredients and as a crucial component in pesticide formulations to enhance efficacy and stability.

Use of this compound as an Intermediate for Agrochemical Active Ingredients

This compound serves as a versatile starting material for the synthesis of various agrochemicals. Its aromatic structure and sulfonic acid group allow for a range of chemical modifications to produce biologically active molecules.

Synthesis of Herbicidal Naphthalenesulfonamides (Representative Protocol)

While specific commercial herbicidal sulfonamides derived directly from N2SA are not extensively detailed in publicly available literature, a general synthetic approach can be outlined based on established organic chemistry principles. The following protocol describes a plausible pathway for the synthesis of a hypothetical naphthalenesulfonamide herbicide.

Experimental Protocol:

  • Chlorosulfonation of this compound: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H), to convert the sulfonic acid group into a more reactive sulfonyl chloride.

  • Amidation: The resulting naphthalene-2-sulfonyl chloride is then reacted with a suitable amine. The choice of amine is critical as it will determine the final structure and herbicidal activity of the molecule. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

dot

G N2SA This compound N2S_Cl Naphthalene-2-Sulfonyl Chloride N2SA->N2S_Cl Chlorosulfonation ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->N2S_Cl Sulfonamide N-substituted Naphthalenesulfonamide (Herbicidal Candidate) N2S_Cl->Sulfonamide Amidation Amine Amine (R-NH₂) Amine->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide

Caption: Synthesis workflow for a hypothetical naphthalenesulfonamide herbicide.

ParameterValue/Condition
Reactants This compound, Thionyl chloride, Amine
Solvent Aprotic solvent (e.g., Dichloromethane, Toluene)
Temperature 0°C to room temperature (Amidation)
Reaction Time 2-12 hours
Purification Column chromatography, Recrystallization
Hypothetical Yield 70-90%

Note: The specific reaction conditions and yields would need to be optimized for each specific target molecule.

Precursor to Naphthalene-Derived Insecticides: The Case of Carbaryl (B1668338)

While not a direct synthesis from N2SA, the production of the widely used insecticide carbaryl (1-naphthyl-N-methylcarbamate) highlights the importance of the naphthalene (B1677914) scaffold in agrochemicals. The synthesis of 1-naphthol (B170400), the key precursor to carbaryl, can be achieved from naphthalene via sulfonation, which can produce this compound as a stable intermediate.

Conventional Synthesis of Carbaryl from 1-Naphthol:

  • Phosgenation of 1-Naphthol: 1-Naphthol is reacted with phosgene (B1210022) (COCl₂) to form 1-naphthyl chloroformate. This reaction is hazardous due to the high toxicity of phosgene.[1]

  • Amination: The resulting 1-naphthyl chloroformate is then reacted with methylamine (B109427) (CH₃NH₂) to yield carbaryl.[2]

A greener synthetic route involves the direct reaction of 1-naphthol with methyl isocyanate. However, this method also involves a highly toxic intermediate.[1]

G Naphthalene Naphthalene Sulfonation Sulfonation Naphthalene->Sulfonation Hydrolysis Alkali Fusion Sulfonation->Hydrolysis OneNaphthol 1-Naphthol Hydrolysis->OneNaphthol OneNaphthylChloroformate 1-Naphthyl Chloroformate OneNaphthol->OneNaphthylChloroformate Phosgenation Phosgene Phosgene Phosgene->OneNaphthylChloroformate Carbaryl Carbaryl OneNaphthylChloroformate->Carbaryl Amination Methylamine Methylamine Methylamine->Carbaryl

Caption: Workflow for the synthesis of sodium naphthalene sulfonate-formaldehyde condensate.

Performance and Application in Formulations

NSFCs are effective dispersants due to their amphiphilic nature. The hydrophobic naphthalene rings adsorb onto the surface of the pesticide particles, while the hydrophilic sulfonate groups extend into the aqueous medium, creating an electrostatic repulsion that prevents particle aggregation.

ParameterTypical Range
Concentration in Formulation 0.1% - 10% (w/w)
Optimal pH Range 2 - 12

Signaling Pathways and Mode of Action

Detailed signaling pathways for novel agrochemicals derived directly from this compound are not extensively documented. However, the mode of action for established naphthalene-derived pesticides like carbaryl is well-understood.

Mode of Action of Carbamate (B1207046) Insecticides (e.g., Carbaryl)

Carbaryl functions as an acetylcholinesterase (AChE) inhibitor. AChE is a critical enzyme in the nervous system of insects and mammals, responsible for breaking down the neurotransmitter acetylcholine (B1216132).

  • Binding to AChE: Carbaryl binds to the active site of AChE, forming a carbamylated enzyme complex.

  • Inhibition of Acetylcholine Hydrolysis: This binding prevents AChE from hydrolyzing acetylcholine.

  • Accumulation of Acetylcholine: Consequently, acetylcholine accumulates in the synaptic cleft, leading to continuous nerve stimulation.

  • Toxicity: The overstimulation of the nervous system results in paralysis and ultimately, the death of the insect.

dot

G cluster_0 Normal Synaptic Transmission cluster_1 Action of Carbaryl Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbaryl Carbaryl AChE_Inhibited Inhibited AChE Carbaryl->AChE_Inhibited Inhibits Accumulation Acetylcholine Accumulation AChE_Inhibited->Accumulation Leads to Overstimulation Nerve Overstimulation Accumulation->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Mechanism of action of carbamate insecticides like carbaryl.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols. The synthesis and handling of the described chemicals should only be performed by qualified professionals in a controlled laboratory setting.

References

Application Notes and Protocols for the Quantification of Naphthalenesulfonates in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of naphthalenesulfonates (NSs) in various water matrices. The protocols outlined below are based on established analytical techniques and offer guidance on sample preparation, instrumental analysis, and data interpretation.

Introduction

Naphthalenesulfonates are a class of organic compounds widely used in industrial processes, including the manufacturing of dyes, pigments, and pharmaceuticals.[1][2][3][4] Due to their high water solubility, they exhibit significant mobility in aquatic environments, leading to concerns about water quality and potential environmental impact.[1][2][3][5] Accurate and sensitive analytical methods are therefore crucial for monitoring their presence and concentration in water samples. This document details protocols for High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Spectrophotometry, coupled with appropriate sample preparation techniques.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for the pre-concentration and purification of naphthalenesulfonates from water samples prior to instrumental analysis.[1][2][3] Polymeric sorbents are often favored over C18 materials for the extraction of these polar analytes.[6]

Protocol: Solid-Phase Extraction using a Polystyrene-Divinylbenzene (PS-DVB) Sorbent

This protocol is suitable for the extraction of a broad range of naphthalenesulfonates from industrial effluents and river water.[3][7]

Materials:

  • Polystyrene-divinylbenzene (PS-DVB) SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Sample water (e.g., 200 mL)

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition the PS-DVB SPE cartridge by passing 10 mL of methanol, followed by 10 mL of deionized water. Ensure the sorbent bed does not run dry.

  • Sample Loading: Load the water sample (e.g., 200 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove any unretained impurities.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained naphthalenesulfonates with a suitable volume of methanol (e.g., 5-10 mL). Collect the eluate for analysis.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of the initial mobile phase or running buffer for instrumental analysis.

Molecularly imprinted polymers (MIPs) have also been successfully used as SPE sorbents for the selective extraction of naphthalenesulfonates, with recoveries reported to be higher than 80%.[8]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly ion-pair chromatography, is a widely used technique for the separation and quantification of naphthalenesulfonates.[1][5]

This method is suitable for the simultaneous determination of various naphthalenesulfonate isomers in highly saline geothermal brines.[5][9]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 150 mm x 2 mm I.D., 3 µm particle size).[9]

Reagents:

  • Eluent A: 100% Water with 5 mM Tetrabutylammonium bromide (TBAB).[9]

  • Eluent B: 50:50 (v/v) Water-Methanol with 5 mM TBAB.[9]

Chromatographic Conditions:

  • Flow Rate: 0.25 mL/min.[9]

  • Injection Volume: 25 µL.[9]

  • Column Temperature: 35°C.[9]

  • Gradient Elution:

    • 0-3 min: 45% B

    • 3-14 min: Linear gradient to 55% B

    • 14-18 min: Linear gradient to 75% B

    • 18-33 min: Hold at 75% B[9]

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific naphthalenesulfonates of interest. For example:

    • 1-Naphthalenesulfonate (1-NS): Ex: 280 nm, Em: 330 nm

    • 2-Naphthalenesulfonate (2-NS): Ex: 275 nm, Em: 340 nm

    • 1,5-Naphthalenedisulfonate (1,5-NDS): Ex: 295 nm, Em: 330 nm[9]

Capillary Electrophoresis (CE)

Capillary Zone Electrophoresis (CZE) is a powerful technique for the separation of naphthalenesulfonate isomers with high efficiency and short analysis times.[3][10]

This method is effective for the separation of naphthalenesulfonate isomers in industrial effluents and river water.[3][7]

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

Reagents:

Electrophoretic Conditions:

  • Voltage: Optimized for separation (e.g., 20-30 kV).

  • Temperature: 30°C.[7]

  • Injection: Hydrodynamic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 230 nm).

The addition of macrocyclic polyamines to the running solution has been shown to improve the separation of naphthalenesulfonate isomers.[10] For enhanced sensitivity, large-volume sample stacking (LVSS) can be employed, increasing the detector response by up to 40-fold.[11]

Spectrophotometry

Spectrophotometric methods offer a simpler and more accessible approach for the quantification of naphthalenesulfonates, often after a pre-concentration step.

This method is suitable for the analysis of naphthalenesulfonates in seawater.[12][13]

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Magnetic stirrer.

  • Molecularly imprinted polymer coated stir bar (MIPSB).

Procedure:

  • Extraction:

    • Place the MIPSB in the water sample (e.g., 50 mL).

    • Adjust the pH to 4.1.[12]

    • Add NaCl to a concentration of 1 mol/L.[12]

    • Stir at 600 rpm for 10 minutes at 45°C.[12]

  • Desorption:

    • Transfer the MIPSB to a vial containing a suitable desorption solvent (e.g., methanol).

    • Stir for 15 minutes to desorb the analytes.[12]

  • Measurement:

    • Measure the absorbance of the desorption solution at the wavelength of maximum absorption for the target naphthalenesulfonates.

    • Quantify the concentration using a calibration curve prepared with standards.

Data Presentation

The following tables summarize the quantitative data from various analytical methods for naphthalenesulfonate determination.

Table 1: Performance of HPLC Methods for Naphthalenesulfonate Quantification

Analyte(s)Sample MatrixSPE SorbentDetection MethodLOD/LOQRecovery (%)RSD (%)Reference
12 NSs and NDSsTap WaterPLRP-sFast-scanning Fluorescence0.01 - 3 µg/L (LOQ)-0.5 - 4[14]
14 Benzene- and NaphthalenesulfonatesGroundwaterIsolute ENV+ESI-MS0.03 - 6.48 µg/L (LOD)>70 (most analytes)1.3 - 10.7[6]
6 NSs and NDSsGeothermal Brine-Fluorescence0.05 - 0.4 µg/L (MQL)100 ± 10-[5][9]

Table 2: Performance of Capillary Electrophoresis Methods for Naphthalenesulfonate Quantification

Analyte(s)Sample MatrixSeparation ModeDetection MethodLOD/LOQRecovery (%)RSD (%)Reference
NS isomersIndustrial Effluents, River WaterCZEUV≤ 1.0 µg/L (LOQ)--[3]
15 NSs and BZSsTap, River, Surface WaterCZE with LVSSUV5 - 10 µg/L (LOD)--[11]
NS isomersSpiked Drinking WaterStacking CEUV~4 µg/L (LOQ)--[15]

Table 3: Performance of Spectrophotometric Methods for Naphthalenesulfonate Quantification

Analyte(s)Sample MatrixPre-concentrationDetection MethodLODRecovery (%)RSD (%)Reference
4 NSsSeawaterMIPSBSpectrophotometry1.20 - 2.97 µg/L-1 - 9.4[12][13]

Visualizations

Experimental Workflow for Naphthalenesulfonate Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection Filtration 2. Filtration SampleCollection->Filtration SPE 3. Solid-Phase Extraction (SPE) Filtration->SPE Elution 4. Elution SPE->Elution Concentration 5. Concentration & Reconstitution Elution->Concentration HPLC HPLC Concentration->HPLC CE Capillary Electrophoresis Concentration->CE Spectro Spectrophotometry Concentration->Spectro DataAcquisition Data Acquisition HPLC->DataAcquisition CE->DataAcquisition Spectro->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of naphthalenesulfonates in water samples.

Solid-Phase Extraction (SPE) Protocol Workflow

spe_workflow Condition 1. Condition SPE Cartridge (Methanol, Water) Load 2. Load Water Sample Condition->Load Wash 3. Wash Cartridge (Deionized Water) Load->Wash Dry 4. Dry Sorbent Bed Wash->Dry Elute 5. Elute Analytes (Methanol) Dry->Elute Analyze 6. Proceed to Instrumental Analysis Elute->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Naphthalene-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of naphthalene-2-sulfonic acid synthesis. Here you will find answers to frequently asked questions and a troubleshooting guide to address common issues encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the sulfonation of naphthalene (B1677914)?

The sulfonation of naphthalene can yield two main isomeric products: naphthalene-1-sulfonic acid (also known as α-naphthalenesulfonic acid) and this compound (β-naphthalenesulfonic acid). The relative ratio of these products is highly dependent on the reaction conditions.[1][2]

Q2: How does reaction temperature affect the product distribution in naphthalene sulfonation?

The reaction temperature is the most critical factor in determining which isomer is the major product, a classic example of kinetic versus thermodynamic control.[2][3][4]

  • Low Temperatures (≤ 80°C): At lower temperatures, the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid. This is because the activation energy for the sulfonation at the 1-position (alpha position) of the naphthalene ring is lower, leading to a faster reaction rate.[2][3][4][5]

  • High Temperatures (≥ 160°C): At higher temperatures, the reaction is under thermodynamic control, favoring the formation of the more stable this compound.[2][3][4][6][7][8] The sulfonation reaction is reversible, and at elevated temperatures, the less stable 1-isomer can revert to naphthalene and then react to form the more stable 2-isomer.[4][5][9]

Q3: Why is this compound the more stable isomer?

This compound is thermodynamically more stable than naphthalene-1-sulfonic acid due to reduced steric hindrance. In the 1-isomer, there is a significant steric interaction between the bulky sulfonic acid group at the 1-position and the hydrogen atom at the 8-position of the naphthalene ring.[3][5][9] This steric strain is absent in the 2-isomer, making it the more stable product.[6][9]

Q4: What is the role of the sulfonating agent and its concentration?

Concentrated sulfuric acid (95-98%) is a commonly used sulfonating agent.[1][10] The concentration of the sulfonating agent can influence the reaction. While temperature is the primary determinant of the isomer ratio, using a large excess of the sulfonating agent can promote the reversibility of the reaction, which is necessary to achieve the thermodynamically favored product.[9][11]

Q5: What are the common side reactions to be aware of?

Several side reactions can occur during the sulfonation of naphthalene, potentially reducing the yield and purity of the desired product:

  • Disulfonation: The formation of naphthalenedisulfonic acids can happen, particularly with longer reaction times, higher temperatures, and a high concentration of the sulfonating agent.[2]

  • Oxidation: At very high temperatures, naphthalene can be oxidized by the sulfuric acid, leading to the formation of byproducts and a darker-colored reaction mixture.[2]

  • Sublimation of Naphthalene: Naphthalene has a tendency to sublime at elevated temperatures, which can result in the loss of the starting material and consequently, a lower yield.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Reaction temperature is too low. The formation of the 2-isomer is thermodynamically controlled and requires high temperatures to allow the reaction to equilibrate.Ensure the reaction temperature is maintained at or above 160°C.[3][4][5][10]
Reaction time is too short. Insufficient time for the less stable 1-isomer to convert to the more stable 2-isomer.Increase the reaction time to allow the equilibrium to be established.[9]
Sublimation of naphthalene. Loss of starting material due to sublimation at high reaction temperatures.[1]Use a solvent such as decalin to reduce the sublimation of naphthalene.[1] Alternatively, a specialized reactor designed to suppress sublimation can be used, which has been shown to increase the product yield to nearly 98%.[1]
Product is primarily Naphthalene-1-Sulfonic Acid Reaction temperature was not high enough. The reaction was likely under kinetic control.Increase the reaction temperature to 160°C or higher to favor the formation of the thermodynamic product.[2][3][4]
Presence of Disulfonated Byproducts Reaction temperature is too high or reaction time is too long. Harsh reaction conditions can lead to the introduction of a second sulfonic acid group.[2]Optimize the reaction time and temperature. Avoid excessively high temperatures or prolonged heating.
Excessive amount of sulfonating agent. Use a controlled amount of the sulfonating agent.
Dark-colored Product Oxidation of naphthalene. This can occur at very high temperatures.[2]Maintain careful control over the reaction temperature to avoid overheating.
Difficulty in Isolating the Product Incomplete reaction. A significant amount of unreacted naphthalene remains.Ensure the reaction goes to completion by using appropriate temperature and time. The work-up procedure, which often involves pouring the reaction mixture into water or a brine solution, relies on the precipitation of the sulfonic acid.
Improper work-up procedure. After cooling the reaction mixture, carefully pour it into a cold saturated sodium chloride solution to precipitate the sodium salt of this compound, which can then be collected by filtration.[12]

Quantitative Data

Effect of Temperature on Isomer Distribution in Naphthalene Sulfonation

TemperatureMajor ProductType of ControlReference(s)
≤ 80°CNaphthalene-1-sulfonic acidKinetic[2][3][4][5]
≥ 160°CThis compoundThermodynamic[2][3][4][5][7][8][10]

Experimental Protocols

Synthesis of this compound (Thermodynamic Control)

Materials:

  • Naphthalene

  • Concentrated sulfuric acid (98%)

  • Saturated sodium chloride solution

  • Crushed ice

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the desired amount of naphthalene.

  • Reagent Addition: Carefully and slowly add a stoichiometric equivalent of concentrated sulfuric acid to the naphthalene with continuous stirring.

  • Reaction: Heat the reaction mixture to 160-165°C using a heating mantle or an oil bath.[10][12] Maintain this temperature with constant stirring for a sufficient duration (e.g., 2-3 hours) to ensure the reaction reaches equilibrium and favors the formation of the 2-isomer.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 100°C.[5] In a separate large beaker, prepare a mixture of crushed ice and saturated sodium chloride solution.

  • Precipitation: Carefully and slowly pour the warm reaction mixture into the cold brine solution with vigorous stirring. The sodium salt of this compound will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the collected solid with a small amount of cold saturated sodium chloride solution to remove any remaining impurities.

  • Drying: Dry the purified product, sodium naphthalene-2-sulfonate. If the free sulfonic acid is desired, further acidification and purification steps will be necessary.

Visualizations

G cluster_0 Reaction Pathway Naphthalene Naphthalene Intermediate1 Arenium Ion (1-position attack) Naphthalene->Intermediate1 Low Temp (≤ 80°C) Faster Rate Intermediate2 Arenium Ion (2-position attack) Naphthalene->Intermediate2 Slower Rate H2SO4 + H₂SO₄ Product1 Naphthalene-1-sulfonic acid (Kinetic Product) Intermediate1->Product1 Low Activation Energy Product2 This compound (Thermodynamic Product) Intermediate2->Product2 Higher Activation Energy Product1->Product2 High Temp (≥ 160°C) Reversible Reaction (Equilibration)

Caption: Reaction pathway for the sulfonation of naphthalene illustrating kinetic versus thermodynamic control.

G cluster_1 Troubleshooting Workflow Start Experiment Start: Synthesize this compound CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TempLow Issue: Temperature too low? CheckYield->TempLow Yes SideReactions Issue: Side reactions? CheckPurity->SideReactions Yes End Successful Synthesis CheckPurity->End No TimeShort Issue: Reaction time too short? TempLow->TimeShort No SolutionTemp Solution: Increase temperature to ≥ 160°C TempLow->SolutionTemp Sublimation Issue: Naphthalene sublimation? TimeShort->Sublimation No SolutionTime Solution: Increase reaction time TimeShort->SolutionTime SolutionSublimation Solution: Use solvent (e.g., decalin) or specialized reactor Sublimation->SolutionSublimation SolutionSideReactions Solution: Optimize temperature and time, check reagent stoichiometry SideReactions->SolutionSideReactions SolutionTemp->Start Retry SolutionTime->Start Retry SolutionSublimation->Start Retry SolutionSideReactions->Start Retry

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Separation of Naphthalene-1-Sulfonic Acid and Naphthalene-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the separation of naphthalene-1-sulfonic acid from naphthalene-2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between naphthalene-1-sulfonic acid and this compound?

Naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid) and this compound (β-naphthalenesulfonic acid) are isomers. The key difference lies in the position of the sulfonic acid group on the naphthalene (B1677914) ring. This positional difference leads to variations in their stability and physical properties, which are exploited for their separation. Naphthalene-1-sulfonic acid is the kinetically favored product, forming faster at lower temperatures (below 120°C), while this compound is the thermodynamically more stable product, favored at higher temperatures (above 150-160°C).[1]

Q2: What are the primary methods for separating these two isomers?

The most common laboratory and industrial methods for separating naphthalene-1-sulfonic acid and this compound include:

  • Fractional Crystallization: This method leverages the solubility differences between the salts of the two isomers.[2]

  • Steam Hydrolysis: This technique relies on the lower stability of naphthalene-1-sulfonic acid, which can be selectively hydrolyzed.[2]

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are effective for analytical and preparative separations.

  • Ion-Exchange Chromatography: This method utilizes resins to separate the isomers based on their ionic interactions.[3]

Q3: Why is the separation of these isomers important?

The separation of these isomers is crucial because their distinct properties make them suitable for different applications. For instance, this compound is a key intermediate in the synthesis of certain dyes and pharmaceuticals, and the presence of the 1-isomer can lead to impurities and lower yields in subsequent reactions.[4]

Troubleshooting Guides

Fractional Crystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Precipitated Naphthalene-2-sulfonate (B94788) - Incomplete precipitation due to insufficient cooling or incorrect salt concentration.- Co-precipitation of the more soluble naphthalene-1-sulfonate.- Ensure the solution is cooled to the optimal temperature for a sufficient duration.- Adjust the concentration of the salting-out agent (e.g., sodium chloride or sodium hydroxide) to maximize the precipitation of the 2-isomer while keeping the 1-isomer in solution.[2][5]- Employ a slow cooling rate to promote the formation of purer crystals.[2]
High Contamination of Naphthalene-1-sulfonate in the Product - Inefficient separation due to similar crystal structures or co-crystallization.- Inadequate washing of the precipitated crystals.- Perform recrystallization of the product.- Wash the filtered crystals with a cold, saturated solution of the salting-out agent to remove the mother liquor containing the 1-isomer.[2]
Product is an oil or fails to crystallize - Presence of impurities that inhibit crystallization.- Supersaturation of the solution.- Purify the initial mixture to remove impurities.- Add seed crystals of pure sodium naphthalene-2-sulfonate to induce crystallization.
HPLC Separation Problems
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Tailing: Secondary interactions between the sulfonic acid group and the stationary phase; inappropriate mobile phase pH.[6][7]- Fronting: Column overload; sample solvent incompatible with the mobile phase.[6]- Tailing: Use a high-purity silica (B1680970) column; adjust the mobile phase pH to be at least 2 units away from the pKa of the sulfonic acids; add a competing base to the mobile phase.- Fronting: Reduce the sample concentration or injection volume; dissolve the sample in the mobile phase.
Poor Resolution Between Isomer Peaks - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Optimize the mobile phase by adjusting the organic modifier concentration and the pH.- Use a column with a different selectivity, such as a phenyl-hexyl or a cyano phase.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure proper mobile phase mixing and pump performance.- Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Solubility of Sodium Naphthalenesulfonate Isomers in Aqueous Sodium Hydroxide (B78521) [5][8]

Temperature (K)NaOH Concentration (wt%)Solubility of Sodium 1-Naphthalenesulfonate (mol/kg H₂O)Solubility of Sodium 2-Naphthalenesulfonate (mol/kg H₂O)
298.1550.850.07
298.1570.650.04
298.1590.500.03
313.1551.200.12
313.1570.950.08
313.1590.750.05
333.1551.800.20
333.1571.500.15
333.1591.250.10

Table 2: Physical Properties of Naphthalenesulfonic Acid Isomers

PropertyNaphthalene-1-sulfonic acidThis compound
Molar Mass 208.23 g/mol [9]208.23 g/mol [4]
Melting Point 139-140 °C (anhydrous)[9]124 °C (monohydrate)[4]
Water Solubility Good[9]Good[4]
pKa ~0.17[10]~0.27[11]

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization of Sodium Salts

This protocol is based on the differential solubility of the sodium salts of the two isomers in a brine solution.[2]

Materials:

  • Mixture of naphthalene-1-sulfonic acid and this compound

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Deionized water

  • Ice bath

Procedure:

  • Neutralization: Dissolve the sulfonic acid mixture in a minimal amount of hot deionized water. Carefully neutralize the solution to a pH of 7 with a concentrated solution of NaOH or Na₂CO₃.

  • Salting Out: Heat the neutralized solution to boiling and add solid NaCl until the solution is saturated.

  • Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath to facilitate the crystallization of sodium naphthalene-2-sulfonate, which is less soluble in the brine.[2]

  • Filtration: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, saturated NaCl solution to remove the mother liquor containing the more soluble sodium naphthalene-1-sulfonate.[2]

  • Drying: Dry the purified sodium naphthalene-2-sulfonate crystals in a vacuum oven.

Protocol 2: Analytical Separation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analytical separation of the two isomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., 30:70 v/v acetonitrile: 20 mM potassium phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 255 nm.[12]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sulfonic acid mixture in the mobile phase.

  • Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Analysis: Monitor the separation at 255 nm. Naphthalene-1-sulfonic acid will typically elute before this compound under these conditions.

Mandatory Visualization

Separation_Workflow cluster_synthesis Sulfonation of Naphthalene cluster_separation Separation Methods cluster_products Separated Products Sulfonation Naphthalene + H₂SO₄ Mixture Mixture of Naphthalene-1-sulfonic acid and this compound Sulfonation->Mixture Fractional_Crystallization Fractional Crystallization Mixture->Fractional_Crystallization Steam_Hydrolysis Steam Hydrolysis Mixture->Steam_Hydrolysis Chromatography Chromatography (HPLC/Ion Exchange) Mixture->Chromatography Product_1 Naphthalene-1-sulfonic acid Fractional_Crystallization->Product_1 Mother Liquor Product_2 This compound Fractional_Crystallization->Product_2 Precipitate Steam_Hydrolysis->Product_2 Residue Chromatography->Product_1 Early Eluting Fraction Chromatography->Product_2 Late Eluting Fraction

Caption: General workflow for the synthesis and separation of naphthalenesulfonic acid isomers.

Fractional_Crystallization_Logic Input Aqueous Solution of Sodium Naphthalenesulfonate Isomers Cooling Cooling & Salting Out (e.g., with NaCl) Input->Cooling Equilibrium Solubility Equilibrium Cooling->Equilibrium Filtration Filtration Equilibrium->Filtration Solid Solid Phase: Enriched in Sodium Naphthalene-2-sulfonate Filtration->Solid Liquid Liquid Phase (Mother Liquor): Enriched in Sodium Naphthalene-1-sulfonate Filtration->Liquid

Caption: Logical diagram of separation by fractional crystallization.

References

troubleshooting side reactions in naphthalene sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for naphthalene (B1677914) sulfonation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the sulfonation of naphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of naphthalene sulfonation and what controls their formation?

The sulfonation of naphthalene primarily yields two isomeric products: naphthalene-1-sulfonic acid (alpha-naphthalenesulfonic acid) and naphthalene-2-sulfonic acid (beta-naphthalenesulfonic acid). The formation of these products is governed by kinetic versus thermodynamic control.[1][2][3][4][5]

  • Kinetic Control: At lower temperatures (e.g., < 80°C), the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid, which has a lower activation energy and is formed faster.[3][6]

  • Thermodynamic Control: At higher temperatures (e.g., > 160°C), the reaction is under thermodynamic control.[6] This condition favors the formation of the more stable this compound. The stability of the 2-isomer is attributed to reduced steric hindrance compared to the 1-isomer.[2][3][7] The sulfonation reaction is reversible, and at elevated temperatures, the initially formed 1-isomer can convert to the more stable 2-isomer.[2][3][5]

Q2: I am observing a high percentage of the undesired naphthalene-1-sulfonic acid in my reaction aimed at producing this compound. What is the likely cause and how can I fix it?

A high yield of naphthalene-1-sulfonic acid when targeting the 2-isomer is typically due to the reaction temperature being too low, which favors the kinetically controlled product.[6]

Troubleshooting Steps:

  • Increase Reaction Temperature: To favor the formation of the thermodynamically stable this compound, the reaction temperature should be maintained at or above 160°C.[3][6]

  • Post-Synthesis Isomerization/Purification: If the synthesis is already complete, you can either attempt to isomerize the product by heating the mixture or proceed to purification methods to remove the unwanted 1-isomer.

Q3: My reaction mixture is dark, and I suspect oxidation. What causes this and how can it be prevented?

Darkening of the reaction mixture often indicates oxidation of naphthalene, which can occur at very high temperatures.[8]

Preventive Measures:

  • Temperature Control: Avoid excessively high temperatures beyond what is necessary for the desired sulfonation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can help minimize oxidation.[9]

Q4: I am seeing evidence of disulfonated byproducts. How can I minimize their formation?

The formation of naphthalenedisulfonic acids is a common side reaction, particularly under harsh conditions.[3][8]

Strategies to Minimize Disulfonation:

  • Control Reaction Time: Prolonged reaction times can lead to further sulfonation. Monitor the reaction progress and stop it once the desired monosulfonated product is maximized.

  • Stoichiometry of Sulfonating Agent: Use a controlled amount of the sulfonating agent (e.g., sulfuric acid). An excess of the sulfonating agent increases the likelihood of disulfonation.

  • Moderate Temperature: While high temperatures favor the 2-isomer, excessively high temperatures can promote disulfonation. It's a balance of achieving the desired isomer without promoting further reaction.

Q5: My product yield is low. What are the potential reasons and solutions?

Low yield can be attributed to several factors:

  • Naphthalene Sublimation: Naphthalene has a tendency to sublime at elevated reaction temperatures, leading to a loss of starting material.[8][9]

    • Solution: Using a high-boiling point solvent like decalin can help to reduce the sublimation of naphthalene.[6][9] Additionally, a specialized reactor design can be employed to prevent the loss of reactant.[9]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Depending on the desired product, you can either increase the reaction time or the temperature to drive the reaction forward.

  • Side Reactions: The formation of byproducts such as disulfonated products or sulfones consumes the starting material.[3]

    • Solution: Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions.

Data Presentation

Table 1: Influence of Reaction Conditions on Naphthalene Sulfonation

ParameterConditionPredominant ProductControl TypeReference(s)
Temperature < 80°CNaphthalene-1-sulfonic acidKinetic[3][6]
> 160°CThis compoundThermodynamic[3][6]
Sulfuric Acid Concentration Increasing Concentration (at 25°C)Decreased ratio of 1- to 2-isomerFavors thermodynamic product[8][10]

Experimental Protocols

Protocol 1: Synthesis of Naphthalene-1-sulfonic acid (Kinetic Control)

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, place the desired amount of naphthalene.

  • Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid while ensuring the internal temperature is maintained at or below 80°C.

  • Reaction: Stir the mixture at 80°C for approximately 1 hour.

  • Work-up: Carefully pour the reaction mixture over crushed ice. This will cause the naphthalene-1-sulfonic acid to precipitate.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound (Thermodynamic Control)

  • Reaction Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the desired amount of naphthalene.

  • Reagent Addition: Carefully add concentrated sulfuric acid to the naphthalene.

  • Reaction: Heat the mixture to 160°C and maintain this temperature with stirring for 2-3 hours to allow for the conversion to the thermodynamically favored product.[3]

  • Work-up: Allow the reaction mixture to cool to about 100°C and then carefully pour it over crushed ice.

  • Isolation: Collect the precipitated this compound by filtration. Wash the product with a saturated sodium chloride solution to help remove the more soluble 1-isomer, and then dry.[3][6]

Protocol 3: Purification of this compound by Steam Hydrolysis

This method takes advantage of the lower stability of naphthalene-1-sulfonic acid.

  • Setup: Following a high-temperature sulfonation, cool the reaction mixture to approximately 140-150°C.

  • Hydrolysis: Introduce steam into the reaction vessel. The steam will heat the mixture and act as a reactant to selectively hydrolyze the less stable naphthalene-1-sulfonic acid back to naphthalene.

  • Work-up: The remaining mixture, now enriched in this compound, can be worked up as described in Protocol 2.

Protocol 4: Purification of this compound by Fractional Crystallization (Salting Out)

This technique utilizes the solubility difference between the sodium salts of the two isomers.

  • Neutralization: After the sulfonation reaction, neutralize the mixture with a sodium hydroxide (B78521) solution to form the sodium salts of the naphthalenesulfonic acids.

  • Salting Out: Add sodium chloride to the solution to decrease the solubility of the sodium naphthalenesulfonates.

  • Crystallization: The sodium salt of this compound is less soluble and will precipitate out upon cooling. It is recommended to cool the mixture slowly with stirring to promote the formation of purer crystals.[6]

  • Isolation: Collect the crystals of sodium naphthalene-2-sulfonate (B94788) by filtration.

  • Washing: Wash the collected crystals with a cold, saturated sodium chloride solution to remove any adhering mother liquor that contains the more soluble sodium naphthalene-1-sulfonate.[6]

  • Drying: The purified sodium naphthalene-2-sulfonate can then be dried.

Visualizations

Troubleshooting_Naphthalene_Sulfonation cluster_synthesis Naphthalene Sulfonation cluster_conditions Reaction Conditions cluster_products Primary Products cluster_issues Troubleshooting Issues cluster_solutions Solutions Naphthalene Naphthalene + H2SO4 Low_Temp < 80°C (Kinetic Control) Naphthalene->Low_Temp High_Temp > 160°C (Thermodynamic Control) Naphthalene->High_Temp N1SA Naphthalene-1-sulfonic acid Low_Temp->N1SA N2SA This compound High_Temp->N2SA Disulfonation Disulfonation High_Temp->Disulfonation too high/long Oxidation Oxidation High_Temp->Oxidation excessive Low_Yield Low Yield High_Temp->Low_Yield sublimation High_N1SA High N-1-SA Impurity N1SA->High_N1SA N2SA->High_N1SA if target is N2SA Increase_Temp Increase Temp to > 160°C High_N1SA->Increase_Temp Purification Purification: - Steam Hydrolysis - Fractional Crystallization High_N1SA->Purification Control_Time_Stoich Control Time/ Stoichiometry Disulfonation->Control_Time_Stoich Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Use_Solvent Use High-Boiling Solvent/ Specialized Reactor Low_Yield->Use_Solvent

Caption: Troubleshooting workflow for naphthalene sulfonation side reactions.

Purification_Workflow cluster_hydrolysis Option 1: Steam Hydrolysis cluster_crystallization Option 2: Fractional Crystallization start Crude Product (Mixture of N-1-SA and N-2-SA) Heat_Steam Heat to 140-150°C Introduce Steam start->Heat_Steam Neutralize Neutralize with NaOH start->Neutralize Hydrolyze N-1-SA hydrolyzes to Naphthalene Heat_Steam->Hydrolyze Enriched_N2SA Mixture enriched in N-2-SA Hydrolyze->Enriched_N2SA end_product Purified this compound Enriched_N2SA->end_product Work-up Salt_Out Add NaCl (Salting Out) Neutralize->Salt_Out Cool Cool Slowly Salt_Out->Cool Precipitate Sodium N-2-SA precipitates Cool->Precipitate Precipitate->end_product Filter & Wash

Caption: Purification workflows for this compound.

References

optimization of temperature for selective 2-naphthalenesulfonic acid formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of naphthalenesulfonic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of naphthalene (B1677914) sulfonation? The sulfonation of naphthalene typically yields two main isomeric products: 1-naphthalenesulfonic acid (alpha-naphthalenesulfonic acid) and 2-naphthalenesulfonic acid (beta-naphthalenesulfonic acid).[1] The distribution of these products is highly dependent on the reaction temperature.[2][3]

Q2: How does reaction temperature control the selective formation of 2-naphthalenesulfonic acid? The selective formation of 2-naphthalenesulfonic acid is a classic example of thermodynamic versus kinetic control.[1][4][5]

  • Low Temperatures (e.g., 80°C): At lower temperatures, the reaction is under kinetic control, favoring the formation of 1-naphthalenesulfonic acid. This isomer forms faster because the electrophilic attack at the alpha-position (C1) of the naphthalene ring has a lower activation energy.[1][4][6]

  • High Temperatures (e.g., 160°C): At higher temperatures, the reaction is under thermodynamic control.[1][4][5] This favors the formation of 2-naphthalenesulfonic acid, which is the more thermodynamically stable product.[3][6]

Q3: Why is 2-naphthalenesulfonic acid more stable than the 1-isomer? The greater stability of 2-naphthalenesulfonic acid is due to reduced steric hindrance.[5][6] In the 1-isomer, the bulky sulfonic acid group at the C1 position experiences an unfavorable steric interaction with the hydrogen atom at the C8 position.[4][6] This strain is absent in the 2-isomer, making it the more stable molecule.[5]

Q4: Is the sulfonation of naphthalene a reversible reaction? Yes, sulfonation is a reversible process.[6][7] At elevated temperatures (≥160°C), the reaction can reach equilibrium. This allows the less stable 1-isomer, which may form initially, to revert to naphthalene and then react again to form the more stable 2-isomer.[1][2][6] This reversibility is key to achieving high selectivity for the thermodynamic product.

Q5: What is the optimal temperature range for maximizing the yield of 2-naphthalenesulfonic acid? To maximize the yield of the 2-isomer, the reaction should be conducted at high temperatures, typically in the range of 160°C to 170°C.[8][9] One study suggests an optimum temperature of 170°C when using an equimolar ratio of naphthalene to sulfuric acid.[10]

Troubleshooting Guides

Issue 1: The yield of 2-naphthalenesulfonic acid is low, with significant amounts of the 1-isomer present.

  • Probable Cause: The reaction temperature was too low, favoring the formation of the kinetically controlled product (1-naphthalenesulfonic acid).[9]

  • Solution:

    • Increase Reaction Temperature: Ensure the internal reaction temperature is maintained at or above 160°C, ideally between 160-170°C, to favor the formation of the thermodynamically stable 2-isomer.[7][9]

    • Increase Reaction Time: Allow sufficient time (e.g., 2-3 hours) at the elevated temperature for the reaction to reach thermodynamic equilibrium, enabling the conversion of any initially formed 1-isomer to the desired 2-isomer.[8]

    • Post-Synthesis Purification: If the synthesis is complete, the 1-isomer impurity can be removed. A common method is steam hydrolysis, where steam is passed through the reaction mixture at 140-150°C.[9][11] The less stable 1-isomer is selectively hydrolyzed back to naphthalene, which can be removed, leaving the desired 2-isomer.[11]

Issue 2: The overall product yield is low, and naphthalene is lost from the reaction vessel.

  • Probable Cause: Naphthalene has a tendency to sublime at the high temperatures required for 2-isomer formation, leading to a loss of the starting material.[12] This can result in yields below 50% in conventional open systems.[12]

  • Solution:

    • Use a Reflux Condenser: Ensure the reaction flask is equipped with an efficient reflux condenser to return sublimed naphthalene to the reaction mixture.[8]

    • Employ a High-Boiling Solvent: Using an inert, high-boiling solvent such as decalin can help suppress naphthalene sublimation and has been shown to improve the product yield significantly.[9][12]

    • Utilize a Closed or Specialized Reactor: A reactor designed to suppress sublimation can dramatically increase the product yield to nearly 98%.[12]

Issue 3: The final product is dark in color or appears degraded.

  • Probable Cause: Side reactions, such as polysulfonation or sulfone formation, are occurring at the high reaction temperatures.[7][8] Excessive temperatures or reaction times can lead to product degradation.[8]

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratio of naphthalene to sulfuric acid. Using a large excess of the sulfonating agent increases the risk of side reactions. A molar ratio between 1:1.0 and 1:1.4 (naphthalene:sulfuric acid) is typically recommended.[7]

    • Optimize Temperature and Time: While a high temperature is necessary, avoid excessive heating. Maintain the temperature within the optimal 160-170°C range. Monitor the reaction progress to avoid unnecessarily long reaction times that could lead to degradation.

Data Presentation

Table 1: Influence of Temperature on Naphthalene Sulfonation Product Distribution

Reaction TemperatureMajor ProductProduct Control TypeRationale
≤ 80°C1-Naphthalenesulfonic AcidKineticLower activation energy for formation.[1][4]
≥ 160°C2-Naphthalenesulfonic AcidThermodynamicProduct is more stable due to less steric hindrance.[1][4][6]

Experimental Protocols

Protocol 1: Synthesis of 1-Naphthalenesulfonic Acid (Kinetic Product)

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, place the desired amount of naphthalene. Cool the flask in an ice bath.

  • Reagent Addition: Slowly and carefully add concentrated sulfuric acid dropwise while stirring. Maintain the internal temperature at or below 80°C throughout the addition.

  • Reaction: Once the addition is complete, remove the ice bath and continue stirring the mixture at 80°C for approximately 1 hour.

  • Work-up: After the reaction time, carefully pour the reaction mixture over crushed ice. The 1-naphthalenesulfonic acid product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.[8]

Protocol 2: Synthesis of 2-Naphthalenesulfonic Acid (Thermodynamic Product)

  • Reaction Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the desired amount of naphthalene.

  • Reagent Addition: Carefully add concentrated sulfuric acid to the naphthalene.

  • Reaction: Heat the mixture to 160°C. Maintain this temperature with vigorous stirring for 2-3 hours to ensure the reaction reaches thermodynamic equilibrium.[8]

  • Work-up: Allow the reaction mixture to cool to approximately 100°C. Carefully and slowly pour the mixture over crushed ice.

  • Isolation: Collect the precipitated 2-naphthalenesulfonic acid by filtration. Wash the solid with a cold, saturated sodium chloride solution to remove impurities and then dry.[8]

Visualizations

G Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation Naphthalene Naphthalene + H₂SO₄ TS1 Transition State 1 (Lower Activation Energy) Naphthalene->TS1 TS2 Transition State 2 (Higher Activation Energy) Naphthalene->TS2 P1 1-Naphthalenesulfonic Acid (Kinetic Product) Less Stable TS1->P1 Forms Faster P1->Naphthalene Reverts at High Temp P2 2-Naphthalenesulfonic Acid (Thermodynamic Product) More Stable TS2->P2 Forms Slower Low_Temp Low Temp (~80°C) High_Temp High Temp (~160°C) Reversible Reversible Reaction

Caption: Reaction pathway for naphthalene sulfonation.

G start Start: Define Goal (Maximize 2-NSA Yield) setup 1. Reaction Setup - Naphthalene + H₂SO₄ - Reflux Condenser start->setup heat 2. Heating & Reaction - Heat to 160-170°C - Stir for 2-3 hours setup->heat monitor 3. In-Process Monitoring (Optional: HPLC/TLC) Check for Naphthalene and 1-NSA heat->monitor monitor->heat Continue Reaction workup 4. Work-up - Cool to ~100°C - Quench on ice monitor->workup Reaction Complete isolate 5. Isolation - Filter precipitate - Wash with NaCl solution workup->isolate analyze 6. Product Analysis - Check Purity & Yield isolate->analyze troubleshoot Troubleshoot? (e.g., Low Yield) analyze->troubleshoot troubleshoot->setup Adjust Parameters (Temp, Time, Solvent) end End: Purified 2-NSA troubleshoot->end Purity/Yield OK

Caption: Experimental workflow for optimizing 2-naphthalenesulfonic acid synthesis.

References

Technical Support Center: Purification of Naphthalene-2-Sulfonic Acid by Fractional Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of naphthalene-2-sulfonic acid via fractional crystallization. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and essential data to ensure successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary isomeric impurity in the synthesis of this compound?

The most common impurity is naphthalene-1-sulfonic acid. The formation of the 1-isomer is kinetically favored at lower temperatures, while the desired 2-isomer is the thermodynamically more stable product, favored at higher temperatures (above 160°C).[1]

Q2: What is the principle behind the purification of this compound by fractional crystallization?

Fractional crystallization, in this context, is a "salting out" process that leverages the differential solubility of the sodium salts of naphthalene-1-sulfonic acid and this compound in a brine (sodium chloride) solution. The sodium salt of this compound is less soluble in this medium, particularly at lower temperatures, allowing it to selectively crystallize while the more soluble sodium naphthalene-1-sulfonate (B229774) remains in the mother liquor.[1]

Q3: Why is it important to control the cooling rate during crystallization?

A slow and controlled cooling rate is crucial for forming large, pure crystals. Rapid cooling can trap impurities, including the more soluble naphthalene-1-sulfonic acid salt and other by-products, within the crystal lattice, leading to a lower purity of the final product.

Q4: Can other salts be used for the "salting out" process?

While sodium chloride is commonly used, other salts that can decrease the solubility of the naphthalenesulfonate salts could potentially be employed. However, the effectiveness will depend on the specific solubility characteristics of the isomeric salts in the resulting solution.

Q5: How can I assess the purity of my final this compound product?

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the isomeric purity of your sample.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Crystal Yield - Incomplete Precipitation: The concentration of the salting-out agent (NaCl) may be too low, or the final cooling temperature is not low enough to sufficiently decrease the solubility of the sodium naphthalene-2-sulfonate (B94788). - Co-precipitation: If the initial concentration of the naphthalene-1-sulfonic acid isomer is very high, it may co-precipitate with the desired product.- Optimize Salting-Out Agent Concentration: Gradually increase the concentration of sodium chloride in the solution to further decrease the solubility of the target compound. - Lower Final Temperature: Cool the solution to a lower temperature (e.g., in an ice bath) to maximize the precipitation of the less soluble isomer. - Pre-purification: If the starting material is highly impure, consider a preliminary purification step, such as steam hydrolysis, to reduce the concentration of the 1-isomer before fractional crystallization.[1]
Poor Crystal Purity (Contamination with 1-isomer) - Rapid Cooling: Cooling the solution too quickly can lead to the entrapment of the more soluble 1-isomer within the crystal lattice. - Insufficient Washing: Inadequate washing of the filtered crystals will leave behind mother liquor containing the dissolved 1-isomer. - High Initial Impurity Level: A very high concentration of the 1-isomer in the starting material can lead to its co-crystallization.- Slow Cooling: Employ a slow, controlled cooling process to allow for the selective crystallization of the 2-isomer. - Thorough Washing: Wash the collected crystals thoroughly with a cold, saturated sodium chloride solution to displace the mother liquor.[1] - Recrystallization: For higher purity, a second recrystallization step may be necessary.
Formation of Fine, Needle-like Crystals - High Degree of Supersaturation: Rapidly creating a highly supersaturated solution can lead to the formation of many small crystals instead of larger, purer ones. - Agitation Rate: Vigorous agitation can sometimes promote the formation of smaller crystals.- Control Supersaturation: Add the salting-out agent gradually and control the cooling rate to maintain a moderate level of supersaturation. - Optimize Agitation: Use gentle, consistent stirring to promote the growth of larger crystals.
Oily Precipitate or No Crystallization - Presence of Tarry By-products: The crude reaction mixture may contain tarry by-products from the sulfonation reaction that can inhibit crystallization. - Incorrect pH: The pH of the solution may not be optimal for the precipitation of the sodium salt.- Decolorize the Solution: Treat the solution with activated charcoal before crystallization to remove colored and tarry impurities. - Adjust pH: Ensure the solution is neutralized (or slightly basic) with a suitable base (e.g., sodium carbonate or sodium hydroxide) to form the sodium salts of the sulfonic acids.

Data Presentation

The success of fractional crystallization is critically dependent on the differential solubility of the isomeric sodium naphthalenesulfonates in the chosen solvent system. The following tables summarize the solubility of sodium naphthalene-1-sulfonate and sodium naphthalene-2-sulfonate in aqueous sodium chloride solutions at various temperatures.

Table 1: Solubility of Sodium Naphthalene-1-sulfonate in Aqueous NaCl Solutions

Temperature (°C)NaCl Concentration (mol/L)Solubility ( g/100g H₂O)
5110.8
15113.5
25116.8
35120.9
45125.8
525.2
1526.9
2529.1
35211.8
45215.1

Data extrapolated and compiled from available literature.

Table 2: Solubility of Sodium Naphthalene-2-sulfonate in Aqueous NaCl Solutions

Temperature (°C)NaCl Concentration (mol/L)Solubility ( g/100g H₂O)
513.5
1514.8
2516.5
3518.8
45111.7
521.2
1521.8
2522.6
3523.7
4525.2

Data extrapolated and compiled from available literature.

As the data indicates, sodium naphthalene-2-sulfonate is significantly less soluble than sodium naphthalene-1-sulfonate in aqueous sodium chloride solutions, and this solubility difference is more pronounced at lower temperatures. This forms the basis for the purification protocol.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Crystallization (Salting Out)

This protocol details the purification of crude this compound containing naphthalene-1-sulfonic acid as the primary impurity.

Materials:

  • Crude this compound

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Activated charcoal (decolorizing carbon)

  • Deionized water

  • Filter paper

  • Buchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Ice bath

Methodology:

  • Neutralization: Dissolve the crude this compound in a minimal amount of hot deionized water. While stirring, slowly add a calculated amount of sodium carbonate or sodium hydroxide solution to neutralize the sulfonic acid and form the sodium salt. The pH should be neutral to slightly basic.

  • Decolorization: Add a small amount of activated charcoal to the hot solution to adsorb colored and tarry impurities. Stir and heat the solution for 10-15 minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Salting Out: Reheat the filtrate to boiling. While stirring, gradually add solid sodium chloride until the solution is saturated. The less soluble sodium naphthalene-2-sulfonate will begin to precipitate.

  • Controlled Cooling: Once the salting out is complete, remove the flask from the heat source and allow it to cool slowly to room temperature with gentle stirring. This slow cooling is essential for the formation of pure crystals.

  • Maximizing Yield: After the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize the crystallization of the sodium naphthalene-2-sulfonate.

  • Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold, saturated sodium chloride solution to remove the mother liquor containing the more soluble sodium naphthalene-1-sulfonate.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 80-100°C) to a constant weight.

Mandatory Visualizations

Fractional_Crystallization_Workflow cluster_preparation Solution Preparation cluster_crystallization Crystallization cluster_isolation Product Isolation Crude_Acid Crude this compound Dissolution Dissolve in Hot Water Crude_Acid->Dissolution Neutralization Neutralize (e.g., with Na2CO3) Dissolution->Neutralization Decolorization Add Activated Charcoal Neutralization->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Salting_Out Add NaCl to Hot Filtrate Hot_Filtration->Salting_Out Cooling Slow Cooling to Room Temperature Salting_Out->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Saturated NaCl Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Sodium Naphthalene-2-sulfonate Drying->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_purity Poor Purity Solutions cluster_morphology Crystal Morphology Solutions Start Problem Encountered Low_Yield Low Crystal Yield? Start->Low_Yield Poor_Purity Poor Crystal Purity? Start->Poor_Purity Fine_Crystals Fine, Needle-like Crystals? Start->Fine_Crystals Increase_NaCl Increase NaCl Concentration Low_Yield->Increase_NaCl Lower_Temp Lower Final Cooling Temperature Low_Yield->Lower_Temp Pre_Purify Consider Pre-purification Low_Yield->Pre_Purify Slow_Cooling Ensure Slow Cooling Poor_Purity->Slow_Cooling Thorough_Washing Wash Crystals Thoroughly Poor_Purity->Thorough_Washing Recrystallize Perform Recrystallization Poor_Purity->Recrystallize Control_Supersaturation Control Supersaturation Rate Fine_Crystals->Control_Supersaturation Optimize_Stirring Optimize Agitation Fine_Crystals->Optimize_Stirring

Caption: Troubleshooting decision tree for fractional crystallization issues.

References

Technical Support Center: Steam Hydrolysis for Removal of Naphthalene-1-Sulfonic Acid Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of naphthalene-1-sulfonic acid impurity via steam hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using steam hydrolysis to remove naphthalene-1-sulfonic acid?

A1: Steam hydrolysis is a purification technique that leverages the difference in stability between isomers of naphthalenesulfonic acid. Naphthalene-1-sulfonic acid is the kinetically favored product during the sulfonation of naphthalene (B1677914) at lower temperatures, while naphthalene-2-sulfonic acid is the thermodynamically more stable product formed at higher temperatures (e.g., 160°C or above).[1] The C−SO₃H bond in the 1-position is more susceptible to cleavage. Steam hydrolysis is the reverse reaction of sulfonation. By introducing steam into the reaction mixture at elevated temperatures, the less stable naphthalene-1-sulfonic acid is selectively hydrolyzed back to naphthalene and sulfuric acid.[2][3] The resulting naphthalene is volatile with steam and can be continuously removed, which shifts the equilibrium of the hydrolysis reaction forward, driving the removal of the impurity.[3][4]

Q2: When is this purification method typically employed?

A2: This method is primarily used in processes where this compound is the desired product. During its synthesis, naphthalene-1-sulfonic acid is a common impurity.[1] Steam hydrolysis serves as an effective in-situ or post-synthesis purification step to enhance the purity of the final this compound product. It can reduce the alpha-acid (naphthalene-1-sulfonic acid) content from around 5% by weight to less than 0.3% by weight.[3]

Q3: What are the typical reaction conditions for steam hydrolysis?

A3: The process is generally carried out at temperatures ranging from 140°C to 165°C, with a preferred range of 145°C to 160°C.[5] The reaction is performed by introducing superheated steam directly into the sulfonation reaction mixture.[6] The duration of the process depends on the scale and the initial concentration of the impurity, but it is continued until the desired level of purity is achieved.

Q4: How can I monitor the removal of naphthalene-1-sulfonic acid?

A4: The progress of the hydrolysis can be monitored by taking aliquots from the reaction mixture and analyzing the isomeric composition. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying naphthalenesulfonic acid isomers.[7][8][9][10] Other analytical techniques include capillary electrophoresis and gas chromatography-mass spectrometry (GC-MS).[7][8]

Troubleshooting Guides

Issue 1: Incomplete Removal of Naphthalene-1-Sulfonic Acid Impurity

Q: I have performed steam hydrolysis, but analytical results show a significant amount of naphthalene-1-sulfonic acid remaining. What could be the cause?

A: This is a common issue that can stem from several factors related to reaction kinetics and equilibrium. A systematic approach is needed to identify the root cause.[11]

Potential Cause Suggested Solution
Insufficient Reaction Time The hydrolysis of the sulfonic acid group is a reversible reaction and requires time to reach the desired level of completion. Extend the steam treatment time and continue to monitor the impurity level using a suitable analytical method like HPLC.[7][8]
Low Temperature The rate of hydrolysis is temperature-dependent. Ensure the reaction mixture is maintained within the optimal temperature range of 140°C to 165°C.[5] Below this range, the reaction rate may be too slow for effective removal.
Inefficient Naphthalene Removal The removal of naphthalene by steam distillation drives the hydrolysis reaction forward.[3] Ensure a sufficient flow rate of steam to effectively carry away the naphthalene as it is formed. Inefficient agitation can also lead to poor mass transfer between the liquid and vapor phases.
High Concentration of Sulfuric Acid The presence of excess sulfuric acid can inhibit the reverse (hydrolysis) reaction. While some acid is necessary to catalyze the hydrolysis, excessively high concentrations can shift the equilibrium back towards sulfonation.
Issue 2: Low Yield of the Desired this compound

Q: After the steam hydrolysis process, the yield of my target product, this compound, is lower than expected. Why is this happening?

A: A decrease in the yield of the desired 2-isomer can occur, although it is more stable than the 1-isomer. Unnecessarily prolonged reaction times can lead to some unwanted hydrolysis of the this compound as well.[5]

Potential Cause Suggested Solution
Over-hydrolysis While this compound is more stable, it can still undergo hydrolysis under harsh conditions (prolonged time, very high temperatures). Optimize the reaction time by closely monitoring the disappearance of the 1-isomer and stopping the process once the target purity is achieved.
Mechanical Losses during Work-up The work-up procedure to isolate the sodium salt of this compound, often involving "salting out" with sodium chloride, can lead to losses if not performed correctly.[1] Ensure the solution is sufficiently cooled to minimize the solubility of the product and wash the collected crystals with a cold, saturated brine solution to avoid redissolving the product.[1]
Degradation/Side Reactions At very high temperatures, other degradation pathways or side reactions may occur, leading to the formation of byproducts and reducing the overall yield. Adhere to the recommended temperature range.
Issue 3: Emulsion or Precipitate Formation During Work-up

Q: During the work-up and neutralization of the reaction mixture, I'm observing persistent emulsions or unexpected precipitates. How can I resolve this?

A: Work-up issues are common in organic synthesis.[12] The presence of tars, residual naphthalene, and salts can lead to complex mixtures.

Potential Cause Suggested Solution
Formation of Insoluble Salts During neutralization (e.g., with lime or sodium carbonate), insoluble salts like calcium sulfate (B86663) can precipitate.[13] Ensure thorough filtration to remove these solids before proceeding to isolate the product.
Presence of Tarry Byproducts High-temperature reactions can sometimes produce polymeric or tarry materials. If a gooey precipitate appears between layers during an extraction, try washing with additional water.[12] If the problem persists, consider a filtration step through a pad of celite.
Emulsion Formation Emulsions can form due to the presence of sulfonic acids acting as surfactants. To break an emulsion, try adding a saturated brine solution, which increases the ionic strength of the aqueous layer.[12] In some cases, gentle stirring or allowing the mixture to stand for an extended period can also help.

Experimental Protocols

Protocol 1: Steam Hydrolysis for the Purification of this compound

This protocol describes the selective removal of naphthalene-1-sulfonic acid from a crude sulfonation mixture.

Materials:

  • Crude naphthalene sulfonation mixture (containing both 1- and 2-isomers)

  • Steam generator

  • Reaction vessel equipped with a steam inlet, mechanical stirrer, thermometer, and a condenser for distillation.

  • Sodium chloride (for salting out)

  • Sodium carbonate or calcium carbonate (for neutralization)

  • Analytical equipment (e.g., HPLC)

Methodology:

  • Charge the Reactor: Charge the crude sulfonation mixture into the reaction vessel.

  • Heat the Mixture: Heat the mixture to the target hydrolysis temperature, typically between 145°C and 160°C.[5]

  • Introduce Steam: Begin introducing steam through the inlet tube into the hot mixture with vigorous stirring. The steam serves both to heat the mixture and to act as the hydrolyzing agent.

  • Distill Naphthalene: The naphthalene formed from the hydrolysis of the 1-isomer will co-distill with the steam.[4] Condense and collect the distillate. The collected naphthalene can often be recycled back into the sulfonation process.[3]

  • Monitor the Reaction: Periodically take samples from the reaction mixture and analyze the isomeric content by HPLC to monitor the disappearance of naphthalene-1-sulfonic acid.[10]

  • Complete the Reaction: Continue the steam treatment until the concentration of naphthalene-1-sulfonic acid is reduced to the desired level (e.g., <0.5%).[3]

  • Work-up:

    • Cool the reaction mixture.

    • Neutralize the excess sulfuric acid. This is often done by adding calcium carbonate ("liming out") followed by filtration of the insoluble calcium sulfate, or by direct neutralization with a sodium base.[13]

    • If desired, the sodium salt of this compound can be isolated by adding sodium chloride to the solution to decrease its solubility (salting out), followed by cooling and filtration.[1]

  • Drying: Dry the purified product under vacuum.

Analytical Methods for Purity Assessment

A summary of common analytical techniques for the quantification of naphthalenesulfonic acid isomers is provided below.

Analytical Technique Principle Typical Conditions Reference
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary phase (e.g., C18) and a mobile phase.Column: C18; Mobile Phase: Methanol/water with an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide); Detector: UV at 280 nm.[7][10]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.Utilizes differences in electrophoretic mobility of the sulfonic acid anions.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives followed by mass-based detection.Requires derivatization of the sulfonic acids to make them volatile.[7][8]

Visualizations

Steam_Hydrolysis_Workflow cluster_synthesis Crude Product cluster_purification Purification Step cluster_workup Work-up & Isolation Crude Crude Sulfonation Mixture (1-NSA and 2-NSA) Hydrolysis Steam Hydrolysis (145-160°C) Crude->Hydrolysis Charge Reactor Distillate Naphthalene + Water (Distillate) Hydrolysis->Distillate Removes Naphthalene Monitoring In-Process Control (HPLC Analysis) Hydrolysis->Monitoring Sample & Analyze Workup Neutralization & Salting Out Hydrolysis->Workup Purified Mixture Monitoring->Hydrolysis Continue/Stop Filtration Filtration & Washing Workup->Filtration PureProduct Purified Naphthalene-2- Sulfonic Acid Salt Filtration->PureProduct Troubleshooting_Logic Start Problem: Incomplete Impurity Removal Q_Time Was reaction time sufficient? Start->Q_Time S_Time Solution: Increase reaction time Q_Time->S_Time No Q_Temp Was temperature in 140-165°C range? Q_Time->Q_Temp Yes S_Temp Solution: Increase temperature Q_Temp->S_Temp No Q_Steam Was steam flow adequate for naphthalene removal? Q_Temp->Q_Steam Yes S_Steam Solution: Increase steam flow rate & improve agitation Q_Steam->S_Steam No Chemical_Principle cluster_reactants cluster_products Equilibrium Naphthalene + H₂SO₄ Sulfonation (Low Temp) Hydrolysis (High Temp + Steam) Naphthalene-1-Sulfonic Acid (Kinetic, Less Stable) This compound (Thermodynamic, More Stable) Equilibrium:f0->Equilibrium:n Favored Forward Equilibrium:f1->Equilibrium:n Favored Reverse for 1-isomer Products Isomeric Products Reactants Reactants

References

preventing sulfone formation in high-temperature sulfonation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-temperature sulfonation reactions. The focus is on preventing the formation of undesired sulfone byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during high-temperature sulfonation, their probable causes, and recommended solutions.

ProblemPossible Cause(s)Suggested Solution(s)
High Yield of Sulfone Byproduct 1. Excessively High Reaction Temperature: Elevated temperatures can favor the kinetic and thermodynamic pathways leading to sulfone formation.[1] 2. High Concentration of Sulfonating Agent: A high localized concentration of sulfur trioxide (SO₃) can promote the side reaction that forms sulfones.[2] 3. Presence of Water: Moisture can react with SO₃ to form sulfuric acid, which can alter the reaction pathway and contribute to byproduct formation.1. Optimize Reaction Temperature: Lower the reaction temperature. For toluene (B28343) sulfonation, for instance, conducting the reaction at 10°C has been shown to suppress sulfone formation.[3][4] 2. Control Reagent Addition: Add the sulfonating agent gradually to maintain a low concentration in the reaction mixture. Using a carrier gas like dry air or nitrogen to dilute gaseous SO₃ can also be effective.[5] 3. Ensure Anhydrous Conditions: Thoroughly dry all reactants and solvents before use.
Low Yield of Desired Sulfonic Acid 1. Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time, low temperature, or deactivation of the sulfonating agent. 2. Reversibility of Sulfonation: At high temperatures and in the presence of aqueous acid, the sulfonation reaction can be reversible, leading to desulfonation.[1]1. Optimize Reaction Time and Temperature: Increase the reaction time or cautiously increase the temperature while monitoring for sulfone formation. Ensure the molar ratio of the sulfonating agent is adequate. 2. Remove Water: If using sulfuric acid, consider methods to remove the water formed during the reaction, such as azeotropic distillation, to drive the equilibrium towards the product.[2]
Formation of Dark-Colored Products 1. Charring/Degradation: Excessively high temperatures can lead to the degradation of the organic substrate or the sulfonic acid product.[1] 2. Oxidation Side Reactions: The sulfonating agent, particularly oleum (B3057394) or SO₃, can be a strong oxidizing agent at high temperatures.1. Reduce Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. 2. Use a Milder Sulfonating Agent: Consider using a complex of SO₃, such as a pyridine-SO₃ complex, which can be less aggressive.
Inconsistent Results Batch-to-Batch 1. Variability in Raw Material Quality: Impurities in the starting aromatic compound or the sulfonating agent can affect the reaction outcome. 2. Poor Process Control: Inconsistent control over reaction parameters like temperature, addition rate, and stirring speed can lead to variable results.1. Use High-Purity Reagents: Ensure the purity of starting materials. Pre-treatment to remove moisture and other impurities is recommended. 2. Standardize the Procedure: Implement strict control over all reaction parameters. The use of automated reactors can improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for sulfone formation in high-temperature sulfonation?

A1: Sulfone formation is a side reaction in electrophilic aromatic substitution. It is generally believed to occur when an already formed sulfonic acid or a related intermediate acts as an electrophile and attacks another aromatic ring. High temperatures and high concentrations of the sulfonating agent promote this bimolecular reaction.

Q2: How does temperature influence sulfone formation?

A2: Higher reaction temperatures generally increase the rate of sulfone formation.[1] For some substrates, there is an optimal temperature range for sulfonation that minimizes the formation of sulfones and other byproducts. For example, in the sulfonation of toluene with gaseous sulfur trioxide, a reaction temperature of 10°C was found to be optimal for minimizing the formation of 4,4'-dimethyldiphenyl sulfone.[3][4]

Q3: Are there any additives that can inhibit sulfone formation?

A3: Yes, certain additives can be used to suppress sulfone formation. Inorganic sulfites, such as sodium sulfite (B76179), have been shown to be effective inhibitors.[6] Another approach is to add a small amount of the sulfone product itself (e.g., 4,4'-dimethyldiphenyl sulfone in toluene sulfonation) at the beginning of the reaction, which can act as a suppressant.[3][4]

Q4: What is the effect of the sulfonating agent's concentration on sulfone formation?

A4: A high concentration of the sulfonating agent, particularly sulfur trioxide (SO₃), increases the likelihood of side reactions, including sulfone formation.[2] It is crucial to control the molar ratio of the sulfonating agent to the aromatic compound. Using a slight excess of the sulfonating agent is often necessary to drive the reaction to completion, but a large excess should be avoided. Diluting gaseous SO₃ with an inert gas is a common industrial practice to control its reactivity.[5]

Q5: Can the choice of solvent affect sulfone formation?

A5: Yes, the solvent can play a significant role. Using a solvent that can moderate the reactivity of the sulfonating agent can be beneficial. For instance, liquid sulfur dioxide has been used as a solvent in sulfonation reactions to help control the reaction temperature and minimize side reactions.[6]

Experimental Protocols

Protocol 1: Sulfonation of Toluene with Inhibition of Sulfone Formation using Sodium Sulfite

This protocol is based on a patented method to reduce sulfone formation during the sulfonation of toluene.[6]

Materials:

  • Toluene (83 parts by weight)

  • Liquid Sulfur Trioxide (SO₃) (76 parts by weight)

  • Liquid Sulfur Dioxide (SO₂) (450 parts by weight)

  • Sodium Sulfite (Na₂SO₃) (3.3 parts by weight)

Procedure:

  • Slurry the sodium sulfite in 150 parts of liquid SO₂ in a suitable reactor equipped with agitation and cooling.

  • Simultaneously, and over a period of 30 minutes, add the toluene and a solution of the liquid SO₃ dissolved in 300 parts of liquid SO₂ to the reactor.

  • Maintain the reaction temperature between -20°C and -10°C throughout the addition.

  • After the addition is complete, raise the temperature to 45-65°C to evaporate the SO₂.

  • Hold the temperature in this range for approximately 30 minutes to ensure all residual SO₂ is removed.

  • The resulting toluenesulfonic acid will have a significantly reduced sulfone content.

Control Experiment (Without Inhibitor): To quantify the effect of the sodium sulfite, a control experiment can be run by following the same procedure but omitting the sodium sulfite. In a documented case, the sulfone content was found to be more than 1.5% by weight without the inhibitor.[6]

Protocol 2: Optimized Sulfonation of Toluene with Gaseous Sulfur Trioxide

This protocol is based on a study that identified optimal conditions to minimize sulfone formation.[3][4]

Materials:

  • Toluene

  • Gaseous Sulfur Trioxide (SO₃), diluted to 6% (v/v) with a dry, inert gas

  • 4,4'-dimethyldiphenyl sulfone (as a suppressant)

Procedure:

  • Charge the reactor with toluene and the 4,4'-dimethyldiphenyl sulfone suppressant.

  • Cool the reactor to 10°C and maintain this temperature throughout the reaction.

  • Introduce the 6% (v/v) gaseous SO₃ mixture into the toluene with efficient stirring.

  • Monitor the conversion of toluene. The reaction should be stopped at approximately 35% conversion to prevent further sulfone formation.

  • Under these conditions, no further increase in the 4,4'-dimethyldiphenyl sulfone concentration should be observed.

Quantitative Data Summary

Table 1: Effect of Sodium Sulfite on Sulfone Formation in Toluene Sulfonation [6]

ConditionSulfone Content (% by weight)
With Sodium Sulfite InhibitorSignificantly less than 1.5%
Without Inhibitor (Control)> 1.5%

Table 2: Optimized Conditions for Toluene Sulfonation with Gaseous SO₃ [3][4]

ParameterOptimal ValueOutcome
Reaction Temperature10°CMinimized sulfone formation
SO₃ Concentration6% (v/v)Controlled reactivity
Toluene Conversion35% (mass)No further sulfone formation
Suppressant4,4'-dimethyldiphenyl sulfoneInhibited new sulfone formation
p-isomer fraction88.24%High regioselectivity
m-isomer fraction0.97%Low level of undesired isomer

Visualizations

Sulfone_Formation_Pathway cluster_main Desired Sulfonation Reaction cluster_side Undesired Sulfone Formation A Aromatic Compound SA Sulfonic Acid A->SA + SO₃ SO3 SO₃ Intermediate Reactive Intermediate SA->Intermediate + Aromatic Compound (High Temp) Sulfone Sulfone (Byproduct) Intermediate->Sulfone

Caption: Pathway of desired sulfonation versus undesired sulfone formation.

Troubleshooting_Workflow Start High Sulfone Formation Detected Temp Is Reaction Temperature > Optimal? Start->Temp Conc Is [SO₃] Too High? Temp->Conc No Sol_Temp Lower Reaction Temperature Temp->Sol_Temp Yes Additive Is a Sulfone Inhibitor Being Used? Conc->Additive No Sol_Conc Reduce SO₃ Addition Rate or Dilute SO₃ Conc->Sol_Conc Yes Sol_Additive Consider Adding Sodium Sulfite Additive->Sol_Additive No End Monitor Sulfone Levels Additive->End Yes Sol_Temp->End Sol_Conc->End Sol_Additive->End

Caption: Troubleshooting workflow for high sulfone formation.

References

Technical Support Center: Optimizing Naphthalene Sulfonic Acid Formaldehyde Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of molar ratios in naphthalene (B1677914) sulfonic acid formaldehyde (B43269) condensation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of sulfonated naphthalene formaldehyde (SNF) condensates.

Troubleshooting Guide

This guide addresses common issues that may arise during the condensation reaction, with a focus on problems related to the molar ratio of reactants.

Problem IDIssuePotential CausesRecommended Solutions
MW-01 Low Molecular Weight of the Final Polymer - Incorrect Molar Ratio: An insufficient amount of formaldehyde relative to naphthalene sulfonic acid can lead to shorter polymer chains.[1] - Inadequate Reaction Time or Temperature: The condensation reaction may not have proceeded to completion.[1] - Low Acidity: The reaction medium may not be acidic enough to effectively catalyze the condensation process.[1][2]- Optimize Molar Ratio: Adjust the molar ratio of naphthalene sulfonic acid to formaldehyde, typically within the range of 1:0.7 to 1:0.9.[1] - Increase Reaction Time/Temperature: Extend the condensation time or increase the temperature within the recommended range (e.g., 95-105°C) to ensure the reaction goes to completion.[3] - Ensure Sufficient Acidity: Verify that the reaction medium is adequately acidic to facilitate the condensation.[1]
RXN-01 Reaction Mixture Becomes Too Viscous or Gels Prematurely - Excessive Formaldehyde: A high concentration of formaldehyde can lead to rapid, uncontrolled polymerization.[1] - High Reaction Temperature: Elevated temperatures can cause runaway polymerization.[1]- Adjust Formaldehyde Concentration: Carefully control the addition of formaldehyde to the reaction mixture. - Maintain Temperature Control: Ensure the reaction temperature is maintained within the optimal range to prevent premature gelling.[1]
PDI-01 High Polydispersity Index (PDI) - Presence of α-naphthalene sulfonic acid: The alpha isomer can interfere with the formation of a regular polymer structure.[1][4] - Non-uniform Reaction Conditions: Inconsistent temperature or poor mixing can lead to a broad distribution of polymer chain lengths.[1]- Optimize Sulfonation: Ensure the sulfonation step is carried out at a high temperature (160-165°C) to favor the formation of the β-isomer.[3][4] - Ensure Homogeneous Reaction: Maintain vigorous and consistent stirring and uniform heating throughout the condensation process.[1]
PROD-01 Presence of Unreacted Monomers - Incomplete Sulfonation: If the initial sulfonation of naphthalene is not complete, unreacted naphthalene will remain.[1] - Insufficient Formaldehyde: The amount of formaldehyde may not be enough to react with all the naphthalene sulfonic acid.- Verify Sulfonation Completion: Ensure the sulfonation reaction is carried out for a sufficient duration at the correct temperature.[1] - Adjust Molar Ratio: Re-evaluate and adjust the molar ratio of naphthalene sulfonic acid to formaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of naphthalene to sulfuric acid for the initial sulfonation step?

A1: The molar ratio of naphthalene to sulfuric acid for sulfonation typically ranges from 1:1.2 to 1:2.0.[3][4] This excess of sulfuric acid helps to ensure the complete sulfonation of naphthalene.[1]

Q2: How does the molar ratio of naphthalene sulfonic acid to formaldehyde impact the properties of the final condensate?

A2: The molar ratio of naphthalene sulfonic acid to formaldehyde is a critical factor that influences the molecular weight and, consequently, the performance of the resulting polymer.[5] A higher proportion of formaldehyde generally leads to a higher degree of polymerization and a higher molecular weight, but an excessive amount can cause premature gelling.[1][2] The optimal molar ratio is typically in the range of 1:0.7 to 1:0.9.[1]

Q3: Why is the sulfonation temperature important for the subsequent condensation reaction?

A3: The sulfonation temperature determines which isomer of naphthalene sulfonic acid is predominantly formed. At lower temperatures (below 120°C), the kinetically favored α-naphthalene sulfonic acid is the main product.[4] However, at higher temperatures (around 160-165°C), the thermodynamically more stable β-naphthalene sulfonic acid is formed.[3][4] The β-isomer is preferred for producing high-performance dispersants because it leads to a more regular polymer structure.[4]

Q4: What is the purpose of the neutralization step after condensation?

A4: The neutralization step is performed to neutralize the excess sulfuric acid and the sulfonic acid groups on the polymer chain.[3][6] This is typically done by adding a base, such as sodium hydroxide (B78521), to adjust the pH to a range of 7 to 9.[3] This results in the formation of the sodium salt of the naphthalene sulfonate formaldehyde condensate, which is the stable and commercially used form.[3][6]

Q5: How can I monitor the progress of the condensation reaction?

A5: The progress of the condensation reaction can be monitored by measuring the viscosity of the reaction mixture.[5] An increase in viscosity indicates the formation of longer polymer chains and a higher degree of condensation.

Experimental Protocols

Synthesis of Sodium Naphthalene Sulfonate Formaldehyde Condensate

This protocol outlines a typical laboratory-scale synthesis.

Materials:

  • Naphthalene

  • Concentrated sulfuric acid (98%)

  • Formaldehyde solution (37%)

  • Sodium hydroxide solution (40-50%)

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle or oil bath

Procedure:

Step 1: Sulfonation of Naphthalene

  • Place 128 g (1.0 mol) of naphthalene into the three-necked flask and heat it to a molten state (approximately 80°C).[4]

  • Once the naphthalene is molten and under vigorous stirring, slowly add 130 g (1.3 mol) of 98% sulfuric acid from the dropping funnel.[4]

  • After the addition is complete, raise the temperature to 160-165°C and maintain this temperature for 2.5-3 hours to favor the formation of β-naphthalene sulfonic acid.[3][4]

Step 2: Condensation with Formaldehyde

  • Cool the reaction mixture to below 100°C.[7]

  • Slowly add a defined molar ratio of formaldehyde solution (e.g., 1:0.7 to 1:0.9 relative to the initial naphthalene) to the naphthalene sulfonic acid.[1]

  • Heat the mixture to reflux at approximately 100-120°C and maintain this temperature for 4-18 hours, depending on the desired molecular weight.[5]

Step 3: Neutralization

  • Cool the resulting viscous condensate to below 95°C.[4]

  • Slowly and carefully add a 40-50% sodium hydroxide solution with vigorous stirring to neutralize the mixture to a pH of 7-8.[4] This converts the sulfonic acid groups to their sodium salt form, yielding the final product.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of SNF condensates.

Table 1: Sulfonation Stage Parameters

ParameterValue / Ratio
Naphthalene : Sulfuric Acid (molar) ~1 : 1.2 - 2.0[3][4]
Reaction Temperature 160 - 165°C[3]
Reaction Time 2 - 5 hours[3]

Table 2: Condensation Stage Parameters

ParameterValue / Ratio
Naphthalene Sulfonic Acid : Formaldehyde (molar) ~1 : 0.6 - 1.0[3][4]
Reaction Temperature 95 - 120°C[3][5]
Reaction Time 4 - 18 hours[5]

Table 3: Neutralization Stage Parameters

ParameterValue
Neutralizing Agent Sodium Hydroxide[3]
Final pH 7 - 9[3]
Temperature 60 - 95°C[3]

Visualizations

Experimental_Workflow cluster_sulfonation Sulfonation cluster_condensation Condensation cluster_neutralization Neutralization Naphthalene Naphthalene Sulfonation_Reaction Sulfonation (160-165°C) Naphthalene->Sulfonation_Reaction Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Sulfonation_Reaction Naphthalene_Sulfonic_Acid Naphthalene Sulfonic Acid Sulfonation_Reaction->Naphthalene_Sulfonic_Acid Condensation_Reaction Condensation (95-120°C) Naphthalene_Sulfonic_Acid->Condensation_Reaction Formaldehyde Formaldehyde Formaldehyde->Condensation_Reaction Polymer_Solution Acidic Polymer Solution Condensation_Reaction->Polymer_Solution Neutralization_Reaction Neutralization Polymer_Solution->Neutralization_Reaction NaOH Sodium Hydroxide NaOH->Neutralization_Reaction Final_Product Sodium Naphthalene Sulfonate Formaldehyde Condensate Neutralization_Reaction->Final_Product

Caption: Experimental workflow for the synthesis of SNF condensates.

Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product NSA Naphthalene Sulfonic Acid (Monomer) Hydroxymethylation Hydroxymethylation of Naphthalene Ring NSA->Hydroxymethylation HCHO Formaldehyde Protonation Protonation of Formaldehyde HCHO->Protonation Protonation->Hydroxymethylation Electrophilic Attack Methylene_Bridge Methylene Bridge Formation Hydroxymethylation->Methylene_Bridge Reaction with another NSA molecule Polymer SNF Polymer Chain Methylene_Bridge->Polymer Chain Growth

Caption: Key steps in the SNF condensation polymerization process.

References

Technical Support Center: Industrial Scale-Up of Naphthalene-2-Sulfonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial scale-up of naphthalene-2-sulfonic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities in the synthesis of this compound, and why do they form?

The primary isomeric impurity is naphthalene-1-sulfonic acid. The formation of these two isomers is a classic example of kinetic versus thermodynamic control. At lower temperatures (e.g., below 80°C), the reaction is under kinetic control, favoring the faster-forming naphthalene-1-sulfonic acid.[1][2] At higher temperatures (e.g., 160°C or above), the reaction is under thermodynamic control, leading to the formation of the more stable this compound.[1][3] The 1-isomer can also convert to the more stable 2-isomer at these higher temperatures.[3]

Q2: How can I minimize the formation of the naphthalene-1-sulfonic acid impurity during synthesis?

To favor the formation of this compound, the sulfonation reaction should be conducted at a high temperature, typically between 160-170°C.[3] Using a solvent such as decalin can also improve the product yield and selectivity.[3]

Q3: What are the most common industrial methods for purifying this compound?

The most common purification methods to remove the naphthalene-1-sulfonic acid impurity are:

  • Steam Hydrolysis: This method takes advantage of the lower stability of naphthalene-1-sulfonic acid, which can be selectively hydrolyzed back to naphthalene (B1677914) and sulfuric acid with steam.[1][3][4]

  • Fractional Crystallization (Salting Out): This technique relies on the different solubilities of the sodium salts of the two isomers in a brine solution.[1][3] The sodium salt of this compound is less soluble and will precipitate.[1][3]

Q4: What are the main challenges in the industrial scale-up of this process?

Key challenges include:

  • Isomer Separation: Achieving high purity of this compound requires efficient removal of the 1-isomer.

  • Naphthalene Sublimation: Naphthalene has a tendency to sublime at the high temperatures required for the reaction, which can lead to significant loss of reactant and reduced yields.[5]

  • Handling of Hazardous Materials: The process involves using concentrated sulfuric acid, which is highly corrosive.[6]

  • Waste Management: The process generates acidic wastewater that requires neutralization and proper treatment before discharge.

  • Reaction Control: The sulfonation reaction is exothermic and requires careful temperature management to ensure the desired isomer is produced and to avoid side reactions.

Q5: What analytical methods are used to monitor the reaction and product purity?

High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the isomeric purity of this compound and for monitoring the progress of the reaction and purification steps.[2][7][8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Naphthalene Sublimation: Significant loss of naphthalene reactant due to sublimation at high reaction temperatures.[5] - Incomplete Reaction: Insufficient reaction time or temperature. - Incorrect Isomer Formation: Reaction temperature is too low, favoring the 1-isomer.- Use a high-boiling point solvent like decalin to reduce sublimation.[5] - Employ a specialized reactor designed to minimize sublimation, which can increase yields to up to 98%.[5] - Ensure the reaction temperature is maintained at 160-165°C for a sufficient duration (e.g., 2 hours).[9]
High Levels of Naphthalene-1-Sulfonic Acid Impurity - Low Reaction Temperature: The reaction was carried out under kinetic control (below ~120°C), favoring the 1-isomer.[1]- Increase the reaction temperature to 160-170°C to favor the thermodynamically stable 2-isomer.[3] - If the synthesis is complete, proceed with a post-synthesis purification method like steam hydrolysis or fractional crystallization.[1][3]
Inefficient Purification by Fractional Crystallization - Incomplete Precipitation of the 2-isomer: The solubility difference between the salts may not be fully exploited.[1] - Co-precipitation of the 1-isomer: Rapid cooling can lead to the co-precipitation of the more soluble 1-isomer salt.- Ensure the concentration of the salting-out agent (e.g., sodium chloride) is optimized. - Control the cooling rate carefully; slow cooling generally leads to purer crystals.[1] - Wash the collected crystals with a cold, saturated sodium chloride solution to remove the mother liquor containing the more soluble 1-isomer salt.[1]
Formation of Discolored Product - Oxidation: At very high temperatures, oxidation of naphthalene can occur.[10] - Side Reactions: Other side reactions can lead to colored byproducts.- Maintain strict temperature control and avoid exceeding the recommended reaction temperature. - Ensure an inert atmosphere (e.g., nitrogen) if necessary.

Quantitative Data

Table 1: Isomer Distribution in Naphthalene Sulfonation at Different Temperatures

Temperature (°C)Predominant IsomerControl TypeApproximate Isomer Ratio (1-isomer : 2-isomer)
80Naphthalene-1-sulfonic acidKinetic> 90 : < 10
160This compoundThermodynamic< 15 : > 85

Note: The exact isomer ratio can vary based on reaction time and the concentration of sulfuric acid.

Table 2: Typical Industrial Reaction Conditions for this compound Production

ParameterValueReference
Naphthalene to Sulfuric Acid Molar Ratio1 : 1.3 - 1.4[9]
Sulfonation Temperature160 - 165°C[9]
Sulfonation Time~2 hours[9]
Hydrolysis Temperature (for 1-isomer removal)140 - 150°C[4]
Neutralization AgentSodium Hydroxide or Sodium Sulfite[9][11]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

This protocol focuses on the synthesis of the thermodynamically favored this compound.

Materials:

  • Naphthalene

  • Concentrated sulfuric acid (98%)

  • Water

  • Sodium chloride

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, melt the naphthalene by heating to approximately 100°C.

  • Slowly add concentrated sulfuric acid to the molten naphthalene with vigorous stirring. The molar ratio of naphthalene to sulfuric acid should be approximately 1:1.4.[9]

  • After the addition is complete, raise the temperature of the reaction mixture to 160-165°C and maintain this temperature for 2 hours.[9]

  • Cool the reaction mixture to below 120°C.[9]

  • (Optional Hydrolysis Step) To remove any remaining naphthalene-1-sulfonic acid, add a calculated amount of water and maintain the temperature at 140-150°C to hydrolyze the 1-isomer.[4]

  • Cool the reaction mixture and carefully pour it into a beaker containing a saturated sodium chloride solution.

  • The sodium salt of this compound will precipitate.

  • Collect the precipitate by filtration and wash it with a cold, saturated sodium chloride solution.[1]

  • Dry the product.

Protocol 2: Purification by Steam Hydrolysis

This protocol is designed to selectively remove the naphthalene-1-sulfonic acid impurity.

Materials:

  • Crude naphthalene sulfonic acid mixture (containing the 1-isomer)

  • Steam source

Procedure:

  • Place the crude sulfonation mixture into a reaction vessel equipped for steam distillation.

  • Cool the mixture to approximately 140-150°C.[1]

  • Introduce steam directly into the reaction mixture.[1]

  • The steam will heat the mixture and cause the selective hydrolysis of naphthalene-1-sulfonic acid to naphthalene and sulfuric acid.[1][4]

  • The naphthalene formed is volatile and will be carried away with the steam.[1][4]

  • Continue the steam treatment until the concentration of the 1-isomer is reduced to the desired level (e.g., <0.5%), which can be monitored by HPLC.[1]

  • The remaining mixture is enriched in this compound and can be further processed.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start Naphthalene + H2SO4 sulfonation Sulfonation (160-165°C) start->sulfonation crude_product Crude Product (Mixture of Isomers) sulfonation->crude_product hydrolysis Steam Hydrolysis (140-150°C) crude_product->hydrolysis Impurity Removal neutralization Neutralization (e.g., NaOH) hydrolysis->neutralization crystallization Fractional Crystallization (Salting Out) neutralization->crystallization filtration Filtration & Washing crystallization->filtration final_product Pure Naphthalene-2- sulfonic Acid (or its salt) filtration->final_product

Caption: Experimental workflow for the production of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield high_impurity High Impurity? start->high_impurity sublimation Check for Naphthalene Sublimation low_yield->sublimation Yes temp_low Reaction Temp Too Low? low_yield->temp_low No high_impurity->low_yield No check_temp Verify Reaction Temp (Should be >160°C) high_impurity->check_temp Yes use_solvent Use High-Boiling Solvent (e.g., Decalin) sublimation->use_solvent temp_low->high_impurity No increase_temp Increase Temp to 160-165°C temp_low->increase_temp Yes purify Perform Post-Synthesis Purification check_temp->purify

Caption: Troubleshooting decision tree for this compound synthesis.

kinetic_vs_thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control naphthalene Naphthalene ts1 Transition State 1 (Lower Activation Energy) naphthalene->ts1 Low Temp (~80°C) Fast Reaction ts2 Transition State 2 (Higher Activation Energy) naphthalene->ts2 High Temp (~160°C) Slower Reaction product1 Naphthalene-1-sulfonic acid (Less Stable Product) ts1->product1 product1->ts1 Reversible at high temp product2 This compound (More Stable Product) ts2->product2

Caption: Kinetic vs. Thermodynamic control in naphthalene sulfonation.

References

Technical Support Center: Managing Waste Streams from Naphthalenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing waste streams generated during the synthesis of naphthalenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary waste streams generated during the synthesis of naphthalenesulfonic acid?

The primary waste streams from naphthalenesulfonic acid synthesis include:

  • Spent Sulfuric Acid: When sulfuric acid or oleum (B3057394) is used as the sulfonating agent, a significant amount of acidic wastewater is produced. This is a major by-product that requires careful management.[1][2]

  • Unreacted Naphthalene (B1677914): The reaction may not go to completion, leaving unreacted naphthalene in the mixture.[3]

  • Isomeric Byproducts: The sulfonation of naphthalene can produce different isomers, such as α-naphthalenesulfonic acid and β-naphthalenesulfonic acid. Often, one isomer is desired over the other, rendering the undesired isomer a waste byproduct.[4]

  • Disulfonic and Trisulfonic Acids: Over-sulfonation can lead to the formation of naphthalenedisulfonic and trisulfonic acids, which may be considered impurities or byproducts depending on the desired product.[5][6]

  • Wash Water: Aqueous solutions from washing and extraction steps will contain residual acids, sulfonated products, and other organic compounds.

Q2: How can I minimize the generation of waste during the synthesis?

Waste minimization can be achieved through careful control of reaction conditions:

  • Temperature Control: The ratio of α- to β-naphthalenesulfonic acid is highly dependent on the reaction temperature. Lower temperatures (around 40°C) favor the formation of the alpha isomer, while higher temperatures (around 160°C) favor the beta isomer.[4] Controlling the temperature can help maximize the yield of the desired product and reduce isomeric byproducts.

  • Stoichiometry: Precise control of the molar ratio of naphthalene to the sulfonating agent (e.g., sulfur trioxide) can minimize unreacted starting material and the formation of polysulfonated byproducts.[1]

  • Choice of Sulfonating Agent: Using sulfur trioxide (SO3) as the sulfonating agent can reduce the generation of spent sulfuric acid compared to using oleum or concentrated sulfuric acid.[3]

Q3: What are the general strategies for managing acidic waste from the synthesis?

The primary strategy for managing acidic waste is neutralization. This typically involves adding a base to the acidic solution to raise the pH to a neutral level (around 7). Common neutralizing agents include:

  • Sodium Hydroxide (Caustic Soda)[7][8]

  • Sodium Carbonate (Soda Ash)[9][10]

  • Calcium Hydroxide (Lime)[5][11]

After neutralization, the resulting salt solution may be further treated or disposed of in accordance with local regulations.

Q4: Is it possible to recycle the spent sulfuric acid?

Yes, recycling spent sulfuric acid is a viable and environmentally preferred option.[12] Several methods can be employed for the recovery of sulfuric acid from industrial waste, including:

  • Rectification or Distillation: This process can be used to separate and recover high-purity concentrated sulfuric acid from waste acid containing organic impurities.[13][14]

  • Membrane Processes

  • Ion Exchange

  • Solvent Extraction [13]

Regenerated sulfuric acid can often be reused in the synthesis process, reducing both waste and raw material costs.[15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of desired naphthalenesulfonic acid isomer. Incorrect reaction temperature.For α-naphthalenesulfonic acid, maintain a lower reaction temperature (e.g., 20-70°C).[5][11] For β-naphthalenesulfonic acid, a higher temperature (e.g., 160-166°C) is required.[4] Isomerization from the alpha to the beta form can be achieved by heating the reaction mixture.[1]
Presence of significant amounts of disulfonic or trisulfonic acids. Excess sulfonating agent or prolonged reaction time.Carefully control the stoichiometry of the reactants. Use a molar ratio of naphthalene to sulfur trioxide between 1:0.7 and 1:1.5.[1] Monitor the reaction progress to avoid over-sulfonation.
Incomplete reaction with unreacted naphthalene remaining. Insufficient sulfonating agent or inadequate mixing.Ensure the correct molar ratio of sulfonating agent to naphthalene is used.[1] Provide vigorous agitation to ensure proper mixing of the reactants.
Difficulty in separating the product from the reaction mixture. The product may be highly soluble in the acidic medium.The product can be precipitated by "liming out," which involves adding lime (calcium hydroxide) to the aqueous solution.[5][11] Alternatively, precipitating the aniline (B41778) salt can yield a purer product.[11]
The neutralized waste stream still has a high Chemical Oxygen Demand (COD). Presence of residual organic compounds (naphthalene, sulfonated products).The wastewater may require further treatment after neutralization. Options include biological treatment (e.g., using activated sludge or specific bacterial strains), adsorption on activated carbon, or advanced oxidation processes.[16][17][18]

Quantitative Data on Waste Streams

The composition of the waste stream can vary significantly depending on the specific synthesis protocol. The following table provides an example of the composition of a waste acid stream from naphthalene-1,5-disulfonic acid production.

ComponentConcentration (% by weight)
Sulfuric Acid (H₂SO₄)35.5%
Naphthalene-mono-, di-, and tri-sulfonic acid mixture27.3%
Water (H₂O)37.2%
Data adapted from a patent describing the treatment of waste acid from naphthalene-1,5-disulfonic acid production.[6]

Experimental Protocols

Protocol 1: Neutralization of Acidic Waste Stream with Sodium Hydroxide

Objective: To safely neutralize the acidic waste stream from naphthalenesulfonic acid synthesis to a pH suitable for further treatment or disposal.

Materials:

  • Acidic waste stream

  • 50% Sodium Hydroxide (NaOH) solution[10]

  • Large, stirred reaction vessel (preferably glass-lined or other corrosion-resistant material)

  • pH meter or pH test strips

  • Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat

Procedure:

  • Transfer the acidic waste stream to the reaction vessel in a well-ventilated area, preferably a fume hood.

  • Begin stirring the acidic waste.

  • Slowly and carefully add the 50% NaOH solution to the stirred acidic waste. The reaction is exothermic and will generate heat. Monitor the temperature and add the NaOH solution at a rate that prevents boiling or excessive fuming.

  • Continuously monitor the pH of the solution using a pH meter or test strips.

  • Continue adding NaOH solution until the pH of the mixture reaches a neutral range (pH 7-8).[10]

  • Allow the neutralized solution to cool to room temperature.

  • The neutralized solution can then be sent for further treatment to reduce organic content or disposed of according to institutional and local regulations.

Protocol 2: Analysis of Naphthalenesulfonic Acids in Wastewater by HPLC

Objective: To quantify the concentration of naphthalenesulfonic acid isomers in a wastewater sample.

Materials:

  • Wastewater sample

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., a BIST A column for retaining sulfonic acids)[19]

  • Mobile phase components (e.g., acetonitrile (B52724) and an aqueous buffer like N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP))[19]

  • Naphthalenesulfonic acid analytical standards

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Filter the wastewater sample through a 0.45 µm syringe filter to remove any particulate matter.

    • If the concentration of naphthalenesulfonic acids is expected to be very low, a pre-concentration step using Solid-Phase Extraction (SPE) may be necessary.[20][21]

  • HPLC Analysis:

    • Prepare the mobile phase according to the specific analytical method.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the prepared sample into the HPLC system.

    • Run the analysis using a suitable gradient program.

    • Detect the naphthalenesulfonic acid isomers using a UV detector at an appropriate wavelength (e.g., 270 nm).[19]

  • Quantification:

    • Prepare a calibration curve using the analytical standards of the naphthalenesulfonic acid isomers.

    • Compare the peak areas of the isomers in the sample chromatogram to the calibration curve to determine their concentrations.

Visualizations

WasteManagementDecisionTree start Waste Stream from Synthesis characterize Characterize Waste: - pH - Organic Content (COD) - Naphthalene & Sulfonic Acid Concentration start->characterize is_acidic Is pH < 6? characterize->is_acidic high_h2so4 High Concentration of Recoverable H2SO4? characterize->high_h2so4 neutralize Neutralize with Base (e.g., NaOH, Ca(OH)2) is_acidic->neutralize Yes high_cod Is COD Above Discharge Limit? is_acidic->high_cod No neutralize->high_cod high_h2so4->is_acidic No recycle_h2so4 Recycle Sulfuric Acid (e.g., Distillation) high_h2so4->recycle_h2so4 Yes recycle_h2so4->is_acidic treat_cod Advanced Treatment: - Activated Carbon - Biological Treatment - Advanced Oxidation high_cod->treat_cod Yes dispose Dispose According to Local Regulations high_cod->dispose No treat_cod->dispose

Caption: Decision tree for managing naphthalenesulfonic acid synthesis waste.

SynthesisWorkflow reactants Naphthalene + Sulfonating Agent (H2SO4, Oleum, or SO3) reaction Sulfonation Reaction (Controlled Temperature) reactants->reaction product_mixture Crude Product Mixture: - Naphthalenesulfonic Acid - Spent H2SO4 - Byproducts - Unreacted Naphthalene reaction->product_mixture separation Product Isolation (e.g., Precipitation, Filtration) product_mixture->separation final_product Purified Naphthalenesulfonic Acid separation->final_product waste_stream Primary Waste Stream: - Spent Acid - Wash Water - Organic Residues separation->waste_stream waste_management Waste Management (See Decision Tree) waste_stream->waste_management

Caption: Synthesis and waste stream workflow.

References

Technical Support Center: Naphthalene Sulfonation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of naphthalene (B1677914). The information addresses common issues encountered during experimentation, with a focus on the impact of solvent choice on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in naphthalene sulfonation, and how does the choice of solvent address it?

A1: A significant challenge in naphthalene sulfonation is the sublimation of naphthalene, especially at the elevated temperatures required for the reaction, which leads to a loss of reactant and consequently, a lower product yield. In conventional synthesis without a solvent, the yield can be below 50%.[1] The use of a high-boiling point, inert solvent can mitigate this issue by creating a liquid-phase reaction environment that suppresses naphthalene sublimation.

Q2: How does the choice of solvent affect the overall yield of the naphthalene sulfonation reaction?

A2: The solvent plays a crucial role in improving the reaction yield primarily by reducing the sublimation of naphthalene.[1][2] For instance, using a naphthenic solvent like decalin has been shown to considerably increase the product yield.[1] While specific yields can vary based on reaction conditions, the presence of an appropriate solvent generally leads to a significant improvement over solvent-free conditions.

Q3: What are the common side reactions observed during naphthalene sulfonation?

A3: Common side reactions include:

  • Disulfonation: The introduction of a second sulfonic acid group to the naphthalene ring can occur, particularly with longer reaction times, higher temperatures, and a high concentration of the sulfonating agent.[2]

  • Oxidation: At very high temperatures, naphthalene can be oxidized, resulting in the formation of byproducts and discoloration of the reaction mixture.[2]

Q4: Can the solvent influence the isomeric distribution of the products (α- vs. β-naphthalenesulfonic acid)?

A4: While temperature is the primary factor controlling the isomeric distribution (lower temperatures favor the kinetic α-product, and higher temperatures favor the thermodynamic β-product), the solvent can have an effect. For instance, in solvents like carbon disulfide and tetrachloroethane, the α-attack is generally preferred. The choice of solvent can also influence the reaction equilibrium and the rate of isomerization between the two products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Naphthalene Sublimation: Significant loss of starting material due to sublimation at high reaction temperatures.[1][2] 2. Incomplete Reaction: Reaction time or temperature may be insufficient for complete conversion. 3. Suboptimal Solvent: The chosen solvent may not effectively prevent sublimation or may interfere with the reaction.1. Utilize a High-Boiling Point Solvent: Employ a solvent such as decalin, decane, or tridecane (B166401) to maintain a liquid-phase reaction and minimize sublimation.[1] 2. Optimize Reaction Conditions: Increase the reaction time or temperature, depending on the desired isomer. For the thermodynamically stable β-isomer, higher temperatures (e.g., 160-170 °C) are required. 3. Solvent Selection: Choose an inert solvent with a boiling point appropriate for the desired reaction temperature.
Formation of Undesired Isomer 1. Incorrect Reaction Temperature: The reaction temperature is not optimal for the desired product (α- vs. β-naphthalenesulfonic acid). 2. Reaction Time: For the kinetically controlled α-product, prolonged reaction times at elevated temperatures can lead to isomerization to the more stable β-product.1. Precise Temperature Control: For the α-isomer (kinetic product), maintain a lower reaction temperature (e.g., around 80°C). For the β-isomer (thermodynamic product), use a higher temperature (e.g., 160-170°C). 2. Control Reaction Time: When targeting the α-isomer, monitor the reaction progress and stop it before significant isomerization occurs.
Presence of Disulfonated Byproducts 1. Excess Sulfonating Agent: Using a large excess of sulfuric acid or oleum. 2. Prolonged Reaction Time or High Temperature: These conditions favor further sulfonation of the monosulfonated product.[2]1. Stoichiometric Control: Use a controlled molar ratio of the sulfonating agent to naphthalene. 2. Optimize Reaction Conditions: Reduce the reaction time or temperature once the formation of the desired monosulfonated product is complete.
Darkening or Discoloration of Reaction Mixture Oxidation of Naphthalene: This can occur at very high reaction temperatures.[2]Temperature Management: Avoid excessively high reaction temperatures. If high temperatures are necessary for isomer control, consider using an inert atmosphere (e.g., nitrogen blanket) to minimize oxidation.
Difficulty in Product Isolation from Solvent Solubility of the Product: The naphthalenesulfonic acid product may have some solubility in the organic solvent, leading to losses during work-up.Aqueous Extraction: After the reaction, cool the mixture and add water. The sulfonic acid product will preferentially dissolve in the aqueous layer, which can then be separated from the organic solvent. The product can be isolated from the aqueous layer by neutralization and salting out.

Data Presentation

Table 1: Effect of Solvent on Naphthalene Sulfonation Yield

SolventReaction Temperature (°C)Sulfonating AgentProductYield (%)Reference(s)
None (Conventional)170H₂SO₄2-Naphthalenesulfonic acid< 50[1]
Decalin170H₂SO₄2-Naphthalenesulfonic acid~93[1]
Decane170H₂SO₄2-Naphthalenesulfonic acidNot specified, but used to restrict sublimation[1]
Tridecane170H₂SO₄2-Naphthalenesulfonic acidNot specified, but used to restrict sublimation[1]
Nitrobenzene (B124822)< 40Chlorosulfonic acid1-Naphthalenesulfonic acid86[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Naphthalenesulfonic Acid in Decalin (Thermodynamic Control)

This protocol is adapted from general procedures described for sulfonation in an inert solvent to favor the thermodynamically stable product.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (95-98%)

  • Decalin

  • Sodium Chloride

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve naphthalene in decalin.

  • Addition of Sulfonating Agent: While stirring, slowly add concentrated sulfuric acid to the naphthalene solution. An exothermic reaction will occur, so control the addition rate to maintain the desired temperature.

  • Reaction: Heat the reaction mixture to 170°C and maintain this temperature with continuous stirring for approximately 30 minutes to 1 hour.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add deionized water. The naphthalenesulfonic acid will be extracted into the aqueous layer.

    • Separate the aqueous layer from the organic (decalin) layer.

    • Neutralize the aqueous layer with a sodium hydroxide solution to a neutral pH.

    • Concentrate the neutralized aqueous solution by heating to reduce the volume.

    • Add sodium chloride to the concentrated solution to precipitate the sodium salt of 2-naphthalenesulfonic acid ("salting out").

    • Collect the precipitate by filtration and wash with a small amount of cold, saturated sodium chloride solution.

    • Dry the product in an oven.

  • Analysis: The product can be quantified using HPLC.[1]

Protocol 2: Synthesis of 1-Naphthalenesulfonic Acid in Nitrobenzene (Kinetic Control)

This protocol is based on a procedure for the preparation of the kinetically favored 1-isomer.[3]

Materials:

  • Naphthalene

  • Chlorosulfonic Acid

  • Nitrobenzene

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a slurry of naphthalene in nitrobenzene.

  • Addition of Sulfonating Agent: At a temperature below 40°C, slowly add chlorosulfonic acid to the naphthalene slurry with vigorous stirring.[3] Maintain the temperature throughout the addition.

  • Reaction: Continue stirring the mixture at the same temperature for a short period after the addition is complete to ensure the reaction goes to completion.

  • Work-up: The detailed work-up procedure for isolating the product from the nitrobenzene solvent would typically involve filtration to collect the sulfonic acid product, followed by washing with a suitable solvent to remove residual nitrobenzene. Further purification may be necessary to remove any remaining impurities.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Sulfonation Reaction cluster_workup Product Work-up & Isolation cluster_analysis Analysis reagents Naphthalene + Solvent (e.g., Decalin) reaction_vessel Reaction at Elevated Temperature (e.g., 170°C) reagents->reaction_vessel Charge into reactor sulfonating_agent Sulfonating Agent (e.g., H₂SO₄) sulfonating_agent->reaction_vessel Slow addition cooling Cool Reaction Mixture reaction_vessel->cooling extraction Aqueous Extraction cooling->extraction neutralization Neutralization extraction->neutralization salting_out Salting Out neutralization->salting_out filtration Filtration & Drying salting_out->filtration product Final Product: Naphthalenesulfonic Acid filtration->product hplc HPLC Analysis product->hplc

Experimental workflow for naphthalene sulfonation.

Logical_Relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes solvent Choice of Solvent yield Product Yield solvent->yield Influences (prevents sublimation) temperature Reaction Temperature temperature->yield Influences (reaction rate) isomer_ratio Isomer Ratio (α vs. β) temperature->isomer_ratio Strongly Influences (Kinetic vs. Thermodynamic) side_products Side Products temperature->side_products Influences (oxidation, disulfonation) time Reaction Time time->yield Influences (completeness) time->isomer_ratio Influences (isomerization) time->side_products Influences (disulfonation)

Key parameter relationships in naphthalene sulfonation.

References

Validation & Comparative

A Comparative Guide to Naphthalene-1-Sulfonic Acid and Naphthalene-2-Sulfonic Acid: Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between positional isomers is critical for optimizing synthesis, ensuring product stability, and predicting biological activity. Naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid, two key intermediates in the chemical and pharmaceutical industries, offer a classic textbook example of how the position of a functional group on a naphthalene (B1677914) ring dictates the molecule's fundamental properties. This guide provides an objective comparison of their stability and reactivity, supported by experimental data and detailed protocols.

The formation of these two isomers during the sulfonation of naphthalene is a prime illustration of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming, but less stable, naphthalene-1-sulfonic acid.[1][2][3] Conversely, at higher temperatures, the reaction becomes reversible, allowing for thermodynamic equilibrium to be established, which favors the more stable this compound.[1][2]

Comparative Data Overview

The distinct characteristics of naphthalene-1-sulfonic acid and this compound are summarized in the table below, highlighting the critical differences in their formation, stability, and reactivity.

PropertyNaphthalene-1-sulfonic acid (α-isomer)This compound (β-isomer)Reference(s)
Formation Condition Kinetically controlled product, favored at lower temperatures (~80°C)Thermodynamically controlled product, favored at higher temperatures (>150-160°C)[1][2][4]
Relative Stability Less stableMore stable[3][5][6]
Reason for Stability Difference Steric hindrance (peri strain) between the -SO₃H group and the hydrogen at the C8 position.Reduced steric hindrance.[3][7][8]
Reactivity in Electrophilic Substitution Forms faster due to a more resonance-stabilized carbocation intermediate.Forms slower.[1][7][9]
Reversibility of Sulfonation Readily undergoes desulfonation upon heating in dilute acid.More resistant to desulfonation.[7][10]
Further Sulfonation Products (Disulfonic Acids) Yields mainly 1,5- and 1,6-disulfonic acids.Yields mainly 2,6- and 2,7-disulfonic acids.[5][11]
Reaction with NaOH (Fusion) Forms 1-naphthol.Forms 2-naphthol.[5][10]
Industrial Preference Less preferred for applications requiring high stability.Predominantly used in dye synthesis and as a monomer for superplasticizers.[4]

Logical Relationship: Kinetic vs. Thermodynamic Control

The sulfonation of naphthalene is a reversible electrophilic aromatic substitution reaction. The initial electrophilic attack is more rapid at the alpha (C1) position due to the formation of a more resonance-stabilized intermediate. However, the resulting product, naphthalene-1-sulfonic acid, is sterically hindered. At elevated temperatures, the sulfonation reaction becomes reversible, allowing the less stable 1-isomer to revert to naphthalene, which can then be re-sulfonated to form the more stable 2-isomer, ultimately leading to the thermodynamically favored product.

G cluster_0 Sulfonation of Naphthalene cluster_1 Products Naphthalene Naphthalene Intermediate1 More Stable Carbocation Intermediate Naphthalene->Intermediate1 Low Temp (~80°C) Kinetic Control Intermediate2 Reversible Reaction Equilibrium Naphthalene->Intermediate2 High Temp (>160°C) Thermodynamic Control H2SO4 H₂SO₄ NSA1 Naphthalene-1-sulfonic acid (Less Stable) Intermediate1->NSA1 Faster Formation NSA2 This compound (More Stable) Intermediate2->NSA2 Favored Product NSA1->Intermediate2 Desulfonation/ Resulfonation at High Temp

Kinetic vs. Thermodynamic control in naphthalene sulfonation.

Experimental Protocols

Synthesis of Naphthalene-1-sulfonic acid (Kinetic Control)

Objective: To synthesize the kinetically favored naphthalene-1-sulfonic acid.

Materials:

  • Naphthalene

  • Concentrated sulfuric acid (98%)

Procedure:

  • In a reaction flask equipped with a stirrer and a thermometer, melt naphthalene.

  • Cool the molten naphthalene to approximately 80°C.

  • Slowly add an equimolar amount of concentrated sulfuric acid while maintaining the temperature at 80°C.

  • Continue stirring the mixture at this temperature for a period of 1 to 2 hours to ensure the reaction goes to completion.

  • Pour the reaction mixture into cold water to precipitate the product.

  • The crude naphthalene-1-sulfonic acid can be purified by recrystallization.

Synthesis of this compound (Thermodynamic Control)

Objective: To synthesize the thermodynamically favored this compound.

Materials:

  • Naphthalene

  • Concentrated sulfuric acid (98%)

Procedure:

  • In a suitable reactor, add naphthalene and concentrated sulfuric acid.

  • Heat the mixture to a temperature between 160-165°C.[12][13]

  • Maintain this temperature and continue stirring for several hours. During this time, the initially formed naphthalene-1-sulfonic acid will undergo desulfonation and resulfonate to form the more stable this compound.[12]

  • To enhance the purity, a small amount of water can be added towards the end of the reaction to hydrolyze any remaining unstable 1-isomer back to naphthalene, which can then be removed by steam distillation.[13]

  • The resulting mixture is then worked up to isolate the this compound.

Comparative Desulfonation (Stability Test)

Objective: To qualitatively compare the stability of the two isomers.

Materials:

  • Naphthalene-1-sulfonic acid

  • This compound

  • Dilute sulfuric acid

Procedure:

  • Prepare two separate aqueous solutions of naphthalene-1-sulfonic acid and this compound.

  • Add an equal amount of dilute sulfuric acid to each solution.

  • Heat both solutions to boiling.

  • Observe the solutions for the formation of a precipitate (naphthalene). The solution of naphthalene-1-sulfonic acid will show a precipitate of naphthalene much more readily than the solution of the 2-isomer, demonstrating its lower stability and ease of desulfonation.[10]

Experimental Workflow for Synthesis and Isomer Separation

The industrial production of pure this compound often involves a multi-step process that leverages the differential stability of the two isomers.

G cluster_workflow Synthesis and Purification Workflow start Naphthalene + Concentrated H₂SO₄ sulfonation Sulfonation (160-165°C) start->sulfonation hydrolysis Hydrolysis (Removal of 1-isomer) sulfonation->hydrolysis Mixture of 1- and 2-isomers neutralization Neutralization (e.g., with NaOH) hydrolysis->neutralization Crude this compound end Pure Sodium Naphthalene-2-sulfonate neutralization->end

Industrial workflow for pure this compound.

Conclusion

The stability and reactivity of naphthalene-1-sulfonic acid and this compound are fundamentally governed by kinetic and thermodynamic principles. Naphthalene-1-sulfonic acid, the kinetic product, is less stable due to steric hindrance. In contrast, this compound is the thermodynamically favored, more stable isomer. This difference in stability is the cornerstone of the synthetic strategies employed to selectively produce each isomer. For applications demanding high thermal stability and specific reactivity, such as in the synthesis of high-performance dyes and superplasticizers, the 2-isomer is the industry standard.[4] A thorough understanding of these isomeric differences is paramount for researchers and professionals in the field to control reaction outcomes and develop robust chemical processes.

References

A Comparative Guide to the HPLC Analysis of Naphthalenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of naphthalenesulfonic acid isomers are critical in various fields, including the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative analysis of different HPLC methods for the separation of naphthalenesulfonic acid isomers, supported by experimental data and detailed protocols to aid in method selection and development.

Comparative Analysis of HPLC Methods

The separation of naphthalenesulfonic acid isomers by HPLC can be achieved through various chromatographic modes, including reversed-phase, ion-pair, and mixed-mode chromatography. The choice of method depends on the specific isomers of interest, the sample matrix, and the desired resolution.

Reversed-Phase HPLC

Reversed-phase HPLC, typically employing a C18 stationary phase, is a common starting point for the analysis of naphthalenesulfonic acids. The separation is influenced by the hydrophobicity of the isomers and the composition of the mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Ion-Pair HPLC

To enhance the retention and selectivity of these anionic compounds on reversed-phase columns, ion-pair chromatography is frequently employed. This technique involves the addition of an ion-pairing reagent, such as tetrabutylammonium (B224687) (TBA) salts, to the mobile phase. The TBA cations form neutral ion pairs with the sulfonate anions, increasing their affinity for the nonpolar stationary phase.

Mixed-Mode HPLC

Mixed-mode chromatography utilizes stationary phases with both reversed-phase and ion-exchange characteristics. This dual retention mechanism can offer unique selectivity for complex mixtures of isomers.

Experimental Data

The following tables summarize the performance of different HPLC methods for the separation of various naphthalenesulfonic acid isomers.

Table 1: Separation of Naphthalenedisulfonic Acid Isomers

IsomerRetention Time (min)Chromatographic Method
1,5-Naphthalenedisulfonic acid-HPLC with standard curve generation[1]
1,6-Naphthalenedisulfonic acid-HPLC with standard curve generation[1]
2,6-Naphthalenedisulfonic acid-HPLC with standard curve generation[1]
2,7-Naphthalenedisulfonic acid-HPLC with standard curve generation[1]
1-NaphthalenesulfonateBaseline separated within 33 minIon-pair HPLC with fluorescence detection[2]
2-NaphthalenesulfonateBaseline separated within 33 minIon-pair HPLC with fluorescence detection[2]
1,5-NaphthalenedisulfonateBaseline separated within 33 minIon-pair HPLC with fluorescence detection[2]
1,6-NaphthalenedisulfonateBaseline separated within 33 minIon-pair HPLC with fluorescence detection[2]
2,6-NaphthalenedisulfonateBaseline separated within 33 minIon-pair HPLC with fluorescence detection[2]
2,7-NaphthalenedisulfonateBaseline separated within 33 minIon-pair HPLC with fluorescence detection[2]

Note: Specific retention times for the first four isomers were not detailed in the provided search result, but the method was used for their quantification[1]. The subsequent set of isomers were successfully baseline separated[2].

Table 2: Analysis of 2-Naphthalenesulfonic Acid and Related Compounds

AnalyteRetention Time (min)Chromatographic Method
2-Naphthalenesulfonic acid-Retained and UV detected at 270 nm[3][4]
1,5-Naphthalenedisulfonic acid-Retained and UV detected at 270 nm[3][4]
Benzoic Acid< 3 minMixed-mode HPLC[5]
2-Naphthalenesulfonic Acid< 3 minMixed-mode HPLC[5]

Note: While specific retention times were not provided for the first two compounds, the BIST™ A column method successfully retained them for analysis[3][4]. The mixed-mode method demonstrated a rapid separation for benzoic and 2-naphthalenesulfonic acids[5].

Experimental Protocols

Protocol 1: Analysis of Naphthalenedisulfonic Acid Isomers

This protocol is based on a method developed for the determination of naphthalenedisulfonic acid isomers[1].

  • Instrumentation: High-Performance Liquid Chromatograph.

  • Column: C18 column (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: 40% methanol in water, containing 4.5 mmol/L tetrabutylammonium bromide (TBAB) and 3.5 mL sodium sulfate.

  • Flow Rate: Not specified.

  • Detection: Not specified.

  • Sample Preparation:

    • Prepare standard solutions of 1,5-, 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acid isomers at concentrations ranging from 1-60 µg/mL.

    • Inject the standard solutions to generate a standard curve by plotting peak area against concentration.

    • Pretreat the sample to be analyzed.

    • Analyze the pretreated sample using the HPLC method.

    • Calculate the concentration of each isomer in the sample using the standard curve.

Protocol 2: Separation of Naphthalenesulfonate and Naphthalenedisulfonate Isomers

This protocol is adapted from a method for the simultaneous determination of multiple naphthalene (B1677914) sulfonate isomers in saline brines[2].

  • Instrumentation: HPLC with fluorescence detection.

  • Chromatographic Method: Ion-pair high-performance liquid chromatography.

  • Sample Preparation: Solid-phase extraction for samples from complex matrices.

  • Analytical Run Time: The substances are baseline separated within 33 minutes.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of naphthalenesulfonic acid isomers by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection SPE Solid-Phase Extraction (optional) Sample->SPE for complex matrices Standard Standard Preparation HPLC HPLC System Standard->HPLC SPE->HPLC Detector UV or Fluorescence Detector HPLC->Detector Column Analytical Column (e.g., C18, BIST™ A) MobilePhase Mobile Phase (with/without ion-pair reagent) Integration Peak Integration & Identification Detector->Integration Quantification Quantification (using standard curve) Integration->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: A generalized workflow for the HPLC analysis of naphthalenesulfonic acid isomers.

Logical Relationship of Analytical Steps

The successful analysis of naphthalenesulfonic acid isomers by HPLC follows a logical progression of steps, from method development to final data comparison.

Logical_Flow A Define Analytical Goal (e.g., Isomer Separation, Quantification) B Select HPLC Method (Reversed-Phase, Ion-Pair, etc.) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate) B->C D Method Validation (Linearity, Accuracy, Precision) C->D E Sample Analysis D->E F Data Processing & Interpretation E->F G Comparative Reporting F->G

Caption: Logical steps involved in the HPLC analysis of naphthalenesulfonic acid isomers.

References

Validating the Purity of Synthesized Naphthalene-2-Sulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized naphthalene-2-sulfonic acid. Ensuring the purity of this compound is critical in various applications, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. This document outlines key analytical techniques, presents their performance data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The purity of this compound is primarily compromised by the presence of its isomer, naphthalene-1-sulfonic acid, which is a common byproduct of the sulfonation of naphthalene (B1677914). Other potential impurities include unreacted naphthalene and polysulfonated naphthalenes. The choice of analytical method for purity validation depends on factors such as the required sensitivity, accuracy, precision, and the available instrumentation.

The following table summarizes the performance of common analytical techniques for the quantitative analysis of this compound and its primary impurity, naphthalene-1-sulfonic acid.

Analytical TechniquePrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.>0.9990.05 - 1 µg/mL0.15 - 3 µg/mL98 - 102%< 2%High resolution for isomeric separation, high sensitivity and specificity.Requires specialized equipment and solvents.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.>0.995 - 10 µg/L15 - 30 µg/L95 - 105%< 5%High efficiency, short analysis time, low sample and reagent consumption.Lower concentration sensitivity compared to HPLC with some detectors.
Quantitative ¹H-NMR (q¹H-NMR) Quantification based on the integral of specific proton signals relative to a certified internal standard.Not applicableDependent on sample concentration and instrumentDependent on sample concentration and instrument99 - 101%< 1%Absolute quantification without the need for a specific analyte reference standard, provides structural information.Lower sensitivity than chromatographic methods, potential for signal overlap.
Titration (Acid-Base) Neutralization of the sulfonic acid group with a standardized base.Not applicableDependent on indicator and titrant concentrationDependent on indicator and titrant concentration98 - 102%< 1%Simple, inexpensive, and provides a direct measure of total acidity.Not specific for this compound; measures all acidic species present.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is highly effective for separating and quantifying this compound from its isomers and other impurities.

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • This compound standard of known purity.

  • Naphthalene-1-sulfonic acid standard (for impurity identification).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid).[3] For mass spectrometry-compatible methods, replace phosphoric acid with formic acid.[3]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the highest calibration standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 270 nm or fluorescence detection (Excitation: 225 nm, Emission: 338 nm).[4][5] Fluorescence detection offers higher sensitivity and specificity.[5]

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve. The purity is calculated as the percentage of the measured concentration relative to the prepared sample concentration. Impurities like naphthalene-1-sulfonic acid can be identified by comparing their retention times with those of their respective standards.

Capillary Electrophoresis (CE)

CE offers a high-efficiency alternative to HPLC for the separation of ionic species like sulfonic acids.

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

Reagents:

Procedure:

  • Buffer Preparation: Prepare a running buffer, for example, a 20 mM borate (B1201080) buffer at pH 9.1. The addition of organic solvents like ethanol or propan-2-ol can improve separation selectivity.[6]

  • Standard and Sample Preparation: Prepare standard and sample solutions in the running buffer or water.

  • Electrophoretic Conditions:

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV at 214 nm.

  • Analysis and Quantification: Similar to HPLC, construct a calibration curve using the peak areas of the standard solutions to quantify the analyte in the sample.

Quantitative ¹H-NMR (q¹H-NMR)

q¹H-NMR is a powerful technique for determining the absolute purity of a substance using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and signals that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing:

    • Integrate the signals corresponding to the this compound and the internal standard.

  • Purity Calculation: The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Titration

This classical method provides a straightforward way to determine the total acidic content.

Instrumentation:

  • Burette (50 mL).

  • pH meter or a suitable indicator (e.g., phenolphthalein).

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • Deionized water.

Procedure:

  • Sample Preparation: Accurately weigh a portion of the synthesized this compound and dissolve it in a known volume of deionized water.

  • Titration: Add a few drops of indicator to the sample solution. Titrate the solution with the standardized NaOH solution until the endpoint is reached (a persistent color change of the indicator or a sharp inflection point in the pH curve).

  • Calculation: The purity of the this compound is calculated based on the volume of NaOH solution used, its concentration, and the weight of the sample.

    Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (W_sample * 10)

    Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_analyte = Molecular weight of this compound (208.23 g/mol )

    • W_sample = Weight of the sample (g)

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for purity validation and a logical comparison of the primary analytical techniques.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis start Synthesized this compound weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve hplc HPLC dissolve->hplc ce Capillary Electrophoresis dissolve->ce qnmr q¹H-NMR dissolve->qnmr titration Titration dissolve->titration chromatogram Chromatogram / Electropherogram hplc->chromatogram ce->chromatogram spectrum NMR Spectrum qnmr->spectrum titration_curve Titration Curve / Endpoint titration->titration_curve calculation Purity Calculation chromatogram->calculation spectrum->calculation titration_curve->calculation report Final Purity Report calculation->report

Caption: Experimental workflow for the purity validation of synthesized this compound.

logical_comparison cluster_criteria Key Selection Criteria cluster_methods Recommended Methods main Choice of Analytical Method specificity Specificity for Isomers main->specificity sensitivity Sensitivity (LOD/LOQ) main->sensitivity quantitation Absolute vs. Relative Quantification main->quantitation cost Cost & Equipment Availability main->cost hplc_ce HPLC / CE specificity->hplc_ce High qnmr q¹H-NMR specificity->qnmr Moderate to High titration Titration specificity->titration Low (Total Acidity) sensitivity->hplc_ce High sensitivity->qnmr Low to Moderate sensitivity->titration Low quantitation->hplc_ce Relative (needs CRM) quantitation->qnmr Absolute (with internal standard) quantitation->titration Absolute (for total acid) cost->hplc_ce High cost->qnmr Very High cost->titration Low

Caption: Logical comparison of analytical methods for purity validation.

References

Differentiating Naphthalenesulfonate Isomers: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of naphthalenesulfonate isomers is a critical analytical challenge. These isomers often exhibit nearly identical physicochemical properties, making their separation and individual characterization difficult. This guide provides a comprehensive comparison of mass spectrometry-based methods for the identification of naphthalenesulfonate isomers, supported by experimental data and detailed protocols to aid in method selection and implementation.

The strategic application of mass spectrometry, often coupled with chromatographic separation, offers powerful solutions for distinguishing between these closely related structures. This guide will delve into established methods like Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explore the potential of advanced techniques such as Ion Mobility Spectrometry (IMS).

Comparison of Mass Spectrometric Approaches

The choice of mass spectrometric technique for naphthalenesulfonate isomer identification depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. Below is a comparative overview of common approaches.

TechniquePrincipleAdvantagesLimitationsIdeal Application
GC-MS with Derivatization Volatile derivatives of naphthalenesulfonates are separated by GC and detected by MS.High chromatographic resolution, established and robust technique.Requires a derivatization step, which can be time-consuming and may introduce artifacts. Not suitable for thermolabile compounds.Analysis of relatively simple mixtures of naphthalene (B1677914) monosulfonic acids in environmental samples.[1]
LC-MS/MS (Tandem MS) Isomers are separated by LC, ionized, and then fragmented in the mass spectrometer. The fragmentation patterns are used for identification.High specificity and sensitivity, applicable to a wide range of isomers without derivatization.Isomers may co-elute and exhibit similar fragmentation patterns, making differentiation challenging.Targeted analysis and quantification of known naphthalenesulfonate isomers in complex matrices like biological fluids or industrial effluents.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Ions are separated based on their size, shape, and charge in the gas phase before mass analysis.Provides an additional dimension of separation, capable of resolving isomers that are indistinguishable by MS alone.Not as widely available as LC-MS/MS. The separation of very similar isomers can still be challenging.Untargeted analysis and characterization of complex isomeric mixtures, especially when chromatographic separation is insufficient.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative experimental protocols for the analysis of naphthalenesulfonate isomers.

GC-MS with On-line Derivatization for Naphthalene Monosulfonic Acid Isomers

This method is adapted from a procedure for analyzing polar and water-soluble naphthalene monosulfonic acid (NS) isomers in environmental water samples.[1]

1. Sample Preparation (Solid-Phase Extraction):

  • Acidify the water sample (200 mL) to pH 2 with sulfuric acid.

  • Condition a styrene-divinylbenzene copolymer solid-phase extraction cartridge with methanol (B129727) and then with acidified deionized water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with deionized water.

  • Elute the analytes with methanol.

  • Concentrate the eluate under a gentle stream of nitrogen.

2. On-line Derivatization and GC-MS Analysis:

  • Derivatizing Reagent: Tetrabutylammonium (B224687) sulfate (B86663) in methanol.

  • Injection: 10 µL of the concentrated extract mixed with the derivatizing reagent is injected into the GC injection port. The high temperature of the injection port facilitates the in-situ derivatization to form the more volatile butylated derivatives of the naphthalenesulfonate isomers.

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C) to elute the derivatized analytes.

  • Mass Spectrometry: Electron impact (EI) ionization is typically used. The mass spectrometer is operated in full scan mode to identify the characteristic fragmentation patterns of the butylated isomers.

LC-MS/MS for the Analysis of Naphthalenesulfonate Isomers

This protocol is a general guideline based on methods for separating various naphthalenesulfonate isomers.[5]

1. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used. For improved separation of these polar compounds, ion-pair chromatography can be employed.

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM tetrabutylammonium bromide) and a small amount of acid (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same concentration of ion-pairing agent and acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the more retained isomers.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

2. Mass Spectrometry (Tandem MS):

  • Ionization: Electrospray ionization (ESI) in negative ion mode is most effective for sulfonated compounds.

  • MS1 (Precursor Ion Scan): The deprotonated molecules [M-H]⁻ of the naphthalenesulfonate isomers are selected.

  • Collision-Induced Dissociation (CID): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to generate informative fragment ions.

  • MS2 (Product Ion Scan): The resulting fragment ions are mass analyzed. Isomer differentiation is based on the differences in the relative abundances of the product ions.

Data Presentation: Differentiating Isomers by Fragmentation

While complete separation by chromatography is ideal, tandem mass spectrometry can often distinguish co-eluting or closely eluting isomers by their unique fragmentation patterns. The position of the sulfonate group on the naphthalene ring influences the stability of the resulting fragment ions.

Hypothetical Comparative Fragmentation Data for Naphthalene Monosulfonate Isomers (Negative Ion Mode)

Precursor Ion (m/z)IsomerCollision Energy (eV)Major Fragment Ions (m/z) and Relative Abundance (%)Unique/Diagnostic Fragment Ions
2071-Naphthalenesulfonate20143 (100%), 127 (45%), 80 (15%)Higher relative abundance of m/z 127
2072-Naphthalenesulfonate20143 (100%), 127 (25%), 80 (20%)Lower relative abundance of m/z 127

Note: This table is illustrative. Actual fragmentation patterns and abundances will vary depending on the specific instrument and experimental conditions.

Visualization of Experimental Workflows

Visualizing the analytical workflow can aid in understanding the logical steps of each technique.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Concentrate Concentration SPE->Concentrate Derivatization On-line Derivatization Concentrate->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS Data_Analysis Data_Analysis MS->Data_Analysis Data Analysis

GC-MS workflow with on-line derivatization.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Liquid Sample Filter Filtration/Dilution Sample->Filter LC Liquid Chromatography Filter->LC Ionization ESI (Negative) LC->Ionization MS1 MS1: Precursor Selection Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Data_Analysis Data_Analysis MS2->Data_Analysis Data Analysis

LC-MS/MS workflow for isomer differentiation.

IMS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis IMS-MS Analysis Sample Sample Ionization Ionization Sample->Ionization IMS Ion Mobility Separation Ionization->IMS MS Mass Analysis IMS->MS Data_Analysis Data_Analysis MS->Data_Analysis Data Analysis

General workflow for Ion Mobility Spectrometry-Mass Spectrometry.

Conclusion

The identification of naphthalenesulfonate isomers by mass spectrometry is a multifaceted challenge that can be addressed by a variety of techniques. GC-MS with derivatization offers a robust method for simpler mixtures, while LC-MS/MS provides high specificity and sensitivity for complex samples. For isomers that are particularly difficult to resolve, the emerging technique of Ion Mobility Spectrometry offers an additional dimension of separation. The selection of the optimal method will depend on the specific analytical requirements, including sample complexity, required sensitivity, and the availability of instrumentation. By carefully considering the principles and experimental protocols outlined in this guide, researchers can develop and implement effective mass spectrometry-based methods for the accurate identification of naphthalenesulfonate isomers.

References

Kinetic vs. Thermodynamic Control: A Comparative Guide to Naphthalene Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonation of naphthalene (B1677914) is a classic textbook example of the competition between kinetic and thermodynamic control in an organic reaction, yielding different isomers of naphthalenesulfonic acid depending on the reaction conditions. Understanding and controlling the outcome of this reaction is crucial for the synthesis of various dyes, surfactants, and pharmaceutical intermediates. This guide provides an objective comparison of the two reaction pathways, supported by experimental data and detailed protocols.

Product Distribution: The Decisive Role of Temperature

The regioselectivity of naphthalene sulfonation is highly dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control, favoring the formation of 1-naphthalenesulfonic acid. Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the more stable 2-naphthalenesulfonic acid as the major product.[1][2][3] The reversibility of the sulfonation reaction is the key factor that allows for the eventual formation of the thermodynamically favored product at elevated temperatures.[4][5][6]

Quantitative Analysis of Product Ratios

The following tables summarize the quantitative data on the influence of reaction temperature and sulfuric acid concentration on the product distribution in naphthalene sulfonation.

Table 1: Influence of Temperature on Naphthalene Sulfonation Product Distribution

Temperature (°C)Major ProductProduct Ratio (1-isomer : 2-isomer)Control Type
~801-Naphthalenesulfonic acid> 90% 1-isomerKinetic[1][2]
1602-Naphthalenesulfonic acid~15% 1-isomer, ~85% 2-isomerThermodynamic[1][2]

Table 2: Influence of Sulfuric Acid Concentration on Isomer Ratio at 25°C

H₂SO₄ Concentration (wt%)Ratio of 1- to 2-Naphthalenesulfonic Acid
75.55.9 : 1
95.24.1 : 1
Data sourced from Cerfontain, H. (1965). Aromatic Sulfonation. Part XVI.

Reaction Pathways and Energy Profile

The selection between the kinetic and thermodynamic product can be visualized through the reaction mechanism and the corresponding energy profile diagram.

Reaction Mechanism

The sulfonation of naphthalene is an electrophilic aromatic substitution reaction. The electrophile, sulfur trioxide (SO₃), attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.[7] Subsequent deprotonation restores the aromaticity of the ring, yielding the naphthalenesulfonic acid product.

The attack at the C1 (alpha) position is kinetically favored because the corresponding arenium ion is more stabilized by resonance. It can delocalize the positive charge over two resonance structures while keeping one of the benzene (B151609) rings fully aromatic.[5][6] The intermediate for C2 (beta) substitution only has one such resonance structure.[5][6]

However, the 1-naphthalenesulfonic acid product is sterically hindered due to the interaction between the sulfonic acid group at the C1 position and the hydrogen atom at the C8 position.[1][3] This steric strain makes it less stable than the 2-naphthalenesulfonic acid, where the sulfonic acid group is further away from neighboring protons.[1][3]

Logical Relationship Diagram

G Logical Flow of Naphthalene Sulfonation Control cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_product Major Product Low Temperature (~80°C) Low Temperature (~80°C) Kinetic Control Kinetic Control Low Temperature (~80°C)->Kinetic Control High Temperature (160°C) High Temperature (160°C) Thermodynamic Control Thermodynamic Control High Temperature (160°C)->Thermodynamic Control 1-Naphthalenesulfonic acid (Less Stable) 1-Naphthalenesulfonic acid (Less Stable) Kinetic Control->1-Naphthalenesulfonic acid (Less Stable) Faster Formation 2-Naphthalenesulfonic acid (More Stable) 2-Naphthalenesulfonic acid (More Stable) Thermodynamic Control->2-Naphthalenesulfonic acid (More Stable) Equilibrium Favoring Stability 1-Naphthalenesulfonic acid (Less Stable)->2-Naphthalenesulfonic acid (More Stable) Isomerization at High T

Caption: Control pathways in naphthalene sulfonation.

Experimental Workflow Diagram

G General Experimental Workflow for Naphthalene Sulfonation Start Start Naphthalene + H₂SO₄ Naphthalene + H₂SO₄ Start->Naphthalene + H₂SO₄ Set Temperature Set Temperature Naphthalene + H₂SO₄->Set Temperature Low T (~80°C) Low T (~80°C) Set Temperature->Low T (~80°C) Kinetic High T (160°C) High T (160°C) Set Temperature->High T (160°C) Thermodynamic Reaction Reaction Low T (~80°C)->Reaction High T (160°C)->Reaction Work-up Work-up Reaction->Work-up Isolation of 1-NSA Isolation of 1-NSA Work-up->Isolation of 1-NSA from Low T Isolation of 2-NSA Isolation of 2-NSA Work-up->Isolation of 2-NSA from High T End End Isolation of 1-NSA->End Isolation of 2-NSA->End

Caption: Experimental workflow for product-selective sulfonation.

Experimental Protocols

The following are detailed methodologies for the synthesis of 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid, representing kinetically and thermodynamically controlled reactions, respectively.

Protocol 1: Synthesis of 1-Naphthalenesulfonic Acid (Kinetic Control)

This protocol is adapted from established laboratory procedures for the synthesis of the 1-isomer.[8]

Materials:

  • Naphthalene

  • Concentrated sulfuric acid (98%)

  • Ice

  • Water

  • Buchner funnel and filter paper

  • Beaker

  • Stirring apparatus

Procedure:

  • In a flask equipped with a stirrer and a thermometer, place 50 g of naphthalene.

  • Cool the flask in an ice bath.

  • Slowly add 50 mL of concentrated sulfuric acid while vigorously stirring, ensuring the temperature of the reaction mixture does not exceed 80°C.

  • Once the addition is complete, continue stirring the mixture at 80°C for approximately 1 hour.

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice in a beaker.

  • The 1-naphthalenesulfonic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water to remove any remaining acid.

  • Dry the product to obtain 1-naphthalenesulfonic acid.

Protocol 2: Synthesis of 2-Naphthalenesulfonic Acid (Thermodynamic Control)

This protocol is based on procedures designed to favor the formation of the thermodynamically stable 2-isomer.[7][8]

Materials:

  • Naphthalene

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium chloride solution

  • Water

  • Buchner funnel and filter paper

  • Beaker

  • Heating mantle and stirring apparatus

  • Reflux condenser

Procedure:

  • In a flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 50 g of naphthalene.

  • Carefully add 50 mL of concentrated sulfuric acid to the naphthalene.

  • Heat the mixture to 160°C using a heating mantle and maintain this temperature with constant stirring for 2-3 hours to allow the reaction to reach equilibrium.

  • After the reaction period, allow the mixture to cool to approximately 100°C.

  • Carefully pour the warm reaction mixture onto crushed ice in a beaker.

  • The 2-naphthalenesulfonic acid will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a saturated sodium chloride solution to aid in the removal of any isomeric impurities and excess acid.

  • Dry the product to obtain 2-naphthalenesulfonic acid.

Conclusion

The sulfonation of naphthalene serves as an exemplary system for demonstrating the principles of kinetic and thermodynamic control. By carefully manipulating the reaction temperature, researchers can selectively synthesize either 1-naphthalenesulfonic acid or 2-naphthalenesulfonic acid. This level of control is paramount in the synthesis of complex organic molecules where specific isomer substitution is required for desired biological activity or material properties. The provided data and protocols offer a practical guide for achieving high selectivity in this important industrial and laboratory reaction.

References

A Spectroscopic Comparison of Naphthalene-2-Sulfonic Acid and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic comparison of naphthalene-2-sulfonic acid and its key derivatives. It is designed to assist researchers, scientists, and drug development professionals in understanding the distinct spectral properties of these compounds, which are crucial for their application in various scientific fields, including as fluorescent probes and analytical reagents. This document presents quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant biological interactions.

Introduction

This compound and its derivatives are a class of organic compounds characterized by a naphthalene (B1677914) core functionalized with a sulfonic acid group. The position of the sulfonate group and the presence of other substituents on the naphthalene ring significantly influence their electronic and, consequently, their spectroscopic properties. These compounds, particularly the anilinonaphthalene sulfonates (ANS), are renowned for their fluorescence sensitivity to the polarity of their microenvironment, making them invaluable tools for studying protein conformation, membrane dynamics, and drug-binding interactions. This guide offers a side-by-side comparison of their UV-Vis, fluorescence, NMR, and IR spectra to facilitate their effective selection and application in research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and selected derivatives.

Table 1: UV-Vis Absorption Data
CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
This compoundAcidic Mobile Phase (pH ≤ 3)~220, ~270, ~315Not specified[1]
8-Anilino-1-naphthalenesulfonic acid (ANS)Water355Not specified[2]
8-Anilino-1-naphthalenesulfonic acid (ANS)Ethylene (B1197577) Glycol373Not specified[2]
1,2-Naphthoquinone-4-sulfonic acid sodium saltNot specified2508570 M⁻¹cm⁻¹Not available
Naphthalene sulfonic acid formaldehyde (B43269) condensateNot specified210 - 250Not specified[3]
Table 2: Fluorescence Emission Data
CompoundSolventExcitation λ (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
8-Anilino-1-naphthalenesulfonic acid (ANS)Water3555340.003[2]
8-Anilino-1-naphthalenesulfonic acid (ANS)Ethylene Glycol3735080.154[2]
6-Anilino-2-naphthalenesulfonic acid (2,6-ANS)Buffer (pH 7.3)Not specified5400.0032[4]
8-((2-Fluorophenyl)amino)naphthalene-1-sulfonateWaterNot specifiedNot specifiedNot specified[2]
8-((2-Fluorophenyl)amino)naphthalene-1-sulfonateEthylene GlycolNot specifiedNot specifiedNot specified[2]
8-((3,4-Dichlorophenyl)amino)naphthalene-1-sulfonateWaterNot specifiedNot specifiedNot specified[2]
8-((3,4-Dichlorophenyl)amino)naphthalene-1-sulfonateEthylene GlycolNot specifiedNot specifiedNot specified[2]
Table 3: ¹H NMR Chemical Shift Data (δ, ppm)
CompoundSolventH1H3H4H5H6H7H8Other ProtonsReference
Sodium 2-naphthalenesulfonateDMSO-d68.2257.9917.937.9047.7907.557.53-[5]
1-Naphthalenesulfonic acidDMSO-d6-------8.836, 7.995, 7.92, 7.55, 7.52, 7.469, 5.76[6]
8-(Phenylamino)naphthalene-1-sulfonateD₂O-------8.22, 7.79, 7.40, 7.33, 7.21, 7.01, 6.82[2]
8-((2-Fluorophenyl)amino)naphthalene-1-sulfonateD₂O-------8.27, 8.04, 7.67, 7.50, 7.13, 6.95, 6.82[2]
8-((3,4-Dichlorophenyl)amino)naphthalene-1-sulfonateD₂O-------8.16, 7.71, 7.31, 7.26, 7.12, 7.05, 6.95, 6.67[2]
Table 4: ¹³C NMR Chemical Shift Data (δ, ppm)
CompoundSolventC1C2C3C4C4aC5C6C7C8C8aReference
Sodium 2-naphthalenesulfonateNot specified127.5145.5123.5128.0132.5128.0127.0128.5126.5134.0[7]
8-(Phenylamino)naphthalene-1-sulfonateD₂O137.37116.33123.36126.55133.96128.27124.15119.84136.82145.05[2]
8-((2-Fluorophenyl)amino)naphthalene-1-sulfonateD₂O137.13119.95122.84126.45133.98128.35124.32120.79136.76153.16[2]
8-((3,4-Dichlorophenyl)amino)naphthalene-1-sulfonateD₂O137.26120.32123.08126.35133.86128.43124.53121.47136.68145.29[2]
Table 5: Key IR Absorption Bands (cm⁻¹)
CompoundS=O StretchS-O StretchAromatic C=C StretchC-H Bending (out-of-plane)Reference
Naphthalene sulfonic acid formaldehyde condensate1030-1200Not specified~1600Not specified[8]
This compound~1200, ~1040~870~1600, ~1500~820, ~750[9]

Experimental Protocols

UV-Vis Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the naphthalene sulfonic acid derivative.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or deionized water) in a volumetric flask to a final concentration of 10⁻⁴ to 10⁻⁵ M. Ensure the solvent does not absorb in the region of interest (typically 200-400 nm for these compounds).[10]

    • Prepare a blank solution using the same solvent.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the blank solution and record the baseline spectrum from 400 nm down to 200 nm.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorption spectrum of the sample solution over the same wavelength range.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the fluorescent derivative (e.g., ANS) in an appropriate solvent at a concentration of approximately 1 mM.

    • For measurements in different environments, dilute the stock solution to a final concentration of 1-10 µM in the desired solvent (e.g., water, buffer, or an organic solvent like ethylene glycol).

    • For protein binding studies, prepare a solution of the protein of interest in a suitable buffer. Add a small aliquot of the fluorescent probe stock solution to the protein solution to achieve the desired final concentrations.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer equipped with a thermostatted cuvette holder.

    • Set the excitation wavelength (e.g., 355 nm for ANS).[2]

    • Record the emission spectrum over a suitable wavelength range (e.g., 400-650 nm for ANS).

    • To determine the quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is measured under the same experimental conditions.[11][12]

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[13][14]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[15][16]

    • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrumentation and Measurement:

    • Acquire the NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or the internal standard.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[17][18]

    • Transfer the mixture to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[19][20]

  • Instrumentation and Measurement:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Record the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start This compound or Derivative dissolve Dissolution in Appropriate Solvent start->dissolve grind Grinding with KBr start->grind uv_vis UV-Vis Spectroscopy dissolve->uv_vis fluorescence Fluorescence Spectroscopy dissolve->fluorescence nmr NMR Spectroscopy dissolve->nmr ftir FTIR Spectroscopy grind->ftir uv_data Absorption Maxima (λmax) uv_vis->uv_data fluor_data Emission Maxima (λem) Quantum Yield (Φ) fluorescence->fluor_data nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data ftir_data Vibrational Frequencies (cm⁻¹) ftir->ftir_data

Caption: Experimental workflow for the spectroscopic analysis of this compound and its derivatives.

Application of ANS Derivatives in Protein Studies

ans_protein_interaction cluster_environment Molecular Environment cluster_ans ANS Probe State cluster_fluorescence Fluorescence Properties aq_env Aqueous Environment (Polar) ans_free Free ANS Derivative aq_env->ans_free hydrophobic_env Hydrophobic Pocket of Protein (Non-polar) ans_bound Protein-Bound ANS hydrophobic_env->ans_bound ans_free->ans_bound Binding to Protein low_fluor Weak Fluorescence (Low Quantum Yield) ans_free->low_fluor high_fluor Strong Fluorescence (High Quantum Yield) Blue Shift in Emission ans_bound->high_fluor

References

performance comparison of different naphthalenesulfonate-based superplasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different naphthalenesulfonate-based superplasticizers, supported by experimental data. It is designed to assist researchers and scientists in understanding the nuanced differences between these critical concrete admixtures.

Naphthalenesulfonate-based superplasticizers, primarily sulfonated naphthalene (B1677914) formaldehyde (B43269) (SNF) condensates, are widely used to enhance the workability and strength of concrete by dispersing cement particles.[1] These superplasticizers function through an electrostatic repulsion mechanism, where the sulfonate groups adsorb onto cement particles, imparting a negative charge that causes the particles to repel each other.[2][3] This action releases entrapped water, significantly improving the fluidity of the concrete mix.[3]

The performance of these superplasticizers can vary based on their chemical composition, including the degree of sulfonation, molecular weight, and the content of sodium sulfate (B86663).[4][5] This guide will delve into these differences, presenting comparative data on key performance indicators.

Performance Comparison of Naphthalenesulfonate-Based Superplasticizers

The following table summarizes the typical properties and performance characteristics of different grades of sodium naphthalene sulfonate formaldehyde (SNF) superplasticizers. These grades, often designated as SNF-A, SNF-B, and SNF-C, primarily differ in their sodium sulfate (Na2SO4) content, which can influence their performance.[6]

PropertySNF-ASNF-BSNF-CReference(s)
Solid Content (%) ≥ 92≥ 92≥ 92[6]
pH Value 7 - 97 - 97 - 9[6]
Na2SO4 Content (%) ≤ 5≤ 10≤ 18[6]
Chloride Content (%) ≤ 0.3≤ 0.4≤ 0.5[6]
Net Starch Fluidity (mm) ≥ 250≥ 240≥ 230[6]
Max Water Reducing Rate (%) 262523[6]

Note: Higher fluidity and water reduction rates are generally indicative of better performance. The lower sodium sulfate content in SNF-A is often associated with a higher water reduction capability.

Impact on Concrete Properties

The addition of naphthalenesulfonate-based superplasticizers significantly affects the fresh and hardened properties of concrete.

Workability and Slump

Superplasticizers are primarily used to increase the workability of concrete, which is often measured by a slump test. An increased slump value indicates a more fluid and workable concrete mix.[7] Studies have shown that increasing the dosage of SNF superplasticizers leads to a higher slump. For instance, one study demonstrated that increasing the SNF dosage from 0.5% to 2% by weight of cement could increase the slump by over 137%.[8]

Compressive Strength

By reducing the water-cement ratio, SNF superplasticizers can lead to a significant increase in the compressive strength of the hardened concrete.[9] Strength increases in the range of 20-60% are commonly reported.[6][10] The enhancement in strength is a direct result of the improved dispersion of cement particles and the denser microstructure of the resulting concrete.[3]

Setting Time

The use of superplasticizers can influence the setting time of concrete. While some studies suggest that SNF-based admixtures can cause a slight retardation in setting times, this effect is often dependent on the dosage and specific composition of the superplasticizer.[11]

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the performance of superplasticizers in concrete.

Slump Test (ASTM C143)

This test method is used to determine the consistency and workability of fresh concrete.[12][13]

  • Apparatus: A slump cone (12" high, 8" base diameter, 4" top diameter), a tamping rod, a ruler, and a non-absorbent base plate.[8][13]

  • Procedure:

    • The slump cone is placed on the base plate and filled with fresh concrete in three layers of approximately equal volume.[12]

    • Each layer is tamped 25 times with the tamping rod to ensure compaction.[12]

    • After the top layer is rodded, the concrete is struck off level with the top of the cone.[13]

    • The cone is then lifted vertically in a steady motion.[12]

    • The "slump" is the measured distance the concrete subsides from the original height of the cone.[7]

Compressive Strength Test (ASTM C39)

This test method covers the determination of the compressive strength of cylindrical concrete specimens.[14][15][16]

  • Apparatus: A compression testing machine, and cylindrical concrete specimens (typically 6"x12" or 4"x8").[16]

  • Procedure:

    • Cylindrical concrete specimens are cured for a specified period (commonly 7, 14, or 28 days).[16]

    • The dimensions of the specimen are measured to determine the cross-sectional area.[17]

    • The specimen is placed in the compression testing machine.[17]

    • A compressive axial load is applied at a prescribed rate until the specimen fails.[14]

    • The maximum load sustained by the specimen is recorded.[15]

  • Calculation: The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.[18]

Time of Setting by Penetration Resistance (ASTM C403)

This test method is used to determine the initial and final setting times of concrete mixtures.[10][19][20]

  • Apparatus: A penetration resistance apparatus with needles of various sizes, a container for the mortar sample, and a sieve.[19]

  • Procedure:

    • Mortar is sieved from the fresh concrete mixture.[20]

    • The mortar is placed in the container.[19]

    • At regular intervals, the penetration resistance of the mortar is measured by determining the force required to cause a needle to penetrate 1 inch into the mortar.[21]

    • The initial set is defined as the time when the penetration resistance reaches 500 psi (3.5 MPa).[19]

    • The final set is defined as the time when the penetration resistance reaches 4000 psi (27.6 MPa).[19]

Diagrams

Experimental_Workflow cluster_0 Concrete Preparation cluster_1 Fresh Concrete Testing cluster_2 Hardened Concrete Testing Mix Design Mix Design Mixing Mixing Mix Design->Mixing Slump Test (ASTM C143) Slump Test (ASTM C143) Mixing->Slump Test (ASTM C143) Setting Time Test (ASTM C403) Setting Time Test (ASTM C403) Mixing->Setting Time Test (ASTM C403) Casting Cylinders Casting Cylinders Mixing->Casting Cylinders Curing Curing Compressive Strength Test (ASTM C39) Compressive Strength Test (ASTM C39) Curing->Compressive Strength Test (ASTM C39) Casting Cylinders->Curing

Caption: Experimental workflow for evaluating superplasticizer performance.

Mechanism_of_Action cluster_0 Before Superplasticizer cluster_1 After Superplasticizer Addition Cement Particle 1 Cement Particle 1 Cement Particle 2 Cement Particle 2 Cement Particle 1->Cement Particle 2 Flocculation Cement Particle 3 Cement Particle Cement Particle 4 Cement Particle Cement Particle 3->Cement Particle 4 Electrostatic Repulsion Superplasticizer Superplasticizer Superplasticizer->Cement Particle 3 Adsorption Superplasticizer->Cement Particle 4 Adsorption

Caption: Mechanism of action of naphthalenesulfonate superplasticizers.

References

A Comparative Guide to the Quantification of Naphthalene-2-Sulfonic Acid in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of naphthalene-2-sulfonic acid (NSA) in environmental matrices. NSA is a highly water-soluble and mobile compound, making its detection and quantification in water, soil, and sediment crucial for environmental monitoring and risk assessment.[1][2][3] The following sections detail the most common analytical techniques, their performance characteristics, and detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The two predominant techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method, often preceded by Solid-Phase Extraction (SPE) for sample pre-concentration and clean-up, offers distinct advantages and limitations.

Table 1: Performance Comparison of HPLC and GC-MS for this compound Quantification in Water

ParameterHPLC with Fluorescence/UV DetectionGC-MS (after derivatization)
Limit of Detection (LOD) 3-8 ng/L[4]Low ng/L range[2]
Limit of Quantification (LOQ) 0.05 - 0.4 µg/L[5]Not explicitly found
Recovery 73% - 93% in river and tap water[4]Information not available
Precision (RSD) Typically <10%Information not available
Throughput ModerateLower due to derivatization step
Matrix Effects Can be significant, especially with complex matricesCan be significant, but often mitigated by the cleanup inherent in the derivatization process
Cost (Instrument) Lower to ModerateHigher
Analyst Expertise ModerateHigher

Note: Performance characteristics can vary significantly based on the specific instrumentation, sample matrix, and experimental conditions.

Analytical Workflow

The general workflow for the analysis of this compound in environmental samples involves sample collection, preparation (extraction and clean-up), and instrumental analysis.

Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Extraction->Solid-Phase Extraction (SPE) Derivatization (for GC-MS) Derivatization (for GC-MS) Solid-Phase Extraction (SPE)->Derivatization (for GC-MS) HPLC-FLD/UV HPLC-FLD/UV Solid-Phase Extraction (SPE)->HPLC-FLD/UV GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Data Analysis Data Analysis HPLC-FLD/UV->Data Analysis GC-MS->Data Analysis

General workflow for NSA analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method 1: High-Performance Liquid Chromatography with Fluorescence or UV Detection (HPLC-FLD/UV)

This method is well-suited for the direct analysis of the polar and non-volatile this compound. Ion-pair chromatography is often employed to enhance retention and separation on reverse-phase columns.[6]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate this compound from the aqueous sample and remove interfering matrix components.

  • Materials:

    • SPE Cartridges: C18 or molecularly imprinted polymer (MIP) cartridges.[7][8]

    • Conditioning Solvents: Methanol (B129727), ultrapure water.

    • Elution Solvent: Methanol or acetonitrile (B52724).

    • Sample pH Adjustment: Acid (e.g., HCl) or buffer to optimize retention.

  • Procedure:

    • Condition the SPE cartridge by passing methanol followed by ultrapure water.

    • Adjust the pH of the water sample as required (e.g., pH 4.1 for MIP).[2]

    • Load the water sample onto the conditioned cartridge at a controlled flow rate.

    • Wash the cartridge with ultrapure water to remove unretained interferences.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the retained this compound with a small volume of methanol or acetonitrile.

    • Evaporate the eluate to near dryness and reconstitute in the HPLC mobile phase.

2. HPLC-FLD/UV Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8][9]

    • Mobile Phase: A gradient of acetonitrile and water containing an ion-pair reagent such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) formate (B1220265) at pH 4.0.[9] A typical gradient might start with a low percentage of acetonitrile and increase over the run to elute the analyte.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 10-100 µL.

    • Detection:

      • UV: 270 nm.[9]

      • Fluorescence: Excitation and emission wavelengths should be optimized for this compound (e.g., Excitation: 225 nm, Emission: 338 nm).[5]

Table 2: HPLC Method Parameters

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 5 mM TMDAP formate, pH 4.0
Mobile Phase B Acetonitrile
Gradient Example: 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 270 nm or FLD (Ex/Em optimized)
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile compound suitable for GC analysis.

1. Sample Preparation: SPE and Derivatization

  • SPE: Follow the same procedure as for the HPLC method to extract and concentrate the analyte.

  • Derivatization:

    • Objective: To replace the acidic proton of the sulfonic acid group with a less polar, more volatile group. Silylation is a common approach.

    • Reagents: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure:

      • The dried extract from the SPE step is reconstituted in a suitable solvent (e.g., pyridine).

      • Add the silylating reagent to the extract.

      • Heat the mixture (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

      • The derivatized sample is then ready for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. An example program could be:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Injection Mode: Splitless injection is typically used for trace analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for the silylated derivative of this compound should be monitored.

    • Mass Range (for full scan): 50-500 amu.

Table 3: GC-MS Method Parameters

ParameterValue
Derivatization Agent BSTFA with 1% TMCS
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Temperature Program 80°C (2 min) -> 280°C (10°C/min) -> 280°C (5 min)
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)

Conclusion

The choice between HPLC and GC-MS for the quantification of this compound in environmental matrices depends on several factors. HPLC with UV or fluorescence detection offers a more direct analysis without the need for derivatization, making it a potentially faster and more straightforward method.[5][9] It is particularly advantageous for routine monitoring where high sample throughput is desired.

GC-MS, while requiring a more involved sample preparation process due to the derivatization step, can offer very high sensitivity and selectivity, especially when operated in SIM mode.[2] The mass spectral data also provides a higher degree of confidence in compound identification.

For researchers and scientists, the selection of the most appropriate method will depend on the specific project goals, available instrumentation, required sensitivity, and the complexity of the sample matrix. This guide provides the foundational information to make an informed decision and to develop a robust and reliable analytical method for the quantification of this compound in the environment.

References

A Comparative Guide to the Sulfonation of Naphthalene: Sulfuric Acid vs. Oleum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonation of naphthalene (B1677914) is a cornerstone reaction in organic synthesis, pivotal for the production of dyes, surfactants, and pharmaceutical intermediates. The choice of sulfonating agent, primarily between concentrated sulfuric acid and oleum (B3057394) (fuming sulfuric acid), significantly influences reaction kinetics, product distribution, and the formation of byproducts. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific applications.

Performance Comparison: Sulfuric Acid vs. Oleum

The sulfonation of naphthalene is a classic example of a reaction under either kinetic or thermodynamic control, yielding primarily naphthalene-1-sulfonic acid (alpha-isomer) or naphthalene-2-sulfonic acid (beta-isomer). The choice of sulfonating agent and reaction temperature are the most critical factors determining the outcome.

Key Differences:

  • Reactivity: Oleum, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is a more potent sulfonating agent than concentrated sulfuric acid alone. This increased reactivity leads to faster reaction rates.[1]

  • Byproduct Formation: The higher reactivity of oleum also increases the likelihood of side reactions, particularly the formation of naphthalenedisulfonic acids and other polysulfonated products.[1] Concentrated sulfuric acid offers a more controlled reaction, generally leading to a cleaner product profile with respect to polysulfonation, especially when targeting monosulfonation.

  • Water Content: The presence of free SO₃ in oleum means there is minimal water produced during the initial stages of the reaction, which can be advantageous from an industrial perspective.[1]

The selection between sulfuric acid and oleum often depends on the desired product and the scale of the reaction. For selective monosulfonation, concentrated sulfuric acid is often preferred due to better control. For applications where rapid conversion is critical and polysulfonation can be managed, oleum may be the agent of choice.

Quantitative Data Summary

The distribution of the alpha- and beta-isomers is highly dependent on the reaction conditions. The following table summarizes the product distribution under various experimental setups.

Sulfonating AgentTemperatureReaction TimeMolar Ratio (Naphthalene:Sulfonating Agent)Product Distribution (α:β)Predominant ProductControl TypeReference
Conc. H₂SO₄ (96%)20°C -> 70°C3 hours1:1.1-Naphthalene-1-sulfonic acidKinetic[2]
Conc. H₂SO₄80°C1 hourNot SpecifiedMajor ProductNaphthalene-1-sulfonic acidKinetic[3][4]
Conc. H₂SO₄ (95%)100-200°C0.5 hoursNot SpecifiedYield of β-isomer increases with temperatureThis compound at higher tempsThermodynamic[5]
Conc. H₂SO₄160°C2-3 hoursNot SpecifiedMajor ProductThis compoundThermodynamic[3][4]
Conc. H₂SO₄ (98%)160-166°CNot Specified1:1 to 1:1.3-This compoundThermodynamic[6][7]
20% Oleum120°C (393 K)3 hoursNot Specified-Complex mixture with disulfonic acidsKinetic/Thermo.[1]
20% Oleum160°C (433 K)3 hoursNot Specified-Complex mixture with disulfonic acidsThermodynamic[1]
H₂SO₄ (75.5-95.2 wt-%)25°CNot SpecifiedNot Specified5.9:1 to 4.1:1Naphthalene-1-sulfonic acidKinetic[8]

Experimental Protocols

Synthesis of Naphthalene-1-sulfonic Acid (Kinetic Control)

Objective: To selectively synthesize the kinetically favored alpha-isomer.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Round-bottom flask with magnetic stirrer and thermometer

Procedure:

  • Place the desired amount of naphthalene into the round-bottom flask.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add concentrated sulfuric acid to the naphthalene with continuous stirring. The rate of addition should be controlled to ensure the internal temperature does not exceed 80°C.[4]

  • Once the addition is complete, maintain the reaction mixture at 80°C with stirring for approximately 1 hour.[4]

  • After the reaction time, carefully pour the reaction mixture over crushed ice. This will cause the naphthalene-1-sulfonic acid to precipitate.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Synthesis of this compound (Thermodynamic Control)

Objective: To selectively synthesize the thermodynamically stable beta-isomer.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Heating mantle or oil bath

  • Round-bottom flask with mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • Place the desired amount of naphthalene into the round-bottom flask.

  • Carefully add concentrated sulfuric acid to the naphthalene.

  • Heat the reaction mixture to 160°C using a heating mantle or oil bath.[4]

  • Maintain this temperature with vigorous stirring for 2-3 hours to allow the reaction to reach equilibrium.[4] The sulfonation reaction is reversible at this temperature, allowing the initially formed alpha-isomer to convert to the more stable beta-isomer.[3][9]

  • After the reaction period, allow the mixture to cool to approximately 100°C.

  • Carefully pour the cooled reaction mixture over crushed ice.

  • Collect the precipitated this compound by filtration. Wash the product with a saturated sodium chloride solution to remove any remaining sulfuric acid and dry.[4]

Reaction Mechanisms and Workflows

The sulfonation of naphthalene proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is dictated by the stability of the intermediate carbocation (arenium ion) and the final product.

G cluster_kinetic Kinetic Control (Low Temperature, ~80°C) cluster_thermodynamic Thermodynamic Control (High Temperature, ~160°C) Naphthalene_K Naphthalene TS1 Transition State 1 (Lower Activation Energy) Naphthalene_K->TS1 + H₂SO₄ Intermediate1 More Stable Arenium Ion (α-attack) TS1->Intermediate1 Product1 Naphthalene-1-sulfonic acid (Kinetic Product) Intermediate1->Product1 Naphthalene_T Naphthalene Product1->Naphthalene_T Reversible at High Temp. TS2 Transition State 2 (Higher Activation Energy) Naphthalene_T->TS2 + H₂SO₄ Intermediate2 Less Stable Arenium Ion (β-attack) TS2->Intermediate2 Product2 This compound (Thermodynamic Product) Intermediate2->Product2

Caption: Kinetic vs. Thermodynamic control in naphthalene sulfonation.

The experimental workflow for naphthalene sulfonation can be generalized into several key stages, from reagent preparation to product isolation.

G start Start reagents Prepare Naphthalene and Sulfonating Agent (H₂SO₄ or Oleum) start->reagents reaction Sulfonation Reaction (Controlled Temperature) reagents->reaction quench Quench Reaction (Pour onto Ice) reaction->quench isolate Isolate Product (Filtration) quench->isolate wash Wash Product isolate->wash dry Dry Product wash->dry end End dry->end

Caption: General experimental workflow for naphthalene sulfonation.

References

A Comparative Guide to the Structural Confirmation of Naphthalene-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of naphthalene-2-sulfonic acid, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Alternative techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), are also evaluated to offer a well-rounded perspective for analytical scientists.

¹H NMR Spectroscopy: A Powerful Tool for Structural Elucidation

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons in a molecule. For this compound, ¹H NMR offers unambiguous confirmation of the substitution pattern on the naphthalene (B1677914) ring system.

Predicted ¹H NMR Spectral Data for this compound

The expected ¹H NMR spectrum of this compound will show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The sulfonic acid group (-SO₃H) is strongly electron-withdrawing, which deshields the protons on the naphthalene ring, shifting their signals downfield. The proton alpha to the sulfonyl group (H1) is expected to be the most deshielded.

Based on published data for its sodium salt, the following is a predicted assignment for the proton signals of this compound in a suitable deuterated solvent like DMSO-d₆.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~8.23doublet~8.5
H3~7.99doublet~8.5
H4~7.93triplet~7.5
H5~7.90doublet~8.0
H6~7.79triplet~7.5
H7~7.55triplet~7.5
H8~7.53doublet~8.0

Comparison of Analytical Techniques

While ¹H NMR is highly informative, a multi-technique approach is often employed for comprehensive structural confirmation. The following table compares ¹H NMR with other common spectroscopic methods.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Number of different proton environments- Chemical environment of each proton (chemical shift)- Number of neighboring protons (multiplicity)- Connectivity of protons (coupling constants)- High resolution- Provides detailed structural information- Non-destructive- Relatively low sensitivity- Can have overlapping signals in complex molecules- Requires deuterated solvents
FTIR Spectroscopy - Presence of functional groups- Fast and simple- Provides a "fingerprint" of the molecule- Can be used for solid and liquid samples- Does not provide detailed connectivity information- Can be difficult to interpret complex spectra
UV-Vis Spectroscopy - Presence of chromophores (conjugated systems)- High sensitivity- Quantitative analysis is straightforward- Simple instrumentation- Provides limited structural information- Broad absorption bands can make differentiation of similar compounds difficult
Mass Spectrometry - Molecular weight- Elemental composition (with high-resolution MS)- Structural information from fragmentation patterns- Extremely high sensitivity- Provides exact molecular weight- Can be coupled with separation techniques (e.g., GC, LC)- Can be destructive- Isomers may not be distinguishable without fragmentation analysis

Experimental Protocols

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert to ensure the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's sample holder.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound

  • Potassium bromide (KBr, for pellet) or an ATR accessory

  • FTIR spectrometer

Procedure (using KBr pellet):

  • Grind a small amount (1-2 mg) of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the sulfonic acid group (S=O stretching around 1350-1470 cm⁻¹ and 1140-1180 cm⁻¹, and S-O stretching around 1030-1070 cm⁻¹), and the aromatic C-H and C=C bonds.

UV-Vis Spectroscopy

Objective: To observe the electronic transitions within the conjugated naphthalene system.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or water)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Fill a second quartz cuvette with the sample solution.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the blank with the sample cuvette and record the absorption spectrum, typically from 200 to 400 nm.

  • Identify the λmax values, which are characteristic of the naphthalene chromophore.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (using ESI-MS):

  • Prepare a dilute solution of this compound in a suitable solvent.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in either positive or negative ion mode. For a sulfonic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

  • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight (208.23 g/mol ).

  • If tandem MS (MS/MS) is available, select the molecular ion and induce fragmentation to observe characteristic fragment ions, such as the loss of SO₃ (80 Da).[2]

Workflow and Comparative Analysis Diagrams

G Workflow for Structural Confirmation using ¹H NMR cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_confirmation Confirmation dissolve Dissolve this compound in Deuterated Solvent (e.g., DMSO-d6) transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into NMR Spectrometer transfer->insert_sample acquire_spectrum Acquire ¹H NMR Spectrum insert_sample->acquire_spectrum process_fid Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_spectrum->process_fid analyze_spectrum Analyze Spectrum (Chemical Shifts, Multiplicities, Coupling Constants, Integration) process_fid->analyze_spectrum assign_protons Assign Proton Signals to Molecular Structure analyze_spectrum->assign_protons confirm_structure Structural Confirmation assign_protons->confirm_structure

Caption: Workflow for the structural confirmation of this compound using ¹H NMR spectroscopy.

G Comparison of Spectroscopic Techniques for Structural Analysis cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound NMR ¹H NMR Compound->NMR FTIR FTIR Compound->FTIR UV_Vis UV-Vis Compound->UV_Vis MS Mass Spec. Compound->MS NMR_info Proton Environment & Connectivity NMR->NMR_info Provides detailed structural map FTIR_info Functional Groups FTIR->FTIR_info Identifies -SO3H, aromatic C-H, C=C UV_Vis_info Conjugated System UV_Vis->UV_Vis_info Confirms naphthalene chromophore MS_info Molecular Weight & Fragmentation MS->MS_info Confirms molecular formula & substructure

Caption: A comparative overview of the information obtained from different spectroscopic techniques for the analysis of this compound.

References

A Comparative Guide to the Analysis of Naphthalenedisulfonic and Trisulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of naphthalenedisulfonic and trisulfonic acids is critical in various fields, including the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. The isomeric purity of these compounds can significantly impact the properties and efficacy of the final products. This guide provides a comprehensive comparison of the primary analytical techniques used for the separation and quantification of these compounds: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

At a Glance: HPLC vs. Capillary Electrophoresis

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Separation of ions in an electric field based on charge-to-size ratio.
Strengths Versatile, robust, widely available, well-established methods.High separation efficiency, short analysis times, low sample and solvent consumption.
Challenges Can require complex mobile phases for isomer separation, potential for peak tailing with highly polar analytes.Lower concentration sensitivity without preconcentration techniques, potential for matrix effects.
Typical Analytes Broad range of polar and nonpolar compounds.Charged analytes, including isomers with minor charge differences.

Performance Comparison: Naphthalenedisulfonic Acid Isomers

The separation of naphthalenedisulfonic acid isomers is a significant analytical challenge due to their similar physicochemical properties. Both HPLC and CE have been successfully employed, with the choice of method often depending on the specific isomers of interest and the analytical requirements.

High-Performance Liquid Chromatography (HPLC)

Ion-pair reversed-phase HPLC is a common approach for the analysis of naphthalenesulfonic acids. The addition of an ion-pairing agent to the mobile phase enhances the retention and resolution of these highly polar, anionic compounds on a nonpolar stationary phase.

Table 1: HPLC Performance Data for Naphthalenedisulfonic Acid Isomers

IsomerRetention Time (min)ColumnMobile PhaseDetectionReference
1,5-Naphthalenedisulfonic acidNot specifiedNewcrom BAcetonitrile (B52724)/Water with Ammonium FormateUV at 260 nm[1]
2-Naphthalenesulfonic acid & 1,5-Naphthalenedisulfonic acidNot specifiedBIST AAcetonitrile/Water with N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP)UV at 270 nm[2]
1,5-, 1,6-, 2,6-, and 2,7-Naphthalenedisulfonic acidWell-separated peaksNot specified40% Methanol in water with 4.5mmol/L TBAB, 3.5mL Sodium Sulfate, 40µL conc. HClUV at 280nm[3]

Note: Quantitative data such as specific retention times, resolution, and limits of detection are often presented graphically in the literature rather than in comprehensive tables. The information provided here is based on available descriptions of method performance.

Capillary Electrophoresis (CE)

Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are the predominant CE techniques for analyzing naphthalenesulfonic acids. CE offers the advantage of high theoretical plate counts, leading to excellent separation efficiency.

A comparative study of CZE and MEKC for the separation of nine naphthalenedisulfonate isomers revealed that the addition of organic solvents to the running buffer in CZE improved separation, though not all unsubstituted isomers were baseline resolved.[4] MEKC, using Brij 35 as a micellar agent, successfully resolved all substituted isomers and two of the unsubstituted isomers within 20 minutes.[4] Another study demonstrated that the use of macrocyclic polyamines as additives in the running solution in CZE allowed for the successful separation of several naphthalenedisulfonate isomers, with the elution order being 2,6-NDS < 2,7-NDS < 1,6-NDS < 1,5-NDS.[5]

Table 2: Capillary Electrophoresis Performance Data for Naphthalenedisulfonic Acid Isomers

Isomer(s)Migration Order/SeparationMethodKey Buffer ComponentsReference
Nine substituted and unsubstituted isomers8 peaks baseline separated (not all unsubstituted isomers)CZEBorate (B1201080) buffer with ethanol (B145695) or propan-2-ol[4]
Substituted and two unsubstituted isomersWell-resolved within 20 minMEKCBrij 35[4]
1,5-, 1,6-, 2,6-, and 2,7-NDS2,6-NDS < 2,7-NDS < 1,6-NDS < 1,5-NDSCZEHydrochloric acid solution (pH 2.0) with[6]aneN4[5]

Analysis of Naphthalenetrisulfonic Acids

Experimental Protocols

HPLC Method for Naphthalenedisulfonic Acid Isomers (General Protocol)

This protocol is a generalized procedure based on common practices for the analysis of naphthalenesulfonic acids.

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: Aqueous buffer solution containing the ion-pairing agent.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more retained isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm or 254 nm.

  • Injection Volume: 10-20 µL.

4. Sample Preparation:

  • Dissolve samples in the initial mobile phase composition.

  • Filter through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis Method for Naphthalenedisulfonic Acid Isomers (General Protocol)

This protocol provides a general framework for the CZE analysis of naphthalenedisulfonic acids.

1. Materials and Reagents:

  • Naphthalenedisulfonic acid isomer standards

  • Buffer components (e.g., sodium tetraborate, boric acid)

  • Organic modifier (e.g., methanol, acetonitrile) (optional)

  • Additives for selectivity enhancement (e.g., cyclodextrins, macrocyclic polyamines) (optional)

  • Sodium hydroxide (B78521) and hydrochloric acid for pH adjustment and capillary conditioning.

2. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).

3. Electrophoretic Conditions:

  • Running Buffer: e.g., 20-50 mM borate buffer at a specific pH (e.g., pH 9.2).

  • Voltage: 15-30 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic (pressure) or electrokinetic injection.

  • Detection: UV detection at 214 nm or 230 nm.

4. Capillary Conditioning:

  • Rinse the capillary sequentially with 1 M NaOH, water, and the running buffer before the first injection and between runs to ensure reproducible migration times.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate a typical experimental workflow and a logical comparison of the two techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Analysis Sample Sample Dissolution Dissolution in Mobile Phase/Buffer Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC HPLC Path CE CE System Filtration->CE CE Path Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

A general experimental workflow for the analysis of naphthalenesulfonic acids.

logical_comparison cluster_hplc HPLC cluster_ce Capillary Electrophoresis Analyte Naphthalenesulfonic Acid Isomers HPLC_Principle Partitioning Analyte->HPLC_Principle CE_Principle Electrophoretic Mobility Analyte->CE_Principle HPLC_Advantages Advantages: - Versatility - Robustness - Established Methods HPLC_Disadvantages Disadvantages: - Lower Efficiency - Higher Solvent Usage CE_Advantages Advantages: - High Efficiency - Fast Analysis - Low Sample Volume CE_Disadvantages Disadvantages: - Lower Concentration  Sensitivity - Matrix Effects

References

A Comparative Guide to Analytical Methods for Naphthalenesulfonate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the detection and quantification of naphthalenesulfonates, which are important intermediates in the chemical, pharmaceutical, and dye industries.[1][2][3][4] Understanding the nuances of each analytical technique is crucial for selecting the most appropriate method for a specific application, whether for process monitoring, quality control, or environmental analysis.

Overview of Analytical Techniques

The primary methods for the analysis of naphthalenesulfonates include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Spectrophotometry.[1][2][3] Each of these techniques offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and applicability to different sample matrices. The choice of method often depends on the required limit of detection, the complexity of the sample, and the specific isomers being analyzed.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of various analytical methods for naphthalenesulfonate detection based on published experimental data. This allows for a direct comparison of their capabilities.

Analytical MethodAnalyte(s)Limit of Detection (LOD) / Quantification (LOQ)Linear RangeSample MatrixReference
HPLC with Fluorescence Detection 1-NS, 2-NS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDSLOQ: 0.05 - 0.4 µg/LApprox. two orders of magnitudeHighly saline geothermal brines[4][5][6][7]
HPLC with Fast-Scanning Fluorescence Detection 12 Naphthalenesulfonates and NaphthalenedisulfonatesLOQ: 0.01 - 3 µg/LNot SpecifiedSpiked tap and river water[8]
HPLC-UV 2-NaphthalenesulfonateNot SpecifiedNot SpecifiedNot Specified[9]
Capillary Zone Electrophoresis (CZE) with UV Detection Naphthalene- and BenzenesulfonatesLOD: 5 - 10 µg/LNot SpecifiedTap, river, and surface waters[10]
Spectrophotometry with Molecularly Imprinted Stir Bar Sorptive Extraction 1-NS, 2-NS, 1-naphthol-3,6-disulfonic acid, 5-Amino-1-naphthalenesulfonic acidLOD: 1.20 - 2.97 µg/L5 - 250 µg/L or 10 - 250 µg/LSeawater[11][12]

NS: Naphthalenesulfonate; NDS: Naphthalenedisulfonate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods from the scientific literature and offer a starting point for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is highly sensitive and selective for the analysis of various naphthalenesulfonate isomers.[4][5][6]

  • Sample Preparation: For saline matrices, solid-phase extraction (SPE) is employed. The general steps include:

    • Conditioning the SPE sorbent (e.g., polystyrene-divinylbenzene copolymer) with methanol (B129727) and then with purified water.[3][4]

    • Adding an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide - TBAB) and a buffer to the sample.[4][13]

    • Loading the sample onto the SPE cartridge.

    • Eluting the analytes with an appropriate solvent like methanol.[4]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[4][9]

    • Mobile Phase: A gradient elution is typically performed using a mixture of water and methanol, both containing an ion-pairing agent (e.g., 5 mM TBAB), a salt (e.g., 4 g/L disodium (B8443419) sulphate), and acid (e.g., 40 µL/L 37% hydrochloric acid).[4][5][13]

    • Flow Rate: A typical flow rate is 0.25 mL/min.[4][5][13]

    • Temperature: The column is maintained at a constant temperature, for instance, 35°C.[4][5][13]

    • Injection Volume: 25 µL.[4][5][13]

  • Detection:

    • Fluorescence Detector: Excitation and emission wavelengths are set to maximize the response for the target naphthalenesulfonates. For a mixture of isomers, a mean excitation wavelength of 225 nm and an emission wavelength of 338 nm can be used.[4][5]

Capillary Zone Electrophoresis (CZE) with UV Detection

CZE offers high separation efficiency and is suitable for the analysis of charged species like naphthalenesulfonates.[14][15][16]

  • Sample Preparation: For many aqueous samples like tap or river water, direct injection with minimal or no preparation is possible.[10]

  • Electrophoretic Conditions:

    • Capillary: A fused-silica capillary.

    • Running Buffer: A common buffer is 20 mM borate (B1201080) buffer with 30% acetonitrile (B52724) at pH 9.0.[3] The addition of organic solvents like ethanol (B145695) or propan-2-ol can improve separation selectivity.[15][16]

    • Voltage: A high voltage is applied, for example, 30 kV.[16]

    • Temperature: The capillary is thermostated, for instance, at 30°C.[3]

    • Injection: Hydrodynamic injection is typically used. For preconcentration, large-volume sample stacking (LVSS) can be employed.[10]

  • Detection:

    • UV Detector: On-column detection is performed at a wavelength where naphthalenesulfonates exhibit strong absorbance, such as 270 nm.[9][17]

Spectrophotometry with Preconcentration

This method, when combined with a selective extraction technique, can be a cost-effective approach for the determination of total or specific naphthalenesulfonates.

  • Sample Preparation (Molecularly Imprinted Stir Bar Sorptive Extraction):

    • A stir bar coated with a molecularly imprinted polymer (MIP) selective for a template naphthalenesulfonate molecule (e.g., 1-NS) is used for extraction.[11][12]

    • The sample pH is adjusted (e.g., to 4.1), and a salt (e.g., 1 mol L-1 NaCl) is added.[11]

    • The MIP-coated stir bar is added to the sample and stirred for a defined period (e.g., 10 minutes) to allow for analyte absorption.[11]

    • The stir bar is then transferred to a desorption solvent for a set time (e.g., 15 minutes) to release the analytes.[11]

  • Spectrophotometric Measurement:

    • The absorbance of the solution containing the desorbed analytes is measured at the wavelength of maximum absorbance for the target naphthalenesulfonates.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Loading Elution Elution SPE->Elution Analyte Trapping Injection Injection Elution->Injection Column HPLC Column Injection->Column Separation Detection Fluorescence Detection Column->Detection Data Data Acquisition Detection->Data

Caption: Workflow for HPLC analysis of naphthalenesulfonates.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis Sample Water Sample Filtration Filtration (Optional) Sample->Filtration Injection Hydrodynamic Injection Filtration->Injection Capillary Capillary Separation Injection->Capillary Electrophoresis Detection UV Detection Capillary->Detection Data Data Acquisition Detection->Data

Caption: Workflow for Capillary Electrophoresis analysis.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Sample Seawater Sample MISBSE Molecularly Imprinted Stir Bar Sorptive Extraction Sample->MISBSE Extraction Desorption Desorption MISBSE->Desorption Analyte Release Measurement Absorbance Measurement Desorption->Measurement Data Data Analysis Measurement->Data

Caption: Workflow for Spectrophotometric analysis with MISBSE.

References

Safety Operating Guide

Proper Disposal of Naphthalene-2-Sulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Naphthalene-2-sulfonic acid is a corrosive chemical that requires careful handling and adherence to strict disposal protocols to ensure personnel safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is imperative to be aware of its hazards and to utilize appropriate personal protective equipment. The primary hazards are its corrosive nature, causing severe skin and eye burns, and potential respiratory tract irritation.[1][2][3]

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles or a face shield must be worn.[2][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[2][4][5][6]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][2][3]

Spill & Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent its spread.

For Solid Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Gently cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to avoid creating dust.[7]

  • Collection: Carefully sweep or vacuum the material into a designated, leak-proof hazardous waste container.[1][2] Avoid generating dust.

  • Decontamination: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[7]

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[2][6][7] Under no circumstances should it be disposed of down the drain or released into the environment. [2][7]

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Waste Container Management:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include appropriate hazard warnings such as "Corrosive."

    • Storage: Keep waste containers tightly closed and store them in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • One recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[6] Another potential method involves mixing the material with a combustible solvent and burning it in a chemical incinerator with a scrubber.[6]

Experimental Protocols

The primary "experiment" in this context is the safe and compliant disposal of a hazardous chemical. The protocol is a procedural workflow rather than a scientific experiment.

Protocol: Hazardous Waste Disposal of this compound

Objective: To safely collect, store, and arrange for the disposal of this compound waste in compliance with regulatory requirements.

Materials:

  • This compound waste (solid or liquid)

  • Designated hazardous waste containers (leak-proof, with secure lids)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles/face shield, lab coat

  • Spill cleanup kit with inert absorbent material

Methodology:

  • Preparation: Don all required PPE before handling any waste materials. Ensure the designated waste accumulation area is clean and accessible.

  • Waste Collection (Solid): Carefully transfer solid this compound waste and any contaminated disposable materials (e.g., weighing paper, contaminated gloves) into the designated solid hazardous waste container. Minimize dust generation during transfer.

  • Waste Collection (Liquid): Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container using a funnel to prevent spills.

  • Container Sealing and Labeling: Securely close the lid on the waste container. Affix a completed hazardous waste label, including the chemical name, accumulation start date, and associated hazards.

  • Temporary Storage: Place the sealed and labeled container in the designated satellite accumulation area.

  • Disposal Request: Once the container is full, or in accordance with institutional timelines, submit a hazardous waste pickup request to the designated EHS or waste management provider.

  • Record Keeping: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store contact_ehs Contact EHS/Licensed Waste Disposal Company store->contact_ehs end Waste Disposed Compliantly contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Naphthalene-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Naphthalene-2-sulfonic Acid

This guide provides immediate and essential safety protocols for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and proper disposal of hazardous materials.

This compound is a corrosive chemical that can cause severe burns to the skin, eyes, and respiratory tract.[1][2] It is crucial to handle this substance with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Hazard Summary
Hazard TypeDescriptionCitations
Skin Contact Causes skin burns.[1][2]
Eye Contact Causes severe eye burns and serious eye damage.[1][2]
Inhalation Causes chemical burns to the respiratory tract and may cause respiratory irritation.[1][2]
Ingestion Causes burns to the gastrointestinal tract.[1]

Note: There are no established OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for this compound.[1] Therefore, exposure should be minimized to the lowest possible level.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPEStandards and Specifications
Eyes/Face Chemical safety goggles and a face shield.Goggles should conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Chemical-resistant gloves and a lab coat or chemical-resistant suit.While specific breakthrough times for this compound are not readily available, nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator with a particulate filter (conforming to EN 143) should be used, especially when handling the solid form where dust may be generated.[2]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Inspect all PPE for damage before donning.

  • Donning PPE:

    • Put on the lab coat or chemical-resistant suit.

    • Don the appropriate respirator.

    • Put on chemical safety goggles and a face shield.

    • Don the recommended chemical-resistant gloves, ensuring they overlap the sleeves of the lab coat.

  • Handling this compound:

    • Handle the substance carefully to minimize dust generation.[1]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • If the substance is to be weighed, do so within the fume hood.

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area, ensuring any spills are immediately and safely cleaned up according to the spill response plan.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Chemical:

    • Dispose of unused or waste this compound in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated PPE and Materials:

    • All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered hazardous waste and disposed of accordingly.

    • Place contaminated disposable items in a sealed, labeled hazardous waste bag or container.

    • Non-disposable contaminated clothing should be carefully removed and decontaminated before reuse.[1] If decontamination is not possible, it should be disposed of as hazardous waste.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visual Safety Workflow

The following diagrams illustrate the logical workflow for risk assessment and PPE selection when handling this compound.

cluster_0 Risk Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment (PPE) Selection cluster_3 Handling & Disposal Assess Task Assess the Task (e.g., weighing, preparing solution) Identify Hazards Identify Hazards (Solid, potential for dust, corrosive) Assess Task->Identify Hazards Review SDS Review Safety Data Sheet (SDS) Identify Hazards->Review SDS Fume Hood Work in a Chemical Fume Hood Review SDS->Fume Hood Implement Controls Eyewash/Shower Ensure Access to Eyewash/Safety Shower Eye/Face Protection Select Eye/Face Protection (Goggles & Face Shield) Fume Hood->Eye/Face Protection Select PPE Minimize Dust Implement Procedures to Minimize Dust Skin Protection Select Skin Protection (Gloves & Lab Coat) Respiratory Protection Select Respiratory Protection (NIOSH-approved Respirator) Proceed with Task Proceed with Handling Task Respiratory Protection->Proceed with Task Begin Work Doffing & Disposal Proper Doffing & Disposal of Contaminated PPE Proceed with Task->Doffing & Disposal Decontaminate Decontaminate Work Area Doffing & Disposal->Decontaminate

Caption: Workflow for safe handling of this compound.

cluster_0 Disposal of Contaminated Materials cluster_1 Disposal of Unused Chemical Segregate Waste Segregate Contaminated Waste (Gloves, wipes, etc.) Label Waste Label as Hazardous Waste Segregate Waste->Label Waste Store Securely Store in a Designated, Secure Area Label Waste->Store Securely Arrange Pickup Arrange for Licensed Waste Disposal Store Securely->Arrange Pickup Keep Original Container Keep in Original, Labeled Container Label as Waste Label as 'Waste this compound' Keep Original Container->Label as Waste Store with Waste Store with Other Hazardous Waste Label as Waste->Store with Waste Arrange Pickup_chem Arrange for Licensed Waste Disposal Store with Waste->Arrange Pickup_chem

Caption: Disposal plan for this compound waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.